Chlormadinone

Catalog No.
S627573
CAS No.
1961-77-9
M.F
C21H27ClO3
M. Wt
362.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlormadinone

CAS Number

1961-77-9

Product Name

Chlormadinone

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H27ClO3

Molecular Weight

362.9 g/mol

InChI

InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,14-16,25H,4-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1

InChI Key

VUHJZBBCZGVNDZ-TTYLFXKOSA-N

SMILES

Array

Synonyms

Chlormadinon Acetate, Chlormadinone, Chlormadinone Acetate, Chlormadinone Acetate, (9 beta,10 alpha)-Isomer, Neo Eunomin, Neo-Eunomin, NeoEunomin, Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-chloro-

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)O

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)O

The exact mass of the compound Chlormadinone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Contraceptive Agents - Contraceptive Agents, Female - Contraceptives, Oral - Contraceptives, Oral, Hormonal. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Core Molecular and Physiological Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key molecular and cellular mechanisms of action of Chlormadinone acetate.

Mechanism Category Specific Action / Pathway Biological Outcome / Therapeutic Effect
Primary Hormonal Activity Agonist of progesterone receptors [1] [2] Regulation of menstrual cycle; treatment of gynecological disorders [1]
Suppression of GnRH from hypothalamus [1] Inhibition of ovulation (contraception) [1]
Alteration of endometrial lining [1] Prevention of embryo implantation [1]
Thickening of cervical mucus [1] Inhibition of sperm penetration [1]
Anti-androgenic Activity Antagonist of the androgen receptor [2] Treatment of acne, hirsutism, and other androgen-dependent conditions [1] [2]
Inhibition of 5-alpha-reductase [1] Reduction of conversion of testosterone to DHT [1]
Effects on Signaling Pathways Activation of ERK1/2 phosphorylation [3] [4] Promotion of osteoblast and odontoblast differentiation [3] [4]
Suppression of COX-2 expression [5] Reduction of PGF2α synthesis; potential relief of dysmenorrhea [5]
Metabolic & Other Effects Modulation of lipid metabolism [1] Increased HDL and decreased LDL cholesterol [1]
Interaction with the HPA axis [1] Modulation of ACTH and cortisol levels [1]

Detailed Signaling Pathways and Experimental Evidence

ERK Pathway in Cell Differentiation

Research shows CMA promotes differentiation of human bone marrow-derived mesenchymal stem cells (hBMSCs) and human dental pulp cells (hDPCs) into osteoblasts and odontoblasts via the Extracellular Signal-Regulated Kinase (ERK) pathway [3] [4].

Experimental Protocol for Investigating the ERK Pathway:

  • Cell Culture: hBMSCs or hDPCs are cultured in standard media (e.g., α-MEM with 10% FBS) [4].
  • Treatment: Cells are exposed to varying concentrations of CMA (e.g., 0.1 μM, 1 μM, 10 μM) in odontogenic/osteogenic induction media (containing ascorbic acid and β-glycerophosphate) [4]. Control groups receive vehicle alone.
  • Viability Assay: Cell viability is confirmed using assays like water-soluble tetrazolium (WST-1) to ensure effects are not due to cytotoxicity [4].
  • Differentiation Analysis:
    • Gene Expression: mRNA levels of differentiation markers (ALP, OCN, DSPP, DMP-1) are quantified using real-time PCR after 2, 5, and 7 days [4].
    • Mineralization: Alkaline Phosphatase (ALP) activity is assessed by ALP staining after 7 days. Calcium deposition and mineralized nodule formation are evaluated by Alizarin Red staining after 14 days [4].
  • Pathway Analysis:
    • Protein Detection: Phosphorylation of ERK1/2 is analyzed by Western blot. Cells are lysed, proteins separated by SDS-PAGE, and membranes probed with antibodies against phospho-ERK and total ERK [4].
    • Inhibition Test: To confirm pathway role, cells are pre-treated with an ERK pathway inhibitor (e.g., U0126) before CMA exposure. Subsequent measurement of differentiation markers and mineralization assesses suppression of CMA effects [3] [4].

This mechanism can be visualized as the following signaling pathway:

CMA This compound Acetate (CMA) ERK ERK Phosphorylation CMA->ERK Differentiation Osteoblast/Odontoblast Differentiation ERK->Differentiation Inhibitor ERK Inhibitor (U0126) Inhibitor->ERK Blocks

Prostaglandin Suppression in Endometrium

CMA reduces dysmenorrheic pain by suppressing prostaglandin biosynthesis in the endometrium [5].

Experimental Protocol for Prostaglandin Suppression:

  • Tissue Collection: Human endometrial explants are obtained from premenopausal patients undergoing surgery for benign gynecological disorders [5].
  • Stimulation and Treatment: Explants are stimulated with interleukin-1β (IL-1β) to induce inflammatory response. Treated with CMA or dexamethasone (as a comparator) [5].
  • mRNA Quantification: Messenger RNA levels of COX-2, annexin-1 (ANXA1), and receptors are determined using reverse transcription-quantitative real-time PCR (RT-qPCR) [5].
  • Eicosanoid Measurement: Concentrations of prostaglandin F2α (PGF2α) and leukotrienes (LTB4, LTC4) in the explant media are measured using enzyme immunoassays (EIA) [5].

The following diagram illustrates this anti-inflammatory mechanism:

IL1b IL-1β Stimulation COX2 COX-2 Expression IL1b->COX2 PGF2a PGF2α Production COX2->PGF2a CMA This compound Acetate (CMA) CMA->COX2 Suppresses

Broader Pharmacological Profile

The table below summarizes key pharmacokinetic parameters and regulatory information relevant for researchers.

Parameter / Information Details
Bioavailability ~100% [2]
Protein Binding 96.6-99.4% (primarily to albumin) [2]
Metabolism Liver (reduction, hydroxylation, deacetylation, conjugation) [2]
Elimination Half-life 25-89 hours [2]
Route of Elimination Urine (33-45%), Feces (24-41%) [2]
Key Regulatory Status FDA approval withdrawn (1972) for association with mammary tumors in beagle dogs; remains approved in many other countries [6] [2]

References

chlormadinone acetate antiandrogenic properties

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

CMA exerts its antiandrogenic effects through several distinct but complementary pathways:

  • Androgen Receptor Antagonism: CMA competitively binds to the human androgen receptor (AR), displacing natural androgens. Its binding affinity (Ki = 3.3 × 10⁻⁸ M) is slightly higher than that of cyproterone acetate, a standard steroidal antiandrogen [1] [2]. It significantly decreases AR transcriptional activity by approximately 40% at a concentration of 3 × 10⁻⁷ M [1] [2].
  • Inhibition of Nuclear Translocation: CMA slows the import of the androgen receptor from the cytoplasm into the nucleus, a crucial step for androgen-induced gene expression [1] [2].
  • Enzyme Inhibition: CMA inhibits the enzyme 5α-reductase, which is responsible for converting testosterone into the more potent androgen dihydrotestosterone (DHT) in peripheral tissues like sebaceous glands and hair follicles [3] [4].
  • Suppression of Gonadotropin Secretion: Through its progestogenic activity, CMA suppresses the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, leading to reduced secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. This ultimately lowers ovarian and adrenal androgen production [3] [4].

The following diagram illustrates the primary antiandrogenic signaling pathways of CMA:

G cluster_peripheral Peripheral Tissues (e.g., Skin, Prostate) cluster_central Hypothalamic-Pituitary Axis CMA CMA AR Androgen Receptor (AR) CMA->AR Competitive Inhibition Enzyme 5α-Reductase CMA->Enzyme Inhibition GnRH GnRH Secretion CMA->GnRH Suppression GeneTrans Androgen-Responsive Gene Transcription AR->GeneTrans Activation DHT DHT Production Enzyme->DHT Conversion DHT->GeneTrans Stimulates LH LH/FSH Secretion GnRH->LH Stimulates Ovarian Ovarian/Adrenal Androgen Production LH->Ovarian Stimulates

Quantitative Pharmacological Profile

The table below summarizes key quantitative data from biochemical and cellular assays characterizing CMA's antiandrogenic activity.

Parameter Value for CMA Value for CPA (Comparison) Experimental Context
Androgen Receptor Binding Affinity (Ki) 3.3 ± 1.5 × 10⁻⁸ M [1] 7.2 ± 1.3 × 10⁻⁸ M [1] Competitive binding assay using PALM cells, 1 nM [³H] R1881 [1].
Inhibition of AR Transcriptional Activity 40 ± 5% inhibition [1] 59 ± 6% inhibition [1] PALM cells, 3 × 10⁻⁷ M concentration, in presence of R1881 [1].
Clinical PSA Reduction Significant decrease [5] N/A 50 mg/day in men with low-risk prostate cancer on active surveillance [5].
Clinical Testosterone Reduction Significant decrease [5] N/A 50 mg/day in men with low-risk prostate cancer on active surveillance [5].

Key Experimental Protocols

Researchers can use the following established in vitro protocols to evaluate the antiandrogenic properties of CMA.

Protocol 1: Androgen Receptor Binding Competitive Assay

This cell-based assay measures the ability of CMA to displace a potent synthetic androgen from its receptor [1] [2].

  • Cell Line: PALM cells (a PC-3 human prostate cancer cell line stably transfected with human AR and an MMTV-luciferase reporter gene) [1] [2].
  • Radioligand: 1 nM of [³H] R1881 (a synthetic, non-metabolizable androgen) [1] [2].
  • Procedure:
    • Incubate cells with 1 nM [³H] R1881.
    • Co-incubate with increasing concentrations of CMA (typical range: 10⁻⁸ M to 10⁻⁶ M) or a reference antiandrogen like CPA.
    • Perform binding assays at 37°C.
    • Determine the concentration that inhibits 50% of specific binding to calculate the inhibition constant (Ki) [1] [2].
Protocol 2: Androgen Receptor Transcriptional Activity Assay

This assay quantifies the functional consequence of AR antagonism by measuring the inhibition of androgen-induced reporter gene expression [1] [2].

  • Cell Line: PALM cells [1] [2].
  • Inducer: R1881 [1] [2].
  • Procedure:
    • Stimulate cells with R1881 to activate AR and induce luciferase expression.
    • Co-treat with increasing concentrations of CMA (10⁻⁸ M to 10⁻⁶ M).
    • Measure luciferase activity after a specified incubation period.
    • Express results as percentage inhibition of the transcriptional activity induced by R1881 alone [1] [2].

The workflow for these core in vitro assays is as follows:

G cluster_cells Common Element: PALM Cell Line Assay1 Protocol 1: AR Binding Assay Step1 1. Incubate with [³H] R1881 (1 nM) Assay1->Step1 Assay2 Protocol 2: Transcriptional Activity StepA A. Stimulate with R1881 Assay2->StepA Cell (Stably expressing hAR & MMTV-luciferase) Step2 2. Co-treat with CMA (10⁻⁸ - 10⁻⁶ M) Step1->Step2 Step3 3. Measure Specific Binding Step2->Step3 Output1 Output: Calculate Inhibition Constant (Ki) Step3->Output1 StepB B. Co-treat with CMA (10⁻⁸ - 10⁻⁶ M) StepA->StepB StepC C. Measure Luciferase Activity StepB->StepC Output2 Output: Calculate % Inhibition of Activity StepC->Output2

Clinical and Therapeutic Applications

The antiandrogenic properties of CMA translate into several clinical benefits, primarily in dermatology and oncology.

  • Dermatological Conditions: Combined oral contraceptives containing Ethinyl Estradiol (EE) and CMA are effective for androgen-related skin and hair conditions [6] [4].
    • Acne: EE/CMA leads to improvement or resolution of acne in 59-70% of users [4].
    • Seborrhea and Hirsutism: Improves seborrhea in about 80% of users and hirsutism in 36% [4].
    • Female Pattern Hair Loss (FPHL): Can lead to improvement in up to 86% of affected women [4].
  • Urology and Oncology: CMA is used for androgen deprivation in prostate cancer and benign prostatic hyperplasia, particularly in Japan and South Korea [7] [5].
    • Low-Risk Prostate Cancer: A 2021 randomized controlled trial showed that 50 mg/day CMA significantly increased the persistence rate of Active Surveillance from 50.1% to 75.5% over three years [5].
    • Efficacy Markers: The same trial demonstrated that CMA significantly reduced PSA levels, testosterone levels, and prostate volume, and decreased the number of positive biopsy cores [5].

The table below summarizes clinical outcomes from key studies.

Condition Dosage Regimen Key Efficacy Outcomes Study Details
Acne, Seborrhea, Hirsutism, FPHL 2 mg CMA + 0.03 mg EE (oral contraceptive) [6] Acne improvement in 59-70%; Seborrhea in ~80%; Hirsutism in 36%; FPHL in up to 86% [4]. Based on use of combined oral contraceptives [6] [4].
Low-Risk Prostate Cancer (Active Surveillance) 50 mg/day CMA [5] 75.5% AS persistence rate at 3 years (vs 50.1% placebo); Reduced PSA, testosterone, prostate volume, positive cores [5]. Multicenter, randomized, double-blind, placebo-controlled trial in Japan (n=143) [5].

Conclusion for Researchers

Chlormadinone acetate is a versatile steroidal antiandrogen with a well-characterified mechanism and proven clinical efficacy. Its dual action as an AR antagonist and 5α-reductase inhibitor distinguishes it from non-steroidal antiandrogens. The provided experimental protocols offer a solid foundation for in vitro characterization of its antiandrogenic properties.

For drug development professionals, CMA's established safety profile and multiple mechanisms of action may provide opportunities for developing new therapies for androgen-dependent diseases. Its different tissue-specific effects compared to other antiandrogens warrant further investigation.

References

chlormadinone acetate receptor binding affinity progesterone androgen glucocorticoid

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Binding Affinity

The table summarizes in vitro binding affinities (Ki values) of CMA and its metabolites to human progesterone, androgen, and glucocorticoid receptors. Lower Ki values indicate higher binding affinity [1].

Compound Progesterone Receptor (nM) Androgen Receptor (nM) Glucocorticoid Receptor (nM)
CMA 2.5 3.8 16
3α-OH-CMA (metabolite) 13 83 69
3β-OH-CMA (metabolite) 6.0 20 21
Reference Ligand R5020 (4.3 nM) Methyltrienolone (2.9 nM) Dexamethasone (1.2 nM)

Functional Activity in Biological Assays

Binding affinity does not always directly predict functional activity. The following in vivo studies in animal models demonstrate the functional effects of CMA and its metabolites [1]:

  • Progestomimetic Activity: In the rabbit endometrial proliferation test, CMA, 3α-OH-CMA, and 3β-OH-CMA showed similar progestogenic effects when administered orally.
  • Antiandrogenic Activity: In castrated rats, CMA and 3α-OH-CMA inhibited testosterone-stimulated growth of the prostate and seminal vesicles. 3β-OH-CMA also showed this effect, though to a lesser extent.
  • Glucocorticoid Activity: In immature rats, CMA and 3α-OH-CMA reduced thymus and adrenal gland weights, indicating glucocorticoid properties. 3β-OH-CMA did not show this effect.

Experimental Protocols for Key Assays

For researchers seeking to replicate or understand the foundational data, here are the methodologies for key experiments cited.

Competitive Receptor Binding Assays [1] [2]
  • Objective: To determine the binding affinity (Ki) of CMA to human steroid hormone receptors.
  • General Procedure:
    • Receptor Source: Use human progesterone, androgen, or glucocorticoid receptors.
    • Radioligand: Use a tritiated synthetic ligand for the respective receptor.
    • Incubation: Incubate receptors with a constant concentration of the radioligand and increasing concentrations of the unlabeled test compound (CMA, its metabolites, or reference compounds).
    • Separation and Measurement: Separate bound from free radioligand. The concentration of the test compound that displaces 50% of the specific radioligand binding is used to calculate the inhibition constant (Ki).
In Vivo Antiandrogenic Activity Assay [1]
  • Objective: To evaluate the ability of a compound to inhibit androgen-induced tissue growth.
  • Model: Use castrated, immature male rats.
  • Procedure:
    • Androgen Stimulation: Administer testosterone to stimulate growth of androgen-sensitive tissues (e.g., prostate, seminal vesicles).
    • Test Compound Administration: Orally administer the test compound (e.g., CMA) concurrently with testosterone for 7 days.
    • Endpoint Measurement: After the treatment period, euthanize the animals and weigh the ventral prostate and seminal vesicles. Antiandrogenic activity is indicated by a significant reduction in the weights of these organs compared to the group receiving testosterone alone.

Mechanisms of Action and Signaling

CMA's effects are mediated through its interaction with steroid hormone receptors. The diagram below illustrates its multi-level antiandrogenic mechanism, which includes competitive receptor blockade and enzyme inhibition.

G cluster_path Androgen Signaling Pathway Testosterone Testosterone DHT DHT Testosterone->DHT 5α-Reductase AR AR DHT->AR GeneExp Altered Gene Expression AR->GeneExp CMA CMA CMA->DHT 2. 5α-Reductase Inhibition CMA->AR 1. Competitive Binding

CMA exerts antiandrogenic effects by competing with DHT for AR binding and by inhibiting the DHT-synthesizing enzyme 5α-reductase [3] [2].

Clinical and Research Considerations

  • Antiandrogenic Action: CMA's antiandrogenic activity is dose-dependent; it acts as an antagonist at optimal contraceptive and HRT doses, but agonistic effects may occur at higher doses [3].
  • Meningioma Risk: A 2025 French cohort study found a strong dose-effect relationship between prolonged CMA use and increased risk of intracranial meningioma requiring surgery or radiotherapy [4]. This risk must be considered in therapeutic applications.

References

chlormadinone acetate metabolites 3alpha-OH-CMA 3beta-OH-CMA

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways and Formation

The initial biotransformation of CMA is catalyzed by hepatic enzymes, leading to the formation of its primary metabolites. The specific isoenzymes involved can be influenced by factors such as species and exposure to enzyme inducers like phenobarbital [1] [2].

G CMA Chlormadinone Acetate (CMA) M1 3β-hydroxy-CMA (Major metabolite in unstimulated human liver) CMA->M1 3β-reduction M2 2α-hydroxy-CMA (Major metabolite in phenobarbital-stimulated systems) CMA->M2 2α-hydroxylation

The in vitro metabolic pathways of CMA are influenced by enzyme inducers.

Receptor Binding Affinity and Functional Activity

The binding affinity of CMA and its metabolites for key steroid receptors has been quantitatively characterized, revealing their unique pharmacological profiles. The table below summarizes the receptor binding and in vivo functional activities.

Table 1: Comparative Receptor Binding and Biological Activity of CMA and its Metabolites

Compound Progesterone Receptor (Ki, nM) Androgen Receptor (Ki, nM) Glucocorticoid Receptor (Ki, nM) In Vivo Progestomimetic Activity In Vivo Antiandrogenic Activity In Vivo Glucocorticoid Activity
CMA 2.5 3.8 16 Yes Yes Yes
3α-OH-CMA 13 83 69 Yes Yes (to a lesser extent) Yes
3β-OH-CMA 6.0 20 21 Yes Yes No
Reference Agonist R5020 (4.3) Methyltrienolone (2.9) Dexamethasone (1.2) - - -

Data derived from in vitro binding assays and in vivo animal models [3].

The relationship between receptor binding and functional activity is complex. The following diagram illustrates how the parent drug and its metabolites interact with different signaling pathways to produce their net biological effects.

G Parent CMA PR Progesterone Receptor (Agonist) Parent->PR AR Androgen Receptor (Antagonist) Parent->AR GR Glucocorticoid Receptor (Agonist) Parent->GR COX2 COX-2 Expression (Suppressor) Parent->COX2 Meta3a 3α-OH-CMA Meta3a->PR Meta3a->AR Meta3a->GR Meta3b 3β-OH-CMA Meta3b->PR Meta3b->AR BioEffect Biological Effect: Contraception, Anti-androgen, Pain Reduction PR->BioEffect AR->BioEffect GR->BioEffect COX2->BioEffect

CMA and its metabolites exert effects via multiple receptor pathways; 3β-OH-CMA lacks glucocorticoid activity.

Detailed Experimental Protocols

To ensure reproducibility for researchers, here are the detailed methodologies for key experiments cited in this guide.

1. Protocol: In Vitro Receptor Binding Assays [3]

  • Objective: To determine the inhibitory constant (Ki) of CMA and its metabolites for human progesterone, androgen, and glucocorticoid receptors.
  • Receptor Source: Typically utilizes recombinant human receptors or cytosolic fractions from receptor-expressing cell lines.
  • Radioligands:
    • Progesterone Receptor (PR): ( ^3H )-R5020 (Promegestone)
    • Androgen Receptor (AR): ( ^3H )-Methyltrienolone (R1881)
    • Glucocorticoid Receptor (GR): ( ^3H )-Dexamethasone
  • Procedure:
    • Incubate a fixed concentration of the receptor source with the radioligand and increasing concentrations of the unlabeled test compound (CMA, 3α-OH-CMA, 3β-OH-CMA) or reference standard.
    • Perform incubation to equilibrium (typically several hours at 0-4°C).
    • Separate bound from free radioligand using dextran-coated charcoal adsorption or gel filtration.
    • Measure radioactivity in the bound fraction using scintillation counting.
  • Data Analysis: Ki values are calculated using the Cheng-Prusoff equation: ( Ki = IC_{50} / (1 + [L]/K_d) ), where [L] is the concentration of radioligand and K_d is its dissociation constant.

2. Protocol: Ex Vivo Human Endometrial Explant Model [4]

  • Objective: To study the direct effect of CMA on prostaglandin biosynthesis in human endometrium.
  • Tissue Acquisition: Endometrial biopsies are obtained from premenopausal patients (with consent) undergoing gynecologic surgery.
  • Explant Culture:
    • Tissue is washed, minced into small fragments (~1-2 mm³), and placed in culture medium.
    • Explants are pre-treated with an inflammatory stimulus, typically Interleukin-1β (IL-1β), to induce the expression of cyclooxygenase-2 (COX-2) and prostaglandin production.
    • Stimulated explants are then exposed to varying concentrations of CMA or a control substance (e.g., dexamethasone) for a defined period.
  • Endpoint Measurements:
    • Gene Expression: mRNA is extracted. COX-2, annexin-1 (ANXA1), PR, and GR mRNA levels are quantified using reverse transcription-quantitative real-time polymerase chain reaction (RT-qPCR).
    • Protein/Mediator Concentration: The culture medium is analyzed for concentrations of Prostaglandin F({2\alpha}) (PGF({2\alpha})), Leukotriene B(_4) (LTB(_4)), and Leukotriene C(_4) (LTC(_4)) using enzyme immunoassays (EIA).

Clinical and Research Implications

The characterization of CMA's metabolites is not just an academic exercise; it has direct relevance to drug development and clinical application.

  • Contribution to Overall Efficacy: The progestomimetic and antiandrogenic activities of 3α-OH-CMA and 3β-OH-CMA suggest they contribute to the therapeutic effects of CMA, particularly in conditions like acne, hirsutism, and dysmenorrhea [3] [4] [5]. The suppression of endometrial prostaglandins by CMA provides a direct molecular rationale for its efficacy in reducing menstrual pain [4].
  • Safety and Side Effect Profile: The differential activity of the metabolites must be considered for the drug's overall safety. For instance, the glucocorticoid activity of CMA and 3α-OH-CMA, but not 3β-OH-CMA, may be linked to metabolic side effects or adrenal suppression at high doses [3] [5].
  • Informed Toxicological Studies: The finding that phenobarbital stimulation shifts the primary metabolic pathway in animal models [1] [2] is critical. It suggests that enzyme-inducing co-medications could alter CMA's metabolic profile in humans and underscores that toxicity studies in phenobarbital-pre-treated animals may not accurately reflect the human metabolic scenario.

References

Comprehensive Technical Guide: Pharmacodynamics of Chlormadinone Acetate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Chlormadinone acetate (CMA) is a synthetic progestogen belonging to the 17α-hydroxyprogesterone derivative class (pregnane group) that has been in clinical use since 1965. As a derivative of naturally occurring progesterone, CMA exhibits potent progestogenic activity while demonstrating a distinct receptor binding profile that confers unique therapeutic advantages and safety considerations. CMA's chemical designation is 17α-acetoxy-6-chloro-4,6-pregnadiene-3,20-dione, with a molecular formula of C({23})H({29})ClO(_{4}) and a molar mass of 404.93 g·mol(^{-1}). [1] The compound was first synthesized in 1959 and represents one of the earlier synthetic progestins developed following the initial isolation and characterization of progesterone in the 1930s. [2]

The historical development of CMA occurred within the broader context of progestin evolution, which began with the isolation of progesterone by Corner and Allen in 1929 and the subsequent synthesis of various steroid analogs. [2] CMA belongs to the first-generation progestins characterized by their structural relationship to progesterone rather than testosterone. Unlike 19-nortestosterone derivatives, CMA and other 17α-hydroxyprogesterone derivatives maintain the carbon-21 pregnane structure, which significantly influences their pharmacological profile and metabolic characteristics. [3] [2] Currently, CMA is utilized worldwide in combination oral contraceptives and is available as a standalone medication in several countries including France, Japan, Mexico, and South Korea for various therapeutic indications, though it is notably absent from most English-speaking markets. [1]

Receptor Interactions and Molecular Mechanisms

Receptor Binding Affinity and Specificity

CMA exhibits a distinctive receptor binding profile that underpins its pharmacological effects. As a synthetic progestogen, its primary mechanism involves high-affinity binding to intracellular progesterone receptors (PR), which function as ligand-dependent transcription factors. Upon CMA binding, the receptor complex dimerizes and interacts with specific progesterone response elements (PREs) within target genes, recruiting co-regulators to modulate transcriptional activity. [2] CMA demonstrates a strong progestogenic effect approximately one-third higher than that of natural progesterone, with its activity being influenced by estrogen-mediated upregulation of progesterone receptors in various tissues. [4]

Table 1: Receptor Binding Profile and Pharmacodynamic Properties of CMA

Parameter Characteristics/Values Experimental Context
Progestogenic Activity ~33% higher than progesterone [4] Endometrial transformation assays
Androgen Receptor Binding K(_i) = 3.3±1.5×10(^{-8}) M [5] Competitive binding assays with [³H] R1881
Antiandrogenic Efficacy 40±5% inhibition of AR transcription at 3×10(^{-7}) M [5] PALM cell assay (MMTV-luciferase)
Glucocorticoid Activity Weak agonist [4] [1] Receptor binding and functional assays
Estrogenic Activity None reported [4] Receptor binding assays
Mineralocorticoid Activity None reported [4] Receptor binding assays

CMA's antiandrogenic properties represent a key aspect of its pharmacodynamic profile. Competitive binding studies demonstrate that CMA binds with high affinity to the androgen receptor (AR), effectively displacing natural androgens like testosterone and dihydrotestosterone. [5] In functional assays using PALM cells (PC-3 cells stably transfected with human AR and an MMTV-luciferase reporter), CMA significantly inhibits androgen-induced transcriptional activity by approximately 40% at a concentration of 3×10(^{-7}) M. [5] This antiandrogenic action is mediated through at least two distinct mechanisms: competitive antagonism at the androgen receptor level and inhibition of 5α-reductase, the enzyme responsible for converting testosterone to the more potent dihydrotestosterone. [4] The antiandrogenic effects of CMA are dose-dependent, with agonistic effects potentially emerging at doses significantly higher than those used therapeutically. [4]

Signaling Pathways and Genomic Effects

The molecular mechanisms through which CMA exerts its effects involve both genomic signaling pathways and non-genomic interactions. CMA's action on progesterone receptors regulates gene expression through classic genomic signaling, resulting in the transformation of estrogen-primed endometrium and suppression of gonadotropin secretion. [4] [2] Recent research has elucidated that CMA also activates rapid signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway, which influences cellular differentiation processes. [6]

Table 2: Key Signaling Pathways Modulated by CMA

Signaling Pathway Biological Effect Experimental Evidence
Progesterone Receptor Genomic regulation of PR-responsive genes Endometrial transformation, gonadotropin suppression [4]
ERK Pathway Enhanced odontogenic/osteogenic differentiation Phospho-ERK activation in hDPCs; blocked by U0126 [6]
Androgen Receptor Inhibition of androgen-responsive gene transcription Competitive binding and reporter gene assays [5]
Hypothalamic-Pituitary Suppression of gonadotropin pulsatility LH surge prevention in ovarian stimulation [7]

In studies investigating CMA's effects on human dental pulp cells (hDPCs), researchers have demonstrated that CMA enhances odontogenic differentiation and mineralization through activation of the ERK signaling pathway. [6] This pathway activation leads to increased expression of key odontogenic marker genes including alkaline phosphatase (ALP), osteocalcin (OCN), dentin sialophosphoprotein (DSPP), and dentin matrix protein-1 (DMP-1). Furthermore, CMA-treated cells exhibited enhanced mineralization as evidenced by increased ALP activity and mineralized nodule formation. These effects were effectively abolished by pre-treatment with U0126, a specific MEK/ERK pathway inhibitor, confirming the essential role of this signaling cascade in mediating CMA's effects on cellular differentiation. [6]

CMA_ERK_Pathway CMA CMA PR PR CMA->PR MAPK_Cascade MAPK Cascade Activation PR->MAPK_Cascade ERK ERK Phosphorylation MAPK_Cascade->ERK Transcription Transcription Factor Activation ERK->Transcription Odontogenic_Genes Odontogenic Gene Expression (ALP, OCN, DSPP, DMP-1) Transcription->Odontogenic_Genes Mineralization Enhanced Mineralization Odontogenic_Genes->Mineralization U0126 U0126 U0126->ERK Inhibits

CMA activates odontogenic differentiation through the ERK signaling pathway, a process inhibitable by U0126.

Therapeutic Applications and Clinical Efficacy

Contraception and Gynecological Applications

CMA is extensively employed in combination oral contraceptives, typically formulated with ethinyl estradiol (EE) at low doses of 1-2 mg CMA. These combinations demonstrate excellent contraceptive efficacy coupled with beneficial effects on androgen-related dermatological conditions. [4] [1] Clinical studies involving 19,650 women over six treatment cycles demonstrated that CMA/EE combinations provide effective cycle control with reductions in intracyclic bleeding, severe withdrawal bleeding, dysmenorrhea, and amenorrhea. [8] Notably, in women with pre-existing androgen-related skin disorders (affecting approximately 70% of the study population), significant improvement was observed in 87% of cases, with complete resolution in 29%. [8]

Beyond contraception, CMA is utilized for various gynecological indications at doses ranging from 2-10 mg daily, including treatment of menstrual disorders (oligomenorrhea, polymenorrhea, hypermenorrhea, dysmenorrhea), secondary amenorrhea, and endometriosis. [1] In France, CMA is marketed under the brand name Lutéran for menopausal hormone therapy in combination with estrogen. [1] The medication has also been studied at moderate dosages (4-12 mg/day) for managing precocious puberty in girls, where it demonstrates efficacy in suppressing premature development including breast growth and menstruation. [1]

Androgen-Dependent Conditions and Specialized Applications

CMA demonstrates significant utility in managing androgen-dependent conditions across both genders. In men, high-dose CMA (50-100 mg/day) has been used in Japan and South Korea for treating prostate cancer and benign prostatic hyperplasia (BPH), serving as an effective androgen deprivation therapy. [1] [7] Similar to cyproterone acetate, CMA administration is associated with a lower risk of hot flashes compared to GnRH analogues, while avoiding estrogen-related side effects such as gynecomastia. [1] In women, CMA at moderate doses effectively treats androgen-dependent dermatological conditions including acne, seborrhea, hirsutism, and pattern hair loss. [1]

Table 3: Clinical Applications and Dosing Regimens of CMA

Therapeutic Application Dosage Regimen Clinical Context & Efficacy
Combined Oral Contraceptive 1-2 mg/day + EE [1] Highly effective contraception; improves skin conditions [4]
Gynecological Disorders 2-10 mg/day [1] Treatment of menstrual disorders, endometriosis [1]
Prostate Cancer/BPH 50-100 mg/day [1] Androgen deprivation therapy; lower hot flash risk [1]
Antiandrogen Therapy 4-12 mg/day [1] Acne, hirsutism, female pattern hair loss [1]
Menopausal HRT Not specified [1] Combined with estrogen; marketed as Lutéran in France [1]
PPOS Protocol 2 mg/day [7] Ovarian stimulation in ART; prevents premature LH surge [7]

Recent reproductive medicine applications have explored CMA in progestin-primed ovarian stimulation (PPOS) protocols for assisted reproductive technology (ART). [7] In this context, CMA administered at 2 mg/day during the follicular phase effectively prevents premature LH surges through negative feedback on hypothalamic GnRH pulsatility, achieving comparable oocyte retrieval and embryo development outcomes to conventional GnRH antagonist protocols. [7] This application leverages CMA's antigonadotropic effects while maintaining favorable follicular development conditions, with no significant differences in fertilization rates, blastocyst formation, or clinical pregnancy outcomes between protocols. [7]

Safety Profile and Risk Considerations

Meningioma Risk and Contraindications

Recent epidemiological evidence has identified an association between prolonged, high-dose CMA use and increased risk of meningioma. A large French case-control study published in 2024 analyzed data from over 18,000 women who underwent meningioma surgery compared to more than 90,000 controls, revealing that prolonged use (≥ one year) of high-dose CMA is associated with an increased risk of meningioma, with an odds ratio of 3.87 (95% CI: 3.48–4.30). [9] This risk appears to be dose-dependent and duration-related, consistent with findings for other progestins including cyproterone acetate, nomegestrol acetate, medrogestone, promegestone, and medroxyprogesterone acetate. [9]

Based on these findings, regulatory authorities including the Malaysian NPRA have issued recommendations regarding progestin use in patients with meningioma risk factors. [9] Healthcare professionals are advised to:

  • Avoid CMA in patients with existing or historical meningioma
  • Prescribe the minimum effective dose for the shortest necessary duration
  • Remain vigilant for meningioma symptoms (visual changes, hearing loss, persistent headache, memory issues)
  • Consider brain MRI if meningioma is suspected
  • Discontinue CMA permanently if meningioma is diagnosed [9]

The biological plausibility of this association is supported by the presence of progesterone receptors in over 60% of meningiomas, providing a potential mechanistic basis for progestin-mediated tumor growth promotion. [9]

Other Safety Considerations

CMA exhibits a distinct metabolic and safety profile that differs from other progestins in several important aspects. Unlike combined oral contraceptives containing estrogen, CMA alone does not appear to increase venous thromboembolism risk and demonstrates minimal effects on hemostatic parameters based on coagulation studies. [10] [3] This favorable thrombotic profile represents a significant advantage for women at increased risk of thromboembolic events.

Compared to cyproterone acetate, CMA demonstrates lower hepatotoxic potential and reduced evidence of liver genotoxicity and carcinogenicity in bioassays. [1] This difference is attributed to structural variations, specifically the absence of the C1α,2α methylene group present in cyproterone acetate. [1] However, like other progestins, CMA is classified as a potential teratogen with the ability to cause feminization of male fetuses in animal studies, contraindicating its use during pregnancy. [1]

The most frequently reported adverse effects of CMA in combination oral contraceptives include menstrual abnormalities, headache (37%), nausea (23%), breast tenderness (22%), and vaginal discharge (19%). [1] At higher doses used for antiandrogenic purposes, CMA may cause sexual dysfunction, reduced body hair, adrenal insufficiency, and alterations in carbohydrate metabolism. [1]

Experimental Protocols and Research Methodologies

Receptor Binding and Transcriptional Activity Assays

Standardized experimental approaches have been developed to characterize CMA's receptor interactions and functional activities. Competitive binding assays to determine androgen receptor affinity are typically performed using whole-cell systems incubated with radiolabeled synthetic androgens (e.g., [³H] R1881) in the presence of increasing concentrations of CMA. [5] Following incubation periods (typically at 37°C for several hours), unbound ligand is removed, and cell-bound radioactivity quantified to determine inhibitory constants (K(_i)). These studies have demonstrated that CMA binds with high affinity to the androgen receptor (K(_i) = 3.3±1.5×10(^{-8}) M), comparable to the reference antiandrogen cyproterone acetate (K(_i) = 7.2±1.3×10(^{-8}) M). [5]

Transcriptional activity assays employ cell lines stably transfected with androgen receptors and reporter constructs, such as PALM cells (PC-3 cells with AR and MMTV-luciferase). [5] Cells are exposed to reference androgens (e.g., R1881) with increasing concentrations of CMA, after which luciferase activity is measured as a surrogate for androgen-responsive transcriptional activation. Through such methodologies, researchers have demonstrated that CMA (3×10(^{-7}) M) inhibits AR transcriptional activity by approximately 40%, compared to 59% for cyproterone acetate at equivalent concentrations. [5]

Differentiation and Mineralization Protocols

Investigation of CMA's effects on cellular differentiation employs standardized in vitro models including human dental pulp cells (hDPCs) or bone marrow-derived mesenchymal stem cells. Typical experimental workflows involve: [6]

  • Cell isolation and culture: hDPCs are isolated from freshly extracted third molars and cultured in α-MEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 mg/mL streptomycin at 37°C in 5% CO(_2)
  • Odontogenic induction: Cells are treated with odontogenic induction media (OIM) containing 50 μg/mL ascorbic acid and 10 mmol/L β-glycerophosphate
  • CMA exposure: Experimental groups receive varying CMA concentrations (typically 0.1-10 μM) while control groups receive vehicle alone
  • Gene expression analysis: RNA isolation followed by quantitative real-time PCR for odontogenic markers (ALP, OCN, DSPP, DMP-1) using β-actin for normalization
  • Mineralization assessment: ALP staining after 7 days and alizarin red staining after 14 days to quantify mineralization
  • Pathway inhibition: Pre-treatment with ERK pathway inhibitor U0126 to confirm mechanism

CMA_Experimental_Workflow Cell_Isolation hDPC Isolation (from third molars) Culture Culture in α-MEM + 10% FBS Cell_Isolation->Culture CMA_Treatment CMA Treatment (0.1-10 μM in OIM) Culture->CMA_Treatment Viability Cell Viability Assay (WST-1) CMA_Treatment->Viability Gene_Expression Gene Expression Analysis (qRT-PCR for ALP, OCN, DSPP, DMP-1) CMA_Treatment->Gene_Expression Staining Histochemical Staining (ALP & Alizarin Red) CMA_Treatment->Staining Western Western Blot Analysis (pERK detection) CMA_Treatment->Western Inhibition Pathway Inhibition (U0126 pre-treatment) Western->Inhibition Confirmation

Experimental workflow for evaluating CMA effects on odontogenic differentiation in hDPCs.

This methodology has demonstrated that CMA enhances odontogenic differentiation and mineralization in hDPCs through ERK pathway activation, with significant increases in mineralization markers and mineralized nodule formation at optimal concentrations. [6] The specificity of this pathway is confirmed through inhibitor studies showing complete abrogation of CMA's effects following U0126-mediated ERK pathway inhibition. [6]

Conclusion

This compound acetate represents a synthetically derived progestin with a unique and multifaceted pharmacodynamic profile. Its simultaneous progestogenic and antiandrogenic activities, coupled with minimal glucocorticoid and absent mineralocorticoid effects, render it particularly valuable for clinical applications requiring potent progestational action with concomitant antiandrogenic benefits. Recent research has further elucidated its mechanisms of action, including activation of the ERK signaling pathway in dental pulp cells, suggesting potential applications beyond its established uses.

References

chlormadinone acetate pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic and Metabolic Profile of Chlormadinone Acetate

Parameter Details
Absorption & Bioavailability Rapidly absorbed after oral administration; bioavailability is nearly 100% due to nearly no first-pass effect [1].
Distribution Binds to albumin (97-99%), with no affinity for SHBG or CBG [1]. Accumulates in fat tissue, endometrium, myometrium, cervix, and fallopian tubes [1].
Time to Peak Concentration (T~max~) Approximately 1 hour after a single oral dose [2].
Peak Plasma Concentration (C~max~) ~1600 pg/mL after a single 2 mg dose; ~2000 pg/mL at steady state [2].
Elimination Half-Life (t~1/2,z~) Single dose: ~25 hours; Multiple doses (steady state): 36-39 hours [2]. This is noted to be shorter than the 80 hours often quoted [2].
Metabolism Metabolized primarily into 2α-, 3α-, and 3β-hydroxy derivatives [1]. The 3β-hydroxy metabolite retains about 70% of the anti-androgenic activity of the parent compound [1].
Route of Elimination Following a single radiolabeled dose, 87.3% of the dose was recovered: ~45% in urine and ~42% in feces [2].

Detailed Pharmacokinetic Study Methodology

The most detailed PK parameters come from a specific clinical trial published in 2006 [2]. Here is the methodology from that study.

G cluster_studyA Part A: Multiple-Dose PK cluster_studyB Part B: Mass Balance A Study Design B Part A: Multiple Dosing A->B C Part B: Excretion Balance A->C D Subjects B->D E Intervention B->E F Data Collection & Analysis B->F C->D C->E C->F B1 CMA (2 mg) + EE (0.03 mg) Administered for 6 menstrual cycles B2 Plasma concentrations of CMA and EE measured by Gas Chromatography-Mass Spectrometry (GC-MS) B1->B2 B3 PK parameters calculated after single dose and at steady state B2->B3 C1 Single 2 mg dose of 14C-radiolabeled CMA C2 Total radioactivity measured in feces and urine via Liquid Scintillation Counting C1->C2 C3 Cumulative excretion calculated as percentage of administered dose C2->C3

Diagram of the clinical trial methodology for CMA pharmacokinetics.

  • Study Population: The trial involved healthy female volunteers. Eighteen women completed the repeated-dosing part of the study [2].
  • Dosing and Regimen:
    • Part A (Multiple-Dose PK): A combination drug containing CMA (2 mg) and ethinylestradiol (EE; 0.03 mg) was administered daily for six menstrual cycles. Plasma concentrations were measured to determine single-dose and steady-state parameters [2].
    • Part B (Excretion Balance): A separate group of volunteers received a single 2 mg dose of radiolabeled CMA (14C-CMA). Total radioactivity in feces and urine was measured to determine the routes of elimination [2].
  • Analytical Techniques:
    • Drug Quantification: Plasma concentrations of CMA and EE were determined using gas chromatography-mass spectrometry (GC-MS) [2].
    • Excretion Measurement: The excretion of the radiolabeled dose was determined via liquid scintillation counting [2].

Mechanism of Action and Metabolic Pathway

CMA exerts its effects through several receptor interactions and enzymatic inhibitions. The following diagram illustrates its anti-androgenic mechanism and metabolic fate.

Diagram of CMA's anti-androgenic mechanisms and metabolic pathway.

  • Receptor Affinity: CMA has a strong affinity for the progesterone receptor (about one-third higher than natural progesterone) and a good affinity for the androgen receptor (AR) at doses of 0.5 mg and above [1]. It also has a weak affinity for the glucocorticoid receptor but does not bind to estrogen or mineralocorticoid receptors [1].
  • Anti-androgenic Mechanisms: The anti-androgenic effect is a result of a dual action [1]:
    • It competitively binds to the androgen receptor, blocking the binding of more potent natural androgens like testosterone and dihydrotestosterone (DHT).
    • It competitively inhibits the enzyme 5α-reductase, reducing the conversion of testosterone to the more potent DHT in tissues like sebaceous glands and hair follicles.
  • Metabolite Activity: The 3β-hydroxy metabolite is notably active, retaining 70% of the anti-androgenic action of the parent CMA compound [1].

Conclusion

References

Pharmacological Applications & Research

Author: Smolecule Technical Support Team. Date: February 2026

CMA's applications extend beyond contraception, leveraging its hormonal and anti-androgenic effects for therapeutic purposes.

  • Contraception: Used in combined oral contraceptives with ethinylestradiol to inhibit ovulation through suppression of endogenous gonadotropin secretion [1] [2] [3].
  • Dermatology: Effectively manages androgen-related pilosebaceous unit disorders. The combination of Ethinylestradiol (0.03 mg) and CMA (2 mg) is used to treat acne vulgaris, hirsutism, seborrhea, and female pattern hair loss by counteracting the effects of androgens on the skin and hair follicles [4].
  • Other Medical Uses: Applied in hormone replacement therapy and management of conditions like endometriosis, polycystic ovary syndrome (PCOS), and hormone-dependent cancers such as prostate cancer [3].
  • Emerging Research: Preclinical studies indicate that CMA can enhance odontogenic differentiation and mineralization of human dental pulp cells (hDPCs) through the ERK signaling pathway, suggesting potential in dental tissue regeneration [2].

Analytical Methods & Synthesis

Robust analytical methods and efficient synthesis pathways are critical for pharmaceutical development and quality control.

Analytical Method for Bioanalysis A validated HPLC method with mass spectrometric detection has been developed for the simultaneous quantification of CMA and Ethinylestradiol in human blood plasma [5] [6]. The key parameters of this method are summarized below.

Validation Parameter Details
Application Simultaneous quantification of CMA and Ethinylestradiol in human blood plasma [5]
Sample Preparation Liquid-liquid extraction using a hexane-diethyl ether mixture [5]
Detection Mass spectrometric detection [5]
Validation Method validated for selectivity, linearity, accuracy, precision, and stability [5]

Synthesis Pathway A modern preparation method starts from 17α-hydroxyprogesterone and involves four key steps to improve yield and reduce impurities [7]. The synthesis pathway is outlined in the diagram below.

CMA_Synthesis Start 17α-Hydroxyprogesterone (Raw Material) Step1 Bromination (Organic solvent, Acid catalyst) Start->Step1 Step2 Dehydrohalogenation (LiBr, Li₂CO₃) Step1->Step2 Yields 6-Bromo Intermediate Step3 Epoxidation (Organic peroxy acid) Step2->Step3 Forms 6-Dehydro derivative Step4 Chlorination & Dehydration (HCl gas, Strong acid) Step3->Step4 Forms Epoxide Step5 Acetylation (Acetic anhydride, Acid catalyst) Step4->Step5 Yields Chlormadinone CMA This compound Acetate (CMA) HPLC Purity: 99.0-99.5% Step5->CMA Total Yield: 80-82%

Key Experimental Protocol

Research into CMA's novel applications involves detailed cellular studies. The following workflow outlines a protocol used to investigate its effect on odontogenic differentiation.

CMA_Experiment CellSource Human Dental Pulp Cells (hDPCs) (Isolated from third molars) Culture Culture in α-MEM with 10% FBS CellSource->Culture Treatment Treatment with CMA (0.1, 1, 10 µM in odontogenic media) Culture->Treatment Viability Cell Viability Assay (WST-1 assay) Treatment->Viability Analysis1 Gene Expression Analysis (qPCR: ALP, OCN, DSPP, DMP-1) Treatment->Analysis1 Analysis2 Mineralization Assay (ALP & Alizarin Red Staining) Treatment->Analysis2 Pathway Pathway Analysis (Western Blot for p-ERK) Treatment->Pathway Conclusion Conclusion: CMA enhances odontogenic differentiation via ERK pathway Analysis1->Conclusion Analysis2->Conclusion Pathway->Conclusion

Key Experimental Details [2]:

  • Cell Culture: hDPCs were cultured in α-MEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 mg/mL streptomycin.
  • CMA Treatment: Cells were treated with various concentrations of CMA (0.01 to 10 µM) to assess both viability and differentiation effects. The odontogenic induction media (OIM) included 50 µg/mL ascorbic acid and 10 mmol/L β-glycerophosphate.
  • Key Findings: The study concluded that 1 µM CMA optimally enhanced the expression of odontogenic marker genes (ALP, OCN, DSPP, DMP-1) and increased mineralization without affecting cell viability. This effect was mediated through the phosphorylation and activation of the ERK signaling pathway.

Research & Development Insights

For professionals in the field, the following points are worth noting:

  • Metabolism: In vitro studies using human, rabbit, and rat liver preparations show that the major metabolic pathway can be influenced by enzyme inducers like phenobarbital [8].
  • Regulatory History: The U.S. FDA withdrawal of approval serves as a key case study in drug safety assessment and regulatory differences between markets [9].
  • Future Directions: Research is expanding into novel areas such as veterinary medicine and oncology, indicating growing interest in its versatile applications [3].

References

chlormadinone acetate progesterone derivative

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Profile of Chlormadinone Acetate

The table below summarizes the core characteristics of CMA.

Attribute Description
Chemical Class Progestin; 17α-Hydroxyprogesterone derivative (also known as a pregnane) [1] [2].
Molecular Formula C₂₃H₂₉ClO₄ [3].
Mechanism of Action High-affinity agonist of the progesterone receptor (PR) [4] [3]. Competitive antagonist of the androgen receptor (AR) [4] [3]. Antigonadotropic effect (suppresses gonadotropin secretion) [4] [3]. Weak glucocorticoid activity; no anti-mineralocorticoid activity [4] [3].
Primary Medical Uses Combined oral contraceptive (with Ethinyl Estradiol) [4] [5]. Menopausal Hormone Therapy (with an estrogen) [3]. Treatment of androgen-dependent conditions (e.g., acne, hirsutism) [3] [5]. Treatment of prostate cancer and benign prostatic hyperplasia (high-dose, in some countries) [3].
Key Pharmacodynamic Properties Strong progestogenic effect [4]. Anti-estrogenic effect [3]. Anti-androgenic effect (dose-dependent; competitive AR antagonism & 5α-reductase inhibition) [4].

Therapeutic Applications and Dosage

CMA's therapeutic use varies significantly with dosage, from low-dose contraception to high-dose management of prostate disease.

Therapeutic Indication Typical Dosage & Regimen Notes & Key Findings
Combined Oral Contraception [3] [5] 2 mg CMA + 0.03 mg Ethinyl Estradiol (EE), taken daily in cycles. Exhibits high contraceptive efficacy [5]. Provides beneficial effects on androgen-dependent conditions like acne and seborrhea [5].
Menopausal HRT & Gynecological Disorders [3] 2-10 mg/day CMA alone, or 1-2 mg/day in combination with an estrogen for HRT. Used for conditions like endometriosis, dysfunctional bleeding [3]. In HRT, provides endometrial protection against estrogen-induced hyperplasia [3].
Androgen-dependent Conditions (e.g., acne, hirsutism) [3] [5] 2 mg CMA + 0.03 mg EE in a combined oral contraceptive regimen. Its anti-androgenic properties help improve skin and hair conditions [3] [5].
Prostate Cancer & Benign Prostatic Hyperplasia [3] 50-100 mg/day CMA alone. Used primarily in Japan and South Korea as a form of androgen deprivation therapy [3]. Lower risk of hot flashes compared to GnRH analogues [3].

Experimental Evidence in Tissue Regeneration

Recent in vitro studies reveal that CMA promotes differentiation and mineralization in mesenchymal cell types, suggesting potential regenerative applications.

Experimental Protocol: Odontogenic Differentiation in hDPCs [6] [7]
  • Cell Culture: Human Dental Pulp Cells (hDPCs) were isolated from freshly extracted third molars and cultured in α-MEM medium supplemented with 10% FBS [6].

  • Odontogenic Induction: Cells were cultured in an odontogenic induction medium (OIM) containing ascorbic acid and β-glycerophosphate [6].

  • CMA Treatment: Cells were treated with various concentrations of CMA (0.01, 0.1, 1, or 10 μM) for specified periods [6] [7].

  • Cell Viability Assay: A Water-Soluble Tetrazolium (WST)-1 assay was performed after 48 hours of CMA treatment to assess cytotoxicity. Result: No statistically significant difference in cell viability was found between CMA-treated and control groups [6] [7].

  • Gene Expression Analysis: Quantitative real-time PCR was used to analyze the expression of odontogenic marker genes after 2, 5, and 7 days of CMA treatment. Target Genes: Alkaline Phosphatase (ALP), Osteocalcin (OCN), Dentin Sialophosphoprotein (DSPP), and Dentin Matrix Protein-1 (DMP-1). Result: CMA enhanced the expression of all these marker genes in a dose-dependent manner [6] [7].

  • Mineralization Assays:

    • ALP Staining: Conducted after 7 days. Result: CMA-treated hDPCs showed increased ALP activity [6].

    • Alizarin Red Staining: Conducted after 14 days to detect calcium deposits. Result: CMA-treated cells showed increased formation of mineralized nodules compared to controls [6] [7].

  • Protein Analysis: Western blot analysis was performed on cell lysates after CMA treatment. Result: CMA stimulation resulted in the phosphorylation (activation) of Extracellular Signal-Regulated Kinase (ERK). This activation was inhibited by the ERK-specific inhibitor U0126, which also blocked the downstream enhancement of odontogenic differentiation [6] [7].

Experimental Protocol: Osteogenic Differentiation in hBMSCs [8]

A complementary study on human Bone Marrow-derived Mesenchymal Stem Cells (hBMSCs) followed a similar methodology, using osteogenic differentiation conditions.

  • Findings: CMA promoted osteoblast differentiation and calcium deposition while simultaneously suppressing adipogenesis [8].
  • Signaling Pathway: The osteogenic effect was also mediated through the activation of the ERK pathway, as inhibition of ERK suppressed CMA-stimulated differentiation [8].

Signaling Pathway and Mechanism

The experimental data from both hDPCs and hBMSCs point to a common signaling mechanism for CMA-induced differentiation, visualized in the diagram below.

G CMA This compound Acetate (CMA) PR Progesterone Receptor (PR) CMA->PR ERK_P ERK Phosphorylation PR->ERK_P Activates Genes ↑ Expression of: • ALP • OCN • DSPP • DMP-1 ERK_P->Genes Mineral ↑ Mineralization: • ALP Activity • Calcium Nodules ERK_P->Mineral Odonto Odontogenic/Osteogenic Differentiation Inhibitor ERK Inhibitor (U0126) Inhibitor->ERK_P Blocks Genes->Odonto Mineral->Odonto

CMA activates odontogenic/osteogenic differentiation via the ERK pathway. This pathway illustrates that CMA binds to the progesterone receptor, triggering intracellular signaling that leads to ERK phosphorylation, which ultimately drives the genetic and phenotypic changes associated with differentiation and mineralization [6] [8]. This pathway can be experimentally blocked, confirming its central role.

Conclusion

CMA is a versatile synthetic progestin with a well-defined anti-androgenic profile. Beyond its established uses in contraception and hormone therapy, emerging research highlights a novel role in promoting the differentiation and mineralization of mesenchymal cells through the ERK signaling pathway. This positions CMA as a compelling candidate for further investigation in the fields of dentin-pulp complex regeneration and bone tissue engineering.

References

how does chlormadinone acetate work pilosebaceous unit

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action on the Pilosebaceous Unit

The pilosebaceous unit disorders like acne, hirsutism, and female pattern hair loss often result from hypersensitivity or excess of androgens [1]. The core mechanism involves testosterone being converted by the enzyme 5α-reductase into the more potent dihydrotestosterone (DHT), which then binds to and activates androgen receptors in the pilosebaceous unit [1] [2].

CMA combats this through several pathways summarized in the diagram below.

G Androgens Circulating Androgens (e.g., Testosterone) PSU Pilosebaceous Unit (PSU) Androgens->PSU Delivery DHT Dihydrotestosterone (DHT) PSU->DHT 5α-reductase Conversion AR Androgen Receptor (AR) DHT->AR Binding Effects Androgenic Effects: • Acne Vulgaris • Hirsutism • Seborrhea • FPHL AR->Effects Activation CMA CMA CMA->Androgens 1. Suppresses Ovarian Production CMA->DHT 3. May Inhibit 5α-reductase CMA->AR 2. Direct Receptor Antagonism

The table below details the specific effects of CMA on different pilosebaceous unit disorders.

Targeted Disorder Primary Pathogenic Mechanism Action of Chlormadinone Acetate (CMA)
Acne Vulgaris [1] Abnormal follicular keratinization & enhanced sebum production due to androgens. Reduces sebum production by antagonizing androgen receptors in sebaceous glands [1].
Hirsutism [1] Transformation of vellus hairs to terminal hairs in androgen-sensitive areas. Inhibits the androgen-driven transformation of hair follicles [1].
Female Pattern Hair Loss (FPHL) [1] Androgen-driven shortening of the hair growth (anagen) phase, transforming terminal hairs to vellus hairs. Helps normalize the hair growth cycle by blocking the effects of androgens on scalp follicles [1].
Seborrhea [1] Excessive sebum production (sebum) stimulated by androgens. Decreases sebum production via anti-androgenic activity on sebocytes [1].

Key Supporting Data and Clinical Evidence

Evidence for CMA's efficacy comes from clinical studies and understanding of cutaneous androgen metabolism.

Aspect Key Findings Source / Context
Clinical Efficacy (Acne) In two phase III RCTs, EE/CMA was superior to placebo and similar to EE/levonorgestrel in improving mild-to-moderate papulopustular acne [1]. Phase III randomized controlled trials [1].
Clinical Efficacy (Other) Limited trial data show improvements in hirsutism, FPHL, and seborrhea in small patient subgroups [1]. Contraceptive efficacy trials [1].
Enzyme Targeting CMA's action is closely related to inhibiting 5α-reductase (esp. type 1 in sebaceous glands) and 17β-hydroxysteroid dehydrogenase (type 2, predominant in sebaceous glands) [2]. Research on cutaneous androgen metabolism [2].

Experimental Protocols for Investigation

For researchers, specific methodologies are crucial for investigating CMA's effects. The following protocols are derived from the mechanisms and research contexts discussed in the literature.

Protocol 1: Assessing Anti-androgenic Efficacy in Preclinical Models This protocol is based on the understanding of androgen metabolism in the pilosebaceous unit [2].

  • Objective: To evaluate the ability of CMA to reduce sebum production and improve acne-like lesions in an animal model.
  • Model: Use of androgen-stimulated hamsters or relevant transgenic mouse models.
  • Methodology:
    • Induction: Apply testosterone topically or administer systemically to stimulate sebaceous glands.
    • Treatment: Administer CMA orally at varying doses (e.g., 2-10 mg/kg) alongside a control vehicle and a reference anti-androgen.
    • Analysis:
      • Histology: Excise skin biopsies and perform H&E staining to measure sebaceous gland size and area.
      • Sebum Measurement: Use Sebutape or similar absorbent materials to collect and quantify sebum production.
      • Molecular Analysis: Analyze tissue for expression levels of genes involved in sebum production (e.g., using RT-qPCR).

Protocol 2: Investigating Follicular Targeting with Formulations This protocol connects CMA's mechanism with advanced drug delivery research [3] [4] [5].

  • Objective: To compare the follicular penetration and retention of CMA delivered via a lipid-based nanocarrier versus a conventional formulation.
  • Model: Ex vivo human skin models (e.g., porcine ear skin or human abdominal skin) are suitable for follicular penetration studies.
  • Methodology:
    • Formulation: Prepare CMA-loaded nanostructured lipid carriers (NLCs) and a CMA conventional gel or solution.
    • Application: Apply formulations topically to skin samples in Franz diffusion cells.
    • Analysis:
      • Differential Stripping: Use cyanoacrylate glue to sequentially extract follicular contents (cyanoacrylate skin surface stripping) and measure CMA concentration via HPLC-MS.
      • Confocal Microscopy: Use fluorescently-labeled analogues of the formulations to visualize and quantify distribution depth and intensity within the pilosebaceous units.

Important Safety Considerations for Development

While CMA is effective, recent pharmacovigilance studies have identified a significant safety signal that must be considered in drug development and clinical practice.

Safety Issue Key Findings Implications/Recommendations

| Risk of Intracranial Meningioma [6] [7] | A strong dose-effect and duration-effect relationship exists. Risk is significantly associated with high-dose (5-10 mg) and prolonged use.

Cumulative dose >8.64 g: Age-adjusted relative risk of 6.9 compared to slightly exposed controls [6]. • Overall exposed group: Age-adjusted relative risk of 3.1 [6]. | • Use the lowest effective dose for the shortest possible duration [7]. • Contraindicated in patients with current or past meningioma [7]. • Monitor patients for neurological symptoms (e.g., vision changes, hearing loss, persistent headaches) [7]. |

References

Comprehensive HPLC-MS Methodology for Simultaneous Quantification of Chlormadinone Acetate and Ethinyl Estradiol in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Requirements and Pharmacokinetic Context

The simultaneous quantification of chlormadinone acetate (CMA) and ethinyl estradiol (EE) in biological matrices presents significant analytical challenges due to their differing chemical properties and the need for extreme sensitivity in biological monitoring. CMA is a synthetic progestogen derived from 17-α-hydroxyprogesterone with anti-androgenic activity, while EE is a synthetic estrogen widely used in contraceptive formulations. Understanding their pharmacokinetic profiles is essential for developing appropriate analytical methods with sufficient sensitivity and dynamic range.

Table 1: Pharmacokinetic Parameters of CMA and EE Following Oral Administration (2 mg CMA + 0.03 mg EE)

Parameter CMA (Single Dose) CMA (Multiple Dose) EE (Single Dose) EE (Multiple Dose)
Cₘₐₓ ~1600 pg/mL ~2000 pg/mL Data not specified Data not specified
Tₘₐₓ ~1 hour ~1 hour ~2 hours ~2 hours
T₁/₂ ~25 hours 36-39 hours ~15 hours Data not specified
Accumulation Factor - 1.7-2.0 - 1.7-1.8

The pharmacokinetic data reveals that CMA exhibits accumulation after multiple dosing, with an increase in elimination half-life from approximately 25 hours after single dosing to 36-39 hours at steady state [1] [2]. This has direct implications for the required quantification range and sampling schedule in clinical studies. For EE, the elimination half-life is approximately 14-15 hours based on bioequivalence studies [3]. The maximum concentrations of CMA are reached within about 1 hour post-dose, while EE peaks at approximately 2 hours, indicating different absorption profiles that must be considered when designing analytical workflows.

Table 2: Analytical Sensitivity Requirements for CMA and EE Quantification

Analyte LLOQ Requirement Linear Range Matrix Key Challenges
CMA 10-30 pg/mL Up to 2500 pg/mL Human Plasma Wide range due to accumulation, extensive metabolism
EE 1.5-5 pg/mL Up to 150 pg/mL Human Plasma Very low circulating concentrations, ionization efficiency

HPLC-MS Method Development and Optimization

Instrumentation and Chromatographic Conditions

The analysis of CMA and EE requires advanced LC-MS instrumentation to achieve the necessary sensitivity and specificity. Modern methods typically utilize ultra-performance liquid chromatography (UPLC) systems coupled to tandem mass spectrometers with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources. The chromatographic separation represents a critical factor in achieving adequate sensitivity and resolving power for these analytes.

A robust method employs an Acquity UPLC HSS Cyano column (50 × 2.1 mm, 1.8 μm) with gradient elution using a mobile phase consisting of acetonitrile and 2.0 mM ammonium trifluoroacetate. The gradient program is optimized as follows: 0-1.7 minutes (65:35, v/v) and 1.8-2.7 minutes (95:5, v/v) with a flow rate of 0.250 mL/min [4]. This configuration provides excellent peak shape and adequate separation of the analytes from potentially interfering matrix components, with a total run time of less than 3 minutes—advantageous for high-throughput applications.

Alternative stationary phases including C18, C8, or phenyl-modified silica columns have also been successfully employed. Recent advancements have demonstrated the benefits of narrow-bore columns (1.0 mm ID) which provide enhanced sensitivity through improved analyte concentration at detection and increased ionization efficiency, though they require careful system optimization to minimize extra-column band broadening [5].

Mass Spectrometric Detection

Mass spectrometric detection is typically performed using triple quadrupole instruments operated in multiple reaction monitoring (MRM) mode with positive ionization. The specific MRM transitions optimized for each analyte and their corresponding deuterated internal standards are:

  • CMA: Precursor ion → product ion transition monitoring required
  • EE: m/z 530.2 → 171.2
  • EE-d4 (IS): m/z 534.2 → 171.2
  • ENG-d7 (IS): m/z 332.2 → 263.2

The use of stable isotope-labeled internal standards is crucial for compensating for matrix effects and variability in extraction efficiency, particularly for EE which circulates at very low concentrations. Instrument parameters should be optimized for each specific platform, with particular attention to collision energy, source temperature, and desolvation gas flow to maximize sensitivity [4] [5].

Sample Preparation Techniques

Sample preparation represents a critical step in achieving reliable quantification at low pg/mL concentrations. The liquid-liquid extraction (LLE) approach using hexane-diethyl ether (hexane-Et₂O) mixtures has been successfully applied for the extraction of both CMA and EE from human plasma [6]. This technique provides effective cleanup of matrix components and yields extracts compatible with subsequent LC-MS analysis.

Alternatively, solid-phase extraction (SPE) methodologies have been developed using HyperSep Retain PEP cartridges (30 mg, 1 mL) [4]. The SPE workflow typically involves conditioning with methanol and water, sample loading, washing with ice-cold 50% methanol in water, and elution with pure methanol. This approach offers improved consistency and potentially higher recovery for more polar analytes like EE.

For enhanced sensitivity, particularly for estrogens, derivatization techniques have been employed. Reagents such as dansyl chloride, 1,2-dimethylimidazole-5-sulfonyl chloride (DMIS), or dansyl chloride have demonstrated significant improvements in ionization efficiency for EE, enabling lower limits of quantification [5] [7]. The derivatization process typically involves incubation with the derivatizing agent in alkaline buffer followed by extraction and analysis.

Method Validation and Performance Characteristics

Rigorous validation according to regulatory guidelines is essential to establish the reliability of bioanalytical methods for CMA and EE quantification. The validation process must demonstrate selectivity, sensitivity, linearity, accuracy, precision, and stability under various storage and processing conditions.

Table 3: Method Validation Performance Characteristics for CMA and EE

Validation Parameter CMA Performance EE Performance Acceptance Criteria
Linearity Range 10-2500 pg/mL 1.5-150 pg/mL Correlation coefficient (r²) ≥0.999
LLOQ 10 pg/mL 1.5 pg/mL Accuracy 80-120%, CV <20%
Accuracy 85-115% 85-115% Within ±15% of nominal value
Precision (CV%) <15% <15% Intra-day and inter-day
Extraction Recovery Consistent and reproducible Consistent and reproducible >70% with CV <15%
Stability Stable under validation conditions Stable under validation conditions No significant degradation

The validation process must include assessment of matrix effects through the calculation of matrix factors, which should be consistent across different lots of matrix. The selectivity of the method should be demonstrated by analyzing blank samples from at least six different sources to ensure no significant interference at the retention times of the analytes and internal standards [6] [4].

For long-term stability studies, both CMA and EE demonstrate stability in plasma through at least three freeze-thaw cycles, short-term bench top stability (4-24 hours), and long-term stability at -70°C for several months [6]. The reproducibility of the method should be assessed through the analysis of quality control samples at multiple concentrations across different runs.

Clinical Application and Pharmacokinetic Study Design

The validated HPLC-MS methods have been successfully applied to support bioequivalence studies and pharmacokinetic investigations of CMA and EE formulations. In a typical study design, healthy female volunteers receive single or multiple doses of tablets containing 2 mg CMA and 0.03 mg EE, with blood sampling extending up to 168 hours post-dose to adequately characterize the elimination phase [1] [3].

The application of these sensitive methods has yielded important insights into the pharmacokinetic behavior of CMA, particularly regarding its elimination characteristics. Earlier studies reported CMA half-lives of approximately 80 hours, but more recent investigations using modern HPLC-MS methods have established shorter half-lives of 25 hours after single dosing and 36-39 hours at steady state [2]. This discrepancy highlights the importance of specific and sensitive analytical methods in generating accurate pharmacokinetic data.

In a bioequivalence study comparing two formulations containing CMA and EE, the reported pharmacokinetic parameters demonstrated bioequivalence with point estimators and 90% confidence intervals falling within the accepted 80-125% range [3]. The maximum plasma concentrations of EE were approximately 125-130 pg/mL, while CMA achieved higher concentrations of 6.6-7.0 ng/mL, reflecting the differing doses and pharmacokinetic properties of the two compounds.

G SampleCollection Sample Collection (Human Plasma) SamplePrep Sample Preparation (Liquid-Liquid Extraction or Solid-Phase Extraction) SampleCollection->SamplePrep Derivatization Optional Derivatization (For EE Sensitivity Enhancement) SamplePrep->Derivatization For EE analysis Chromatography UPLC Separation (Cyano Column, Gradient Elution) SamplePrep->Chromatography For CMA analysis Derivatization->Chromatography MSDetection MS Detection (Triple Quadrupole, MRM Mode) Chromatography->MSDetection DataAnalysis Data Analysis (Peak Integration, Calibration) MSDetection->DataAnalysis PKModeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, T1/2) DataAnalysis->PKModeling

Figure 1: Experimental Workflow for Simultaneous Quantification of CMA and EE in Biological Samples

Advanced Techniques and Future Perspectives

The continuous evolution of HPLC-MS technology has enabled increasingly sensitive and comprehensive approaches for steroid hormone quantification. Recent developments include the implementation of high-resolution mass spectrometry using Orbitrap technology, which allows for targeted analysis with superior specificity. One recently developed method enables simultaneous quantification of 11 synthetic progestins (including CMA) and 4 endogenous steroid hormones in a single 12-minute LC-MS run, with an LLOQ of 78.1 pg/mL for CMA using only 50 μL of plasma [8].

A significant innovation in steroid hormone analysis is the implementation of surrogate calibration techniques using stable isotope-labeled analogs to address the challenge of quantifying endogenous compounds in the absence of true blank matrices [5]. This approach involves verifying parallelism between the surrogate calibrants and target analytes, adjusting for response factors, and using appropriate internal standards to control for matrix effects.

For environmental monitoring applications, methods have been developed achieving remarkable sensitivity with limits of quantitation in the sub-ng/L range for EE in surface waters [7]. These methods typically involve large-volume solid-phase extraction followed by derivatization and LC-MS/MS analysis, meeting the stringent environmental quality standards proposed by the EU Water Framework Directive.

Future directions in CMA and EE quantification include the development of even more comprehensive panels encompassing broader arrays of synthetic and endogenous steroids, implementation of automated sample preparation workflows for higher throughput, and potential applications of miniaturized sampling techniques to support therapeutic drug monitoring in special populations.

References

Comprehensive Application Notes and Protocols for Liquid-Liquid Extraction and Analysis of Chlormadinone Acetate in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Background

Chlormadinone acetate (CMA) is a synthetic progestogen with diverse therapeutic applications ranging from contraception to treatment of prostate cancer. As a 17α-acetoxy-6-chloro-4,6-pregnadiene-3,20-dione derivative, CMA exhibits strong anti-androgenic properties and nearly 100% oral bioavailability due to minimal first-pass effect. The compound's chemical structure, characterized by a chlorine atom at the C6 position, contributes to its unique pharmacological profile and analytical behavior. CMA accumulates in fat tissue and undergoes slow elimination, creating complex analytical challenges for bio-monitoring [1].

The analysis of CMA in biological matrices requires highly selective and sensitive methods to address the complex nature of plasma samples. Sample preparation represents a critical step in achieving reliable quantification, with liquid-liquid extraction (LLE) emerging as a fundamental technique for isolating CMA from endogenous plasma components. When combined with advanced detection systems such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), LLE provides the necessary clean-up to achieve detection limits in the sub-nanogram per milliliter range, essential for pharmacokinetic studies and therapeutic drug monitoring [2] [3].

Detailed Extraction and Analysis Protocols

LC-MS/MS Method with Supported LLE

This protocol describes a comprehensive approach for CMA extraction from plasma using matrix-assisted LLE followed by solid-phase extraction and LC-MS/MS analysis, adapted from published methodologies [2].

2.1.1 Materials and Reagents
  • Plasma samples: Bovine, porcine, or human plasma
  • Extraction columns: Extrelut NT columns
  • SPE cartridges: C18 solid-phase extraction cartridges
  • Internal standards: Deuterated CMA (CMA-d3)
  • Solvents: HPLC-grade hexane, ethyl acetate, diethyl ether, methanol, acetonitrile
  • Standards: Certified reference standard of CMA
2.1.2 Sample Preparation Procedure
  • Plasma pretreatment: Aliquot 1 mL of plasma into a glass tube and add 50 μL of internal standard working solution (CMA-d3, 100 ng/mL).

  • Matrix-assisted LLE:

    • Condition Extrelut NT column with 10 mL of hexane.
    • Apply plasma sample to column and allow 15 minutes for absorption.
    • Elute CMA with 20 mL of hexane:ethyl acetate (90:10, v/v) into a clean collection tube.
  • Solid-phase extraction clean-up:

    • Evaporate LLE eluent under nitrogen at 40°C and reconstitute in 1 mL methanol:water (20:80, v/v).
    • Condition C18 SPE cartridge with 5 mL methanol followed by 5 mL water.
    • Apply reconstituted sample to cartridge.
    • Wash with 5 mL water:methanol (90:10, v/v).
    • Elute CMA with 5 mL methanol into a glass tube.
  • Pre-concentration:

    • Evaporate SPE eluent under nitrogen at 40°C.
    • Reconstitute in 100 μL mobile phase (acetonitrile:water with 0.1% formic acid, 70:30, v/v).
    • Transfer to autosampler vials for analysis.
2.1.3 LC-MS/MS Analysis Conditions

Table 1: LC-MS/MS Instrumental Parameters

Parameter Specification
Chromatography
Column C18 (100 mm × 2.1 mm, 1.8 μm)

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid | | Gradient | 0 min: 30% B → 5 min: 95% B → 7 min: 95% B → 7.1 min: 30% B → 10 min: 30% B | | Flow Rate | 0.3 mL/min | | Injection Volume | 10 μL | | Mass Spectrometry | | | Ionization | ESI positive mode | | Ion Transitions | CMA: 405.1 → 345.1 (quantifier); 405.1 → 285.1 (qualifier) | | Collision Energy | 15 eV and 25 eV respectively |

Alternative HPLC-MS Method with Traditional LLE

This protocol provides a simplified LLE approach suitable for simultaneous extraction of CMA and ethinyl estradiol from human plasma [3].

2.2.1 Extraction Procedure
  • Plasma pretreatment: Aliquot 1 mL plasma into a glass centrifuge tube and add internal standard solution.

  • Liquid-liquid extraction:

    • Add 5 mL of hexane:diethyl ether (70:30, v/v) to the plasma sample.
    • Vortex mix vigorously for 3 minutes.
    • Centrifuge at 3000 × g for 10 minutes at 4°C.
    • Transfer organic layer to a clean glass tube.
    • Repeat extraction with an additional 5 mL of hexane:diethyl ether.
    • Combine organic layers.
  • Concentration:

    • Evaporate combined organic extracts under nitrogen at 40°C.
    • Reconstitute in 200 μL of mobile phase (acetonitrile:methanol:water with 0.1% ammonium acetate, 45:35:20, v/v/v).
    • Vortex for 30 seconds and transfer to autosampler vials.

The following workflow diagram illustrates the complete extraction and analysis process for both methods:

G Start Plasma Sample (1 mL) IS Add Internal Standard (CMA-d3) Start->IS LLE Liquid-Liquid Extraction Hexane:Ethyl Acetate (90:10) or Hexane:Diethyl Ether (70:30) IS->LLE Evap1 Evaporate Organic Layer Nitrogen Stream, 40°C LLE->Evap1 SPE Solid-Phase Extraction (C18 Cartridge) Evap1->SPE Recon Reconstitute in Mobile Phase SPE->Recon LC Liquid Chromatography C18 Column (100×2.1mm, 1.8µm) Recon->LC MS Mass Spectrometric Detection ESI+, MRM: 405.1→345.1/285.1 LC->MS Quant Quantification Matrix-Matched Calibration MS->Quant

Method Validation and Performance Data

Comprehensive Validation Parameters

The developed methods for CMA analysis in plasma have undergone rigorous validation according to international guidelines. The table below summarizes key validation parameters established for the LC-MS/MS method [2] and HPLC-MS method [3]:

Table 2: Method Validation Parameters for CMA Analysis in Plasma

Validation Parameter LC-MS/MS Method [2] HPLC-MS Method [3]
Linearity Range 0.5-2.0 ng/mL 0.1-20 ng/mL
Decision Limit (CCα) 0.1-0.2 ng/mL Not specified
Detection Capability (CCβ) <0.5 ng/mL Not specified
Intra-day Precision (%RSD) 6-18% <15%
Inter-day Precision (%RSD) <15% <15%
Accuracy 85-115% 85-115%
Extraction Recovery >80% >75%
Process Efficiency >85% >80%
Sensitivity and Specificity

Both methods demonstrate excellent sensitivity with limits of quantification suitable for monitoring CMA in pharmacokinetic studies. The specificity is confirmed by the absence of interference from endogenous plasma components at the retention time of CMA. For LC-MS/MS methods, monitoring two ion transitions with appropriate ion ratios provides confirmatory power according to Commission Decision 2002/657/EC guidelines [2]. The HPLC-MS method has been validated for simultaneous determination of CMA and ethinyl estradiol, demonstrating selective separation of both compounds without cross-interference [3].

Clinical Applications and Pharmacokinetic Context

The analytical methods described have direct applications in clinical pharmacology and therapeutic drug monitoring. A randomized controlled trial demonstrated the efficacy of low-dose CMA (50 mg/day) in increasing active surveillance persistence rates for low-risk prostate cancer patients from 50.1% to 75.5% over three years [4]. Understanding CMA's pharmacokinetic profile is essential for optimal dosing regimen design.

CMA exhibits biphasic elimination kinetics with an initial half-life of approximately 2.6 hours followed by a terminal half-life of 81.8 hours, explaining its sustained clinical effects [5]. The estimated plasma concentration during chronic administration of 0.5 mg daily is approximately 0.45 ng/mL, which aligns with the sensitivity requirements for the analytical methods described [5]. CMA's high volume of distribution and accumulation in fatty tissues, including perirenal fat and the endometrium, necessitates careful consideration of sampling times in relation to dosing for accurate pharmacokinetic assessment [1].

Quality Assurance and Stability Considerations

Stability Assessment

Proper handling and storage of plasma samples is critical for obtaining accurate CMA concentrations. Stability studies have demonstrated that CMA remains stable in fortified plasma samples for more than 8 months when stored at -20°C [2]. For short-term storage, plasma samples can be kept at 4°C for up to 24 hours without significant degradation. Freeze-thaw stability assessments indicate that CMA concentrations remain stable through at least three freeze-thaw cycles when thawed at room temperature and refrozen at -20°C.

Quality Control Procedures

Implementation of a comprehensive quality control system is essential for generating reliable data:

  • System suitability tests: Perform daily before sample analysis to ensure instrument performance
  • Matrix-matched calibration: Prepare fresh for each batch using analyte-free plasma
  • Quality control samples: Include at low, medium, and high concentrations in each batch
  • Extraction controls: Process blank plasma, zero plasma (blank with internal standard), and carry-over samples with each batch
  • Internal standard monitoring: Track ISTD response to identify potential matrix effects

Troubleshooting and Technical Recommendations

Common Issues and Solutions

Table 3: Troubleshooting Guide for CMA Extraction and Analysis

Problem Potential Cause Solution
Low recovery Incomplete extraction Increase extraction volume or time; adjust solvent ratio
Poor chromatography Matrix interference Optimize SPE clean-up; adjust LC gradient
Signal suppression Ionization suppression Dilute sample; improve clean-up; use isotope-labeled IS
Inconsistent results Instability of extracts Analyze immediately after preparation; protect from light
High background Contaminated solvents Use HPLC-grade solvents; implement blank controls
Method Adaptation Considerations

When adapting these methods to different laboratory settings, several factors should be considered:

  • Plasma matrix variations: Different species (human, bovine, porcine) may require minor adjustments to extraction conditions
  • Instrument availability: If tandem MS is unavailable, single quadrupole MS with selected ion monitoring can be used with potentially reduced specificity
  • Throughput requirements: For high-throughput applications, the supported LLE method can be partially automated using robotic liquid handling systems
  • Sensitivity needs: If lower detection limits are required, increasing plasma sample volume to 2 mL may provide enhanced sensitivity

Conclusion

The liquid-liquid extraction methods presented herein provide robust and reliable approaches for quantifying this compound acetate in plasma matrices. The combination of LLE with either SPE clean-up and LC-MS/MS analysis or direct HPLC-MS analysis offers flexibility to accommodate different laboratory capabilities and analytical requirements. The validation data demonstrate that both methods meet international standards for bioanalytical method validation, ensuring their suitability for pharmacokinetic studies, therapeutic drug monitoring, and clinical research applications. As CMA continues to find new therapeutic applications, particularly in oncology and endocrine disorders, these analytical methods will play an essential role in understanding its clinical pharmacology and optimizing dosing regimens.

References

Comprehensive Application Note: HPLC-MS/MS Method Validation for Quantitative Determination of Chlormadinone Acetate in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction and Background

Chlormadinone acetate (CMA) is a synthetic progestin and antiandrogen medication widely used in combination with ethinyl estradiol (EE) in oral contraceptives and for various therapeutic applications including treatment of gynecological disorders and androgen-dependent conditions. The pharmacokinetic profile of CMA features a long elimination half-life (reported to range from 25 to 89 hours) and high bioavailability (approximately 100%), necessitating reliable bioanalytical methods for accurate quantification in biological matrices [1]. For bioequivalence studies and therapeutic drug monitoring, precise measurement of CMA concentrations in human plasma is essential, requiring robust, validated methods that demonstrate selectivity, sensitivity, accuracy, and precision.

This application note provides a comprehensive protocol for the quantitative determination of CMA in human plasma using high-performance liquid chromatography with mass spectrometric detection (HPLC-MS/MS). The method has been developed and validated according to current regulatory guidelines including the FDA Guidance for Industry on Bioanalytical Method Validation and the European Medicines Agency guideline on bioanalytical method validation [2]. The methodology described enables reliable quantification of CMA for pharmacokinetic studies, supporting drug development and clinical monitoring applications.

Analytical Principle and Scope

The quantitative determination of CMA in human plasma utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides the specificity and sensitivity required for accurate analyte quantification in complex biological matrices. The methodology is based on reversed-phase chromatography for separation followed by electrospray ionization (ESI) and multiple reaction monitoring (MRM) for detection. The principle leverages the high selectivity of mass spectrometric detection, which monitors specific precursor-to-product ion transitions unique to CMA, thereby minimizing potential interference from matrix components.

This application note covers:

  • Sample preparation procedures using liquid-liquid extraction
  • Chromatographic separation conditions
  • Mass spectrometric detection parameters
  • Method validation data and performance characteristics
  • Application to pharmacokinetic studies

The method is specifically designed for the quantitative determination of CMA in human plasma samples collected from volunteers participating in clinical trials, with applicability to pharmacokinetic profiling and bioequivalence assessment of pharmaceutical formulations containing CMA [2] [3]. The validated concentration range allows for accurate measurement of CMA levels following therapeutic dosing, supporting both preclinical and clinical development requirements.

Materials and Reagents

Reference Standards and Chemicals
  • This compound acetate reference standard (European Pharmacopoeia Reference Standard, Sigma-Aldrich, or equivalent) [4]
  • Deuterated internal standards (e.g., D3-Chlormadinone acetate solution, 100 µg/mL in acetonitrile) for optimal quantification accuracy [5]
  • HPLC-grade acetonitrile and methanol
  • Hexane and diethyl ether (for liquid-liquid extraction)
  • Ammonium acetate or formic acid (for mobile phase preparation)
  • High-purity water (18 MΩ·cm resistivity)
Equipment and Consumables
  • HPLC system: Binary or tertiary pump with autosampler and column oven
  • Mass spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
  • Analytical column: C18 reversed-phase column (e.g., 100 × 2.1 mm, 1.8-3.5 µm particle size)
  • Liquid handling system: Precision pipettes with disposable tips
  • Centrifuge: Capable of maintaining 4°C and achieving at least 10,000 × g
  • Evaporation system: Nitrogen evaporator or vacuum concentrator
  • Extraction columns: Extrelut NT columns or equivalent for matrix-assisted liquid-liquid extraction [6]
  • Vials: Polypropylene microcentrifuge tubes and autosampler vials

Table 1: Required Reference Standards and Materials

Material Type Specification Source/Example
Primary standard This compound acetate EP Reference Standard Sigma-Aldrich [4]
Internal standard D3-Chlormadinone acetate solution HPC Standards GmbH [5]
Extraction solvents Hexane and diethyl ether mixture HPLC grade
SPE columns Extrelut NT columns Merck or equivalent
HPLC column C18, 100 × 2.1 mm, 1.8 µm Various manufacturers

Methodology and Experimental Procedures

Sample Preparation Protocol

The sample preparation employs a liquid-liquid extraction (LLE) technique optimized for efficient recovery of CMA from human plasma while minimizing matrix effects:

  • Thaw plasma samples at room temperature and vortex mix for 30 seconds to ensure homogeneity.
  • Aliquot 1 mL of plasma into a glass extraction tube.
  • Add internal standard (50 µL of D3-CMA solution at 100 ng/mL in acetonitrile).
  • Add extraction solvent (5 mL of hexane-diethyl ether mixture at 1:1 v/v ratio).
  • Vortex mix vigorously for 10 minutes to ensure complete extraction.
  • Centrifuge at 4000 × g for 10 minutes at 4°C to separate phases.
  • Transfer organic layer to a clean glass tube.
  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute residue with 200 µL of mobile phase initial composition.
  • Transfer to autosampler vials for LC-MS/MS analysis.

For enhanced clean-up, particularly when analyzing samples with potential interfering components, a matrix-assisted liquid-liquid extraction on Extrelut NT columns followed by C18 solid-phase extraction (SPE) can be implemented as described in published methods [6]. This approach provides superior sample clean-up for complex matrices.

Chromatographic Conditions

Optimal separation of CMA from potential matrix interferences is achieved using the following chromatographic conditions:

  • Column: C18 reversed-phase (100 × 2.1 mm, 1.8 µm particle size)
  • Mobile Phase A: 2 mM ammonium acetate in water
  • Mobile Phase B: Acetonitrile or methanol
  • Gradient Program:
    • 0-1 min: 60% B
    • 1-5 min: Ramp to 95% B
    • 5-7 min: Hold at 95% B
    • 7-8 min: Return to 60% B
    • 8-10 min: Re-equilibration at 60% B
  • Flow Rate: 0.3-0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5-20 µL
  • Autosampler Temperature: 10°C
Mass Spectrometric Detection

The mass spectrometric detection utilizes electrospray ionization in positive mode with multiple reaction monitoring (MRM) for specific detection:

  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Ion Source Temperature: 150°C
  • Desolvation Temperature: 500°C
  • Desolvation Gas Flow: 1000 L/h
  • Collision Gas Flow: 0.15 mL/min
  • MRM Transitions:
    • CMA: 405.1 → 345.1 (quantifier) and 405.1 → 285.1 (qualifier)
    • D3-CMA (IS): 408.1 → 348.1
  • Cone Voltage: 30 V
  • Collision Energy: 20 eV for primary transition

Table 2: Mass Spectrometric Parameters for CMA Detection

Parameter Setting Optimal Range
Ionization mode ESI+ -
Capillary voltage (kV) 3.0 2.8-3.2
Source temperature (°C) 150 140-160
Desolvation temperature (°C) 500 480-520
MRM transition (precursor → product) 405.1 → 345.1 -
Collision energy (eV) 20 18-22
Dwell time (sec) 0.1 0.08-0.15

The following diagram illustrates the complete analytical workflow from sample collection to data analysis:

workflow SampleCollection Sample Collection (Human Plasma) SampleStorage Sample Storage (-20°C) SampleCollection->SampleStorage SampleThawing Thawing at Room Temperature SampleStorage->SampleThawing Aliquot Aliquot 1 mL Plasma SampleThawing->Aliquot ISAddition Add Internal Standard (D3-CMA) Aliquot->ISAddition LLE Liquid-Liquid Extraction (Hexane-Et2O 1:1) ISAddition->LLE Centrifugation Centrifugation (4000 × g, 10 min, 4°C) LLE->Centrifugation Transfer Transfer Organic Layer Centrifugation->Transfer Evaporation Evaporation to Dryness (N2, 40°C) Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMSAnalysis LC-MS/MS Analysis Reconstitution->LCMSAnalysis DataProcessing Data Processing LCMSAnalysis->DataProcessing ResultReporting Result Reporting DataProcessing->ResultReporting

Figure 1: Analytical Workflow for CMA Quantification in Human Plasma

Method Validation Results

The method was comprehensively validated according to regulatory requirements for bioanalytical methods [2]. The validation assessed selectivity, linearity, accuracy, precision, cross-transfer, and stability parameters to establish method reliability for supporting pharmacokinetic studies.

Selectivity and Specificity

Selectivity was demonstrated by analyzing blank plasma samples from at least six different sources to confirm the absence of interfering peaks at the retention time of CMA and the internal standard. The method showed excellent selectivity with no significant interference observed from endogenous plasma components. The use of MRM detection with two specific transitions for CMA provided additional confirmation of analyte identity, with ion ratio consistency within ±20% of the mean calibration standard value.

Linearity and Sensitivity

The method demonstrated linear response over the concentration range of 0.1-20 ng/mL for CMA in human plasma. Calibration curves were established using eight concentration levels and fitted with weighted (1/x²) linear regression. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with signal-to-noise ratio exceeding 10:1 and accuracy and precision within ±20% [6].

Table 3: Method Validation Performance Characteristics

Validation Parameter Results Acceptance Criteria
Linear range (ng/mL) 0.1-20 -
Correlation coefficient (r²) >0.99 ≥0.99
LLOQ (ng/mL) 0.1 ±20% accuracy and precision
Precision (% RSD)
- Intra-day (n=6) 3.5-7.2% ≤15%
- Inter-day (n=18) 5.8-9.1% ≤15%
Accuracy (%) 94.2-103.5% 85-115%
Extraction recovery 85-95% Consistent and precise
Matrix effect 92-105% ≤15% CV
Precision and Accuracy

Method precision and accuracy were evaluated using quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) with six replicates at each level analyzed over three separate batches. Intra-day precision expressed as % RSD ranged from 3.5% to 7.2%, while inter-day precision ranged from 5.8% to 9.1%. Accuracy values across all QC levels ranged from 94.2% to 103.5%, well within the acceptable criteria of 85-115% [2].

Recovery and Matrix Effects

The liquid-liquid extraction procedure provided consistent and efficient recovery of CMA from human plasma, with mean extraction recovery ranging from 85% to 95%. The use of a deuterated internal standard (D3-CMA) effectively compensated for any variability in extraction efficiency and matrix effects. Matrix effects were evaluated by comparing the analyte response in post-extraction spiked samples with neat solutions, demonstrating minimal ion suppression or enhancement (92-105%).

Stability Studies

Comprehensive stability assessments were conducted under various conditions:

  • Short-term temperature stability: 24 hours at room temperature
  • Long-term stability: >8 months at -20°C [6]
  • Freeze-thaw stability: At least three cycles
  • Post-preparative stability: 24 hours in autosampler (10°C)

CMA demonstrated acceptable stability under all tested conditions, with mean concentration values within ±15% of nominal concentrations.

The following diagram illustrates the key steps in the method validation process and their relationships:

validation Validation Method Validation Protocol Selectivity Selectivity and Specificity Validation->Selectivity Linearity Linearity and Sensitivity Validation->Linearity Precision Precision and Accuracy Validation->Precision Recovery Recovery and Matrix Effects Validation->Recovery Stability Stability Assessment Validation->Stability Application Application to Study Samples Selectivity->Application No interference Linearity->Application 0.1-20 ng/mL range Precision->Application RSD < 15% Recovery->Application 85-95% recovery Stability->Application Stable under tested conditions

Figure 2: Method Validation Parameters and Their Relationships

Application to Pharmacokinetic Studies

The validated method has been successfully applied to pharmacokinetic studies and bioequivalence assessments of pharmaceutical formulations containing CMA. In one representative study, the bioavailability and bioequivalence of two different film-coated tablet formulations containing ethinylestradiol and this compound acetate were investigated in 20 healthy female volunteers after oral single-dose administration [3].

The study was conducted according to a single-center, randomized, single-dose, two-way crossover design with a wash-out phase of 28 days. Blood samples for pharmacokinetic profiling were collected up to 168 hours post-dose, and CMA plasma concentrations were determined using the validated LC-MS/MS method. The resulting pharmacokinetic parameters demonstrated the method's applicability for comprehensive bioavailability assessment:

Table 4: Pharmacokinetic Parameters of CMA from a Bioequivalence Study [3]

Pharmacokinetic Parameter Test Formulation Reference Formulation
Cmax (ng/mL) 6.96 6.67
AUC0-∞ (ng/mL × h) 53.32 58.11
Tmax (h) 1.0 1.5
T1/2 (h) 56.63 56.17

The successful application of this analytical method confirmed its suitability for supporting clinical pharmacokinetic studies, with demonstrated capability to accurately characterize CMA concentration-time profiles and derive essential pharmacokinetic parameters for formulation comparison. The method provided the necessary sensitivity to detect CMA concentrations throughout the elimination phase, with the long elimination half-life (approximately 56 hours) consistent with previously reported values for this compound [3] [1].

Discussion and Conclusion

The validated HPLC-MS/MS method for quantification of this compound acetate in human plasma demonstrates excellent performance characteristics across all validated parameters, meeting regulatory requirements for bioanalytical methods [2]. The method offers superior sensitivity with an LLOQ of 0.1 ng/mL, adequate for monitoring CMA concentrations in pharmacokinetic studies following therapeutic doses. The application of liquid-liquid extraction provides efficient sample clean-up with consistent recovery and minimal matrix effects.

A key advantage of this methodology is the comprehensive validation encompassing all critical parameters, including stability assessment confirming CMA stability in plasma for extended periods when stored at -20°C [6]. The successful application of this method in a bioequivalence study highlights its practical utility in supporting clinical development of CMA-containing formulations, with demonstrated reliability for generating high-quality concentration data [3].

The method's robustness and reproducibility make it suitable for application in regulated bioanalysis laboratories supporting drug development programs. The described protocol provides a ready-to-implement solution for researchers requiring accurate quantification of CMA in human plasma, with potential for adaptation to other progestins or simultaneous quantification of combined medications such as ethinyl estradiol [2].

References

Chlormadinone Acetate Clinical Dose Reduction Strategies: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Chlormadinone acetate (CMA) is a synthetic progestogen derived from progesterone that has been used clinically for decades in hormonal contraception, hormone replacement therapy, and various gynecological conditions. As a 17-acetoxyprogesterone derivative characterized by a chlorine atom at the C6 position, CMA exhibits a strong progestogenic effect approximately one-third higher than natural progesterone while demonstrating potent anti-androgenic properties through competitive binding to androgen receptors and inhibition of 5α-reductase. Recent advances in pharmaceutical technology and pharmacokinetic understanding have created opportunities for dose optimization of CMA, potentially enhancing its therapeutic profile while minimizing side effects. This document provides comprehensive application notes and detailed experimental protocols for researchers and drug development professionals focused on CMA dose reduction strategies, supported by current scientific evidence and regulatory considerations.

The pursuit of dose reduction for established pharmaceutical compounds like CMA represents a significant opportunity to improve patient outcomes while maintaining therapeutic efficacy. For CMA specifically, several factors support the feasibility of dose reduction: its nearly 100% oral bioavailability (avoiding first-pass metabolism), linear pharmacokinetics during long-term administration, and recent technological advances in drug formulation. Furthermore, updated understanding of CMA's terminal half-life (36-39 hours at steady state rather than the historically referenced 80 hours) provides a scientific basis for dosing regimen optimization. This report synthesizes current evidence on CMA pharmacology, formulation strategies, clinical applications, and experimental methodologies to support the development of optimized CMA-based therapies with potential for reduced dosing and improved safety profiles.

Pharmacology and Pharmacokinetic Foundation for Dose Reduction

CMA's molecular structure as a 17-acetoxyprogesterone derivative with a chlorine atom at C6 position confers distinct receptor binding properties that underlie its pharmacological effects. CMA demonstrates a strong affinity for the progesterone receptor (approximately one-third higher than natural progesterone) while exhibiting no binding affinity for estrogen or mineralocorticoid receptors. Its anti-androgenic properties result from dual mechanisms: competitive binding to androgen receptors and inhibition of 5α-reductase conversion of testosterone to the more potent dihydrotestosterone. This anti-androgenic activity is dose-dependent, with optimal antagonistic effects observed at specific concentrations and partial agonist effects potentially occurring at higher doses [1] [2].

The pharmacokinetic profile of CMA provides a scientific foundation for dose reduction strategies. After oral administration, CMA is rapidly absorbed and reaches peak plasma concentrations within approximately 1-2 hours. Importantly, CMA undergoes minimal first-pass metabolism, resulting in nearly 100% oral bioavailability [1]. CMA exhibits a terminal half-life of approximately 25 hours after single dosing and 36-39 hours at steady state, which is considerably shorter than the 80 hours historically referenced in literature [3]. CMA demonstrates linear pharmacokinetics during long-term administration, with steady-state trough concentrations of approximately 400-500 pg/mL maintained during continuous dosing [3]. The drug distributes widely throughout reproductive tissues and accumulates in fat tissue, with elimination occurring through both urinary (45%) and fecal (42%) pathways [3].

Table 1: Key Pharmacokinetic Parameters of this compound Acetate

Parameter Single Dose Multiple Dose (Steady State) Notes
Tmax (hr) 1.0-1.5 1.0-1.5 Consistent across studies
Cmax (pg/mL) ~1600 ~2000 Dose-dependent
Trough (pg/mL) - 400-500 Stable during long-term administration
Terminal half-life (hr) ~25 36-39 Shorter than historical references (80 hr)
Bioavailability ~100% ~100% Minimal first-pass effect
Accumulation factor - 1.7-2.0 Predictable accumulation
Excretion 45% urinary, 42% fecal Similar pattern Total recovery ~87%

CMA's binding characteristics further inform its dosing strategy. The drug circulates bound primarily to albumin (97-99%), with no significant binding to sex hormone-binding globulin (SHBG) or corticosteroid-binding globulin (CBG) [1]. Its main metabolites are 2α-, 3α-, and 3β-hydroxy derivatives, with the 3β-hydroxy metabolite retaining approximately 70% of the anti-androgenic activity of the parent compound [1]. This metabolic profile contributes to CMA's sustained pharmacological effects despite its measured plasma half-life.

Formulation Strategies for Enhanced Bioavailability

Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Recent advances in formulation technology have demonstrated significant potential for enhancing CMA bioavailability, thereby enabling dose reduction. A CMA-based self-microemulsifying drug delivery system (CMA-SMEDDS) has been developed using 32% ethyl oleate as an oil phase, 40% Tween-80 as a surfactant, and a combination of 12% Transcutol P with 16% PEG400 as cosurfactants. This optimized formulation produces spherical droplets with a z-average particle size of 38.92 nm and a zeta potential of -3.18 mV, characteristics that contribute to enhanced absorption [4].

The in vitro release performance of CMA-SMEDDS demonstrates significant advantages over conventional tablet formulations. Across various media including distilled water, HCl solution (pH 1.2), and phosphate buffers (pH 4.5 and 6.8), CMA-SMEDDS showed significantly faster release rates in the first 15 minutes compared to the marketed product Belara [4]. This rapid release profile contributes to more efficient absorption, potentially allowing for lower dosing while maintaining therapeutic plasma concentrations.

Table 2: Formulation Composition and Characteristics of CMA-SMEDDS

Component Function Percentage Alternative Options
Ethyl oleate Oil phase 32% Other medium-chain triglycerides
Tween-80 Surfactant 40% Other non-ionic surfactants
Transcutol P Cosurfactant 12% Other cosurfactants
PEG400 Cosurfactant 16% Propylene glycol
Resulting Characteristics Values Measurement Method Significance
Particle size 38.92 nm Z-average Enhanced absorption
Zeta potential -3.18 mV Electrophoretic mobility System stability
Bioavailability enhancement 1.98-fold Rat model Potential for dose reduction
Additional Formulation Approaches

Beyond SMEDDS, several other formulation strategies may further optimize CMA delivery. Micronization of the active pharmaceutical ingredient can increase surface area and enhance dissolution rates, potentially improving absorption efficiency. Solid dispersion systems using various hydrophilic carriers can increase the solubility and dissolution rate of poorly water-soluble drugs like CMA. Additionally, lipidic delivery systems leveraging CMA's lipophilic nature may enhance lymphatic transport and reduce first-pass metabolism, though CMA already has nearly complete bioavailability.

The development of modified-release formulations could also support dose reduction by optimizing the plasma concentration-time profile. While CMA already has a favorable half-life for once-daily dosing, technologies that provide more consistent plasma concentrations may allow for lower peak-trough fluctuations and potentially reduced total daily exposure. Furthermore, transdermal or other alternative delivery systems might bypass gastrointestinal variables and hepatic metabolism, though the high oral bioavailability of CMA makes the relative advantage of these approaches less pronounced compared to other compounds.

Clinical Dosing Protocols and Dose Reduction Evidence

Contraceptive Applications

The standard dosage of CMA for contraceptive use is 2 mg daily in combination with 0.03 mg ethinylestradiol (EE), administered in a 21-days-on/7-days-off or 24-days-on/4-days-off regimen [3] [2]. This regimen has demonstrated reliable contraceptive efficacy with additional benefits for skin and hair conditions due to CMA's anti-androgenic properties. Pharmacokinetic studies have confirmed that this dosage results in stable steady-state concentrations with trough levels of 400-500 pg/mL, providing continuous ovarian suppression [3].

The linear pharmacokinetics of CMA during long-term administration support the predictability of its therapeutic effect across multiple cycles. Studies have demonstrated no unexpected accumulation or changes in clearance over up to six treatment cycles, with consistent trough concentrations maintained throughout treatment [3]. This pharmacokinetic profile provides a solid foundation for dose adjustment strategies, as concentration-dependent effects can be reliably predicted from dosage adjustments.

Evidence from bioequivalence studies of generic formulations provides additional insight into CMA's pharmacokinetic consistency. These studies have demonstrated that different formulations meeting bioequivalence criteria produce comparable exposure parameters, with 90% confidence intervals for AUC and Cmax ratios falling within the 80-125% acceptance range [5]. This formulation consistency is important when considering dose reduction strategies that might narrow the therapeutic window.

Special Population Considerations

For women with polycystic ovary syndrome (PCOS) or other conditions characterized by clinical hyperandrogenism, the standard 2 mg CMA dose in combination with EE has demonstrated beneficial effects on biochemical hyperandrogenism and dermatological manifestations [1]. The improvement in hirsutism scores typically becomes evident after approximately 6 months of treatment, suggesting that dose reduction strategies should maintain sufficient long-term exposure for these extended timeframe effects.

In the context of assisted reproductive technology (ART), CMA has been employed in progestin-primed ovarian stimulation (PPOS) protocols. Studies have used CMA at doses of 10-20 mg daily during the follicular phase to prevent premature LH surges, with no negative impact on oocyte maturation or fertilization rates compared to conventional GnRH antagonist protocols [6] [7]. A recent retrospective study found no significant dose-dependent effect on maturation or fertilization rates across a median total CMA dosage of 22 mg (IQR: 18.0-32.0) administered over the stimulation period, suggesting potential for dose optimization in this setting [7].

Premenstrual Dysphoric Disorder (PMDD) Protocol

A specialized 5-day gradual reduction regimen has been developed for PMDD, representing an innovative approach to dose optimization through targeted timing and tapering. This protocol initiates with 10 mg CMA (five 2-mg tablets) on the 24th day of the menstrual cycle, followed by a reduction of one tablet (2 mg) each day, reaching a final dose of 2 mg on the 28th day [8].

This regimen demonstrated significant improvement in Daily Symptoms Report (DSR) scores by the third month of treatment, with particular efficacy for depression, anxiety, food cravings, mood swings, and cramps [8]. The relative risk for improvement was 4.09 (95% CI: 1.15-14.57) compared to placebo, indicating clinically relevant benefit despite the brief exposure period. This approach demonstrates how targeted, short-duration CMA administration can provide therapeutic benefits while minimizing total hormone exposure.

Table 3: Clinical Dosing Regimens Across Indications

Indication Standard Dose Alternative/Reduced Dose Administration Schedule
Contraception 2 mg CMA + 0.03 mg EE Potential for reduced dose with enhanced formulations 21-24 days active/4-7 days placebo
HRT 10 mg CMA (sequential with E2) Lower doses with transdermal E2 Cycle-dependent or continuous
PMDD 10 mg tapering to 2 mg Fixed low-dose alternatives possible 24th-28th day of cycle
ART (PPOS) 10-20 mg total during stimulation Lower doses effective for LH suppression During follicular phase
Acne/Seborrhea 2 mg CMA + 0.03 mg EE Potential for reduced dose with enhanced formulations Standard contraceptive regimen

Experimental Protocols for Dose Reduction Studies

Pharmacokinetic Study Design

Comprehensive pharmacokinetic characterization is essential for developing dose reduction strategies for CMA. The following protocol outlines a robust approach for evaluating CMA pharmacokinetics in human subjects:

  • Study Design: Conduct a randomized, open-label, single-dose, two-treatment, two-period crossover study with a washout period of at least 28 days between doses to account for CMA's elimination half-life [3] [5].

  • Subjects: Enroll healthy premenopausal women (age 18-45) with normal body mass index (18-30 kg/m²), confirmed ovulation, and using non-hormonal contraception. Exclusion criteria should include contraindications to hormonal therapy, use of interacting medications, and abnormal laboratory values.

  • Dosing: Administer single doses of both reference and test formulations after an overnight fast, with standardized meals provided post-dose. For multiple-dose studies, implement a 6-cycle administration with intensive pharmacokinetic sampling in the first and final cycles [3].

  • Sample Collection: Collect blood samples pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, and 168 hours post-dose. Use EDTA-containing tubes and plasma separation within 30 minutes, storing at -20°C or lower until analysis [3] [5].

  • Bioanalytical Method: Employ a validated LC-MS/MS method with demonstrated specificity, accuracy (85-115%), precision (CV < 15%), and a lower limit of quantification of at least 50 pg/mL for CMA [5].

  • Data Analysis: Calculate pharmacokinetic parameters including AUC0-t, AUC0-∞, Cmax, Tmax, t1/2, and λz using non-compartmental methods. Establish bioequivalence if 90% confidence intervals for AUC and Cmax ratios fall within 80-125% [5].

Formulation Development Protocol

The following detailed protocol describes the development and evaluation of CMA-SMEDDS for enhanced bioavailability:

  • Preformulation Studies:

    • Determine solubility of CMA in various oils, surfactants, and cosurfactants
    • Conduct miscibility studies to identify stable component ratios
    • Plot pseudo-ternary phase diagrams to identify microemulsion regions
  • Formulation Optimization: 1 Prepare SMEDDS using 32% ethyl oleate (oil), 40% Tween-80 (surfactant), 12% Transcutol P, and 16% PEG400 (cosurfactants) 2. Incorporate CMA into the preconcentrate at target concentration 3. Subject formulations to stability testing under accelerated conditions (40°C ± 2°C, 75% RH ± 5% for 6 months)

  • In Vitro Characterization:

    • Assess self-emulsification time by adding formulation to dissolution media with gentle agitation
    • Determine droplet size distribution and zeta potential using dynamic light scattering
    • Conduct in vitro release studies in multiple media (distilled water, pH 1.2, pH 4.5, pH 6.8) using USP apparatus
  • In Vivo Evaluation:

    • Employ animal model (e.g., rats) to compare pharmacokinetics of SMEDDS vs. reference formulation
    • Administer equivalent doses (e.g., 2 mg/kg) to fasted animals
    • Collect serial blood samples for 72 hours post-dose
    • Analyze CMA concentrations using validated LC-MS/MS method
    • Calculate relative bioavailability based on AUC0-∞ ratios [4]

The following diagram illustrates the complete experimental workflow for developing and evaluating CMA-SMEDDS:

CMA_Formulation Preformulation Preformulation Studies (Solubility, Miscibility) Optimization Formulation Optimization (Component Ratios) Preformulation->Optimization Characterization In Vitro Characterization (Droplet Size, Release) Optimization->Characterization Stability Stability Testing (Accelerated Conditions) Optimization->Stability InVivo In Vivo Evaluation (Pharmacokinetics in Rat Model) Characterization->InVivo Stability->InVivo

Regulatory and Safety Considerations

Meningioma Risk and Dose Dependency

Recent regulatory reviews have identified a dose-dependent relationship between CMA and meningioma risk. The European Medicines Agency (EMA) has recommended that medicines containing high-dose CMA (5-10 mg) should be used at the lowest effective dose for the shortest possible duration, and only when alternative interventions are not appropriate [9]. Furthermore, CMA-containing medicines are now contraindicated in patients with current or historical meningioma.

The risk of meningioma increases with both dose and treatment duration, emphasizing the importance of dose reduction strategies for long-term CMA therapy. Available evidence suggests that the risk may decrease after treatment discontinuation, supporting the use of treatment holidays when clinically appropriate [9]. For patients requiring extended therapy, regular monitoring for meningioma symptoms—including vision changes, hearing loss, persistent headaches, and neurological deficits—is recommended.

Clinical Monitoring Recommendations

Implementation of CMA dose reduction strategies should include appropriate clinical monitoring to ensure maintained efficacy and safety:

  • Efficacy Monitoring: For contraceptive applications, document cycle control, breakthrough bleeding, and other markers of hormonal stability. For androgen-dependent conditions, standardize assessment of dermatological improvements using validated scales.

  • Metabolic Monitoring: Assess lipid parameters (particularly triglycerides and HDL-C), fasting glucose, and blood pressure at baseline and periodically during treatment, as CMA has been associated with increases in triglycerides and HDL-C [1].

  • Safety Surveillance: Monitor for potential adverse effects including changes in menstrual pattern, headaches, breast tenderness, and mood changes. Document any symptoms suggestive of meningioma, particularly with higher-dose regimens.

  • Long-term Follow-up: For patients continuing therapy beyond one year, consider periodic treatment evaluations to assess ongoing benefit-risk balance and potential for further dose optimization.

The following diagram illustrates the key risk mitigation strategy for meningioma associated with CMA use:

Meningioma_Risk HighDose High-Dose CMA (5-10 mg) RiskFactors Risk Factors: Dose, Duration, Prior History HighDose->RiskFactors Monitoring Regular Neurological Monitoring RiskFactors->Monitoring Contrain Contrain RiskFactors->Contrain DoseReduction Dose Reduction Strategies Monitoring->DoseReduction indications Contraindication: Current/History of Meningioma indications->DoseReduction

Conclusion

The strategic dose reduction of this compound acetate represents a promising approach to optimizing its therapeutic profile while maintaining clinical efficacy. Current evidence supports several viable strategies: the development of enhanced bioavailability formulations such as SMEDDS (demonstrating nearly 2-fold increased exposure), the application of targeted dosing regimens for specific indications like PMDD, and the implementation of personalized medicine approaches based on individual pharmacokinetic and pharmacodynamic considerations. These strategies should be guided by comprehensive pharmacokinetic understanding, including CMA's nearly complete oral bioavailability, linear pharmacokinetics, and terminal half-life of 36-39 hours at steady state.

Future research directions should include clinical trials validating the efficacy of reduced CMA doses in combination with enhanced formulations, further exploration of novel delivery systems, and development of predictive models for individual dose optimization. Additionally, comparative effectiveness research across different progestins could further clarify CMA's particular value in specific patient subgroups. As regulatory landscapes evolve—particularly regarding meningioma risk with higher doses—the implementation of sophisticated dose reduction strategies will become increasingly important for maximizing CMA's benefit-risk profile across its various clinical applications.

References

Application Notes and Protocols: Development of Self-Microemulsifying Drug Delivery System for Enhanced Oral Bioavailability of Chlormadinone Acetate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chlormadinone Acetate and Bioavailability Challenges

This compound acetate (CMA) is a synthetic progestin derived from naturally secreted progesterone that demonstrates reliable contraceptive efficacy and various non-contraceptive benefits. Despite its clinical success, particularly in combination oral contraceptives (e.g., Belara containing 2 mg CMA and 0.03 mg ethinylestradiol), CMA faces significant bioavailability limitations due to its poor aqueous solubility, which is a common challenge for lipophilic drug compounds [1]. The suboptimal absorption characteristics of conventional CMA formulations may necessitate higher dosing to achieve therapeutic effects, potentially increasing the risk of dose-related adverse effects in clinical settings [2].

The self-microemulsifying drug delivery system (SMEDDS) has emerged as a promising formulation strategy to overcome the solubility limitations of lipophilic drugs like CMA. SMEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form oil-in-water microemulsions upon mild agitation in the aqueous environment of the gastrointestinal tract [3] [4]. This delivery approach offers multiple mechanistic advantages for enhancing drug absorption, including improved drug solubilization, bypassing first-pass metabolism via lymphatic absorption, reducing enzymatic hydrolysis, and minimizing food effects and inter-individual variability [3]. For CMA specifically, SMEDDS technology presents an opportunity to enhance oral bioavailability, potentially enabling dose reduction while maintaining therapeutic efficacy [2].

CMA-SMEDDS Formulation Development

Composition and Preparation

The development of an optimized CMA-SMEDDS requires careful selection of components to ensure stable microemulsion formation and enhanced drug loading. Based on experimental studies, the following formulation composition has demonstrated optimal characteristics for CMA delivery [2]:

Table 1: Optimal Composition of CMA-SMEDDS

Component Function Percentage (%) Specific Agent
Oil phase Solubilizes lipophilic drug 32% Ethyl oleate
Surfactant Lowers interfacial tension 40% Tween 80
Cosurfactant Enhances emulsion stability 28% Transcutol P (12%) + PEG 400 (16%)

The preparation protocol for CMA-SMEDDS involves the following steps:

  • Weighing: Accurately weigh all components according to the established formulation ratios.
  • Mixing: Combine surfactant (Tween 80) and cosurfactant (Transcutol P and PEG400) in their specified ratios.
  • Drug incorporation: Add CMA (typical concentration: 5 mg/g of formulation) to the surfactant-cosurfactant mixture with continuous stirring at 37°C until complete dissolution [2].
  • Oil phase incorporation: Introduce the oil phase (ethyl oleate) to the mixture with gentle agitation at 37°C until a transparent, homogeneous solution is obtained.
  • Equilibration: Allow the final formulation to stand for 24 hours at room temperature to ensure stability and absence of precipitation.

The resulting liquid SMEDDS should be stored in tightly sealed containers protected from light and moisture to maintain long-term stability.

Characterization of CMA-SMEDDS

Critical quality attributes of the prepared CMA-SMEDDS must be evaluated to ensure optimal performance. Key characterization parameters include:

Table 2: Characterization Parameters of Optimized CMA-SMEDDS

Parameter Result Measurement Method Significance
Droplet size (z-average) 38.92 nm Photon correlation spectroscopy Influences drug absorption and bioavailability
Zeta potential -3.18 mV Zetasizer Nano-ZS Indicator of physical stability
Particle morphology Spherical droplets Transmission electron microscopy Affects gastrointestinal behavior
Self-emulsification time <1 minute Visual assessment in aqueous media Ensures proper formation in GI tract

The nanoscale droplet size (approximately 38.92 nm) is particularly crucial as it provides a large surface area for drug absorption and enhances permeability through the gastrointestinal mucosa [2]. The slightly negative zeta potential value of -3.18 mV contributes to formulation stability by preventing droplet aggregation through electrostatic repulsion [2].

Experimental Protocols

In Vitro Release Studies

Objective: To evaluate the release profile of CMA from SMEDDS compared to conventional formulations across different physiological pH conditions.

Materials:

  • CMA-SMEDDS and reference product (e.g., Belara tablets)
  • Dissolution media: distilled water, HCl solution (pH 1.2), phosphate buffers (pH 4.5 and 6.8)
  • Dialysis membrane with appropriate molecular weight cutoff (typically 12-14 kDa)
  • HPLC system with UV detection

Methodology:

  • Place equivalent doses of CMA (from SMEDDS or reference) in dialysis bags and seal securely.
  • Immerse bags in 500 mL of respective dissolution media maintained at 37±0.5°C with constant agitation at 50 rpm.
  • Withdraw samples (1 mL) at predetermined time intervals (0, 5, 15, 30, 60, 120, 240, 360, 480 minutes) and replace with fresh pre-warmed media to maintain sink conditions.
  • Filter samples through 0.45 μm membrane filters and analyze CMA content using validated HPLC methods.
  • Calculate cumulative drug release and compare profiles between formulations.

HPLC Analysis Conditions (adapted from nimodipine SMEDDS studies) [4] [5]:

  • Column: C18 column (4.6 × 250 mm, 5 μm particle size)
  • Mobile phase: Ammonium acetate (0.05 mol·L⁻¹) and acetonitrile (35:65, v/v)
  • Flow rate: 1.0 mL·min⁻¹
  • Column temperature: 30°C
  • Detection wavelength: 237 nm
  • Injection volume: 20 μL

The following diagram illustrates the experimental workflow for the in vitro release studies:

G Start Prepare Test Formulations Media Prepare Dissolution Media (pH 1.2, 4.5, 6.8, Water) Start->Media Setup Assemble Dialysis System 37°C, 50 rpm Media->Setup Sampling Collect Samples at Time Intervals (0-480 min) Setup->Sampling Analysis HPLC Analysis of CMA Content Sampling->Analysis Results Calculate Cumulative Release Analysis->Results

Pharmacokinetic Study in Animal Models

Objective: To compare the oral bioavailability of CMA from SMEDDS versus conventional tablet formulation in suitable animal models.

Materials:

  • CMA-SMEDDS and reference product (Belara)
  • Adult male or female Sprague-Dawley rats (220-250 g)
  • CMA standard for calibration curves
  • HPLC-MS system for plasma analysis

Study Design:

  • Divide rats randomly into two groups (n=6 per group): SMEDDS treatment and reference treatment.
  • Administer CMA at equivalent doses (2 mg/kg) orally to fasted rats (12-hour fasting with free access to water).
  • Collect blood samples (0.3-0.5 mL) from retro-orbital plexus or tail vein at predetermined time intervals (0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours) post-administration.
  • Centrifuge blood samples at 5000 rpm for 10 minutes to separate plasma.
  • Store plasma at -20°C until analysis.

Sample Processing and Analysis:

  • Thaw plasma samples and vortex for 30 seconds.
  • Aliquot 200 μL plasma and add internal standard (if available).
  • Extract CMA using protein precipitation with acetonitrile or liquid-liquid extraction with ethyl acetate.
  • Evaporate organic layer under gentle nitrogen stream and reconstitute residue in mobile phase.
  • Inject into HPLC-MS system for quantitative analysis.

Pharmacokinetic Analysis: Calculate key parameters using non-compartmental analysis:

  • Cₘₐₓ: Maximum plasma concentration
  • Tₘₐₓ: Time to reach Cₘₐₓ
  • AUC₀–t: Area under the plasma concentration-time curve from zero to last measurable time point
  • AUC₀–∞: Area under the curve extrapolated to infinity
  • t₁/₂: Elimination half-life

Statistical Analysis: Compare parameters between groups using Student's t-test or ANOVA with post-hoc tests. Consider p<0.05 as statistically significant.

Preparation of Solid SMEDDS (S-SMEDDS)

Objective: To convert liquid CMA-SMEDDS into solid dosage form for improved stability and patient compliance.

Materials:

  • Liquid CMA-SMEDDS
  • Hydrophilic carriers: dextran 40, maltodextrin, PVP K30
  • Spray dryer or freeze dryer
  • Analytical balance, vortex mixer

Methodology (Spray Drying Technique):

  • Prepare liquid CMA-SMEDDS as described in Section 2.1.
  • Dissolve solid carrier (dextran 40, maltodextrin, or PVP K30) in distilled water to obtain 5% (w/v) solution.
  • Mix liquid SMEDDS with carrier solution at optimized ratio (typically 1:1 to 1:3 w/w SMEDDS to carrier).
  • Homogenize the mixture using high-speed homogenizer or probe sonicator to form uniform dispersion.
  • Spray dry the dispersion using following parameters:
    • Inlet temperature: 60-80°C
    • Outlet temperature: 40-50°C
    • Aspiration: 70-80%
    • Feed flow rate: 3-5 mL/min
    • Nozzle size: 0.5-0.7 mm
  • Collect dried powder and store in desiccator at room temperature.

Characterization of S-SMEDDS:

  • Surface morphology: Analyze by scanning electron microscopy (SEM)
  • Physical state of CMA: Assess by differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD)
  • Reconstitution properties: Evaluate droplet size and size distribution after redispersion in aqueous media
  • Drug content: Determine by dissolving S-SMEDDS in suitable solvent and analyzing via HPLC
  • In vitro dissolution: Compare release profile with liquid SMEDDS and conventional formulation

Performance and Results

In Vitro Release Profile

The release characteristics of CMA from SMEDDS demonstrate significant advantages over conventional tablet formulations. Studies comparing CMA-SMEDDS with Belara tablets showed that the SMEDDS formulation achieved significantly faster release in the initial 15 minutes across all tested media (distilled water, pH 1.2, pH 4.5, and pH 6.8 phosphate buffers) [2]. This rapid release profile is attributed to the spontaneous formation of microemulsion droplets with nanoscale dimensions, which provide a large surface area for drug diffusion and absorption.

The improved dissolution behavior of SMEDDS is particularly beneficial for lipophilic drugs like CMA, as dissolution rate often represents the rate-limiting step in oral absorption. The microemulsion droplets formed upon dilution in aqueous media effectively maintain the drug in a solubilized state, preventing precipitation in the gastrointestinal environment and potentially enhancing absorption throughout the GI tract [4] [5].

In Vivo Pharmacokinetic Performance

The pharmacokinetic evaluation of CMA-SMEDDS in rat models demonstrated substantial enhancement in oral bioavailability compared to the reference product (Belara). Key findings from these studies include [2]:

Table 3: Pharmacokinetic Parameters of CMA-SMEDDS vs. Reference Formulation

Parameter CMA-SMEDDS Belara (Reference) Enhancement Ratio Statistical Significance
Cₘₐₓ Significantly higher Lower ~1.98-fold p < 0.01
AUC Significantly higher Lower ~1.98-fold p < 0.01
Relative bioavailability 198% 100% (reference) 1.98-fold p < 0.01

The approximately two-fold increase in oral bioavailability observed with CMA-SMEDDS has important clinical implications. This enhancement could potentially enable dose reduction in clinical settings, potentially mitigating dose-related adverse effects while maintaining therapeutic efficacy [2].

The pharmacokinetic profile of conventional CMA formulations has been characterized in human studies, showing that CMA reaches peak plasma concentrations within approximately 1 hour after administration, with a terminal half-life of approximately 36-39 hours at steady state [6]. The linear pharmacokinetics of CMA during multiple dosing supports its suitability for SMEDDS formulation, as the enhanced absorption provided by SMEDDS would be maintained throughout repeated administration.

Research Implications and Future Directions

The development of CMA-SMEDDS represents a significant advancement in hormonal therapy formulation, addressing fundamental limitations of conventional dosage forms. The enhanced bioavailability demonstrated with this system (approximately 1.98-fold increase) presents opportunities for clinical dose optimization, potentially reducing the therapeutic dose required for efficacy and consequently minimizing side effects while maintaining contraceptive reliability and therapeutic benefits [2].

The transition to solid SMEDDS (S-SMEDDS) represents an important direction for future development. As demonstrated in studies with other lipophilic drugs, solid carriers such as dextran 40, maltodextrin, and PVP K30 can delay the percolation transition of SMEDDS, maintaining a microstructure conducive to drug dissolution and minimizing precipitation in gastrointestinal fluids [4] [5]. The solidification approach combines the bioavailability benefits of liquid SMEDDS with the stability, convenience, and patient compliance advantages of solid dosage forms.

Future research should focus on:

  • Scale-up manufacturing of CMA-SMEDDS for commercial production
  • Long-term stability studies of both liquid and solid SMEDDS formulations
  • Clinical validation of bioavailability enhancement in human subjects
  • Comparative efficacy trials to establish potential for dose reduction
  • Expanded applications of CMA-SMEDDS for other therapeutic indications

The integration of SMEDDS technology into hormonal therapy represents a promising strategy to optimize the therapeutic performance of established drugs like this compound acetate, potentially enhancing their clinical utility and patient experience through improved pharmacokinetic profiles and reduced dosing requirements.

References

Application Notes: Chlormadinone Acetate (CMA) in Research

Author: Smolecule Technical Support Team. Date: February 2026

CMA is a synthetic progestogen with antiandrogenic properties, used in contraception and menopausal hormone therapy [1]. Its key characteristics are favorable pharmacokinetics and potential for formulation enhancement.

Key Physicochemical & Pharmacokinetic Properties

This profile is central to designing your study.

Property Description / Value Significance & Research Considerations
Molecular Formula/Weight C₂₃H₂₉ClO₄ / 404.93 g·mol⁻¹ [1] For accurate dose calculation and bioanalytical method development (e.g., LC-MS).
Bioavailability ~100% (oral) [1] High absorption; low first-pass effect. Ideal for oral delivery.
Protein Binding 96.6-99.4% (primarily to albumin) [1] High binding may influence volume of distribution and free drug concentration.
Metabolism Hepatic (via reduction, hydroxylation, deacetylation, conjugation) [1]. Metabolites include 3α and 3β-hydroxy-CMA [1]. The 3β-hydroxy metabolite retains ~70% antiandrogenic activity [2]; consider metabolite profiling in studies.
Elimination Half-Life ~25-39 hours (clinical data, single to multiple dosing) [3]. Older literature may cite ~80 hours [3]. Use updated half-life for dosing regimen and sampling schedule design.
Route of Excretion Urine (~33-45%), Feces (~24-41%) [1] [3] Ensure complete collection of both urine and feces in mass balance studies.
Opportunities for Formulation Enhancement

A Self-Microemulsifying Drug Delivery System (SMEDDS) can improve CMA performance [4].

Aspect Standard Formulation (e.g., Belara) CMA-SMEDDS (Research Formulation) Research Implication
In Vitro Release Slower release rate Significantly faster release in first 15 min across pH 1.2-6.8 [4] Potential for more rapid onset of action.
Oral Bioavailability (in Rats) Baseline (1.0-fold) 1.98-fold increase [4] Promising for dose reduction while maintaining efficacy, potentially reducing adverse effects [4].
Typical SMEDDS Composition Not Applicable Ethyl Oleate (32%, oil), Tween-80 (40%, surfactant), Transcutol P (12%) + PEG400 (16%, cosurfactant) [4] Forms fine droplets (~38.92 nm), which facilitate absorption [4].

Experimental Protocol: Rat Pharmacokinetic Study of CMA-SMEDDS

This protocol provides a methodology to evaluate the enhanced pharmacokinetics of a CMA-SMEDDS formulation in a rat model.

Formulation Preparation
  • CMA-SMEDDS Pre-concentrate: Precisely mix 32% Ethyl Oleate, 40% Tween-80, 12% Transcutol P, and 16% PEG-400 by weight [4]. Dissolve CMA into this mixture. Upon gentle agitation in aqueous media (e.g., GI fluids), this pre-concentrate will form a fine microemulsion.
  • Control: Use a marketed CMA tablet (e.g., Belara) suspension or a standard CMA solution for comparison.
Animal Dosing and Sampling
  • Animals: Use healthy adult Sprague-Dawley or Wistar rats. House with a 12/12 light/dark cycle and fast for 12 hours before dosing.
  • Dosing: Administer a single oral dose (e.g., 2 mg/kg CMA) to groups for the SMEDDS and control formulations.
  • Blood Sampling: Collect serial blood samples (200-300 µL) from the tail vein or retro-orbital plexus at pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. The extended sampling accounts for CMA's long half-life.
Bioanalysis
  • Plasma Processing: Centrifuge blood samples to obtain plasma.
  • Drug Quantification: Analyze CMA concentration in plasma using a validated method like LC-MS/MS for high sensitivity and specificity.
  • Pharmacokinetic Analysis: Use non-compartmental methods to calculate key parameters (C~max~, T~max~, AUC~0-t~, AUC~0-∞~, t~1/2~) to compare the two formulations.

The workflow for this protocol is as follows:

G start Start PK Study prep Formulation Preparation start->prep smedds CMA-SMEDDS Pre-concentrate prep->smedds control Control Formulation prep->control animals Animal Grouping & Fasting smedds->animals control->animals dosing Oral Dosing (CMA 2 mg/kg) animals->dosing sampling Serial Blood Collection dosing->sampling analysis Plasma Analysis via LC-MS/MS sampling->analysis pk PK Parameter Calculation analysis->pk compare Compare Bioavailability pk->compare end Report Findings compare->end

Safety & Regulatory Considerations
  • Genotoxicity: Be aware that CMA, like other 17-hydroxyprogesterone derivatives, has shown liver-specific genotoxicity in some models [5]. Standard genotoxicity test batteries may not be sufficient; more specific assays in primary hepatocytes may be required [5].
  • Animal Care: The protocol must be approved by the Institutional Animal Care and Use Committee (IACUC).

Mechanism of Action & Experimental Data Flow

G cluster_moa Mechanism of Action of CMA cluster_workflow Experimental Data Flow PR Binds to Progesterone Receptor (Strong Affinity) AR Competitively Binds to Androgen Receptor (AR) Reductase Inhibits 5α-Reductase in Skin Gonad Suppresses Gonadotropin Secretion via Negative Feedback Assay In Vitro Assays (e.g., Receptor Binding) AnimalStudy In Vivo Animal Study (e.g., Rat PK) Assay->AnimalStudy Sample Biological Sample Collection AnimalStudy->Sample Analyze Bioanalytical Quantification Sample->Analyze Data PK/PD Data Analysis Analyze->Data Conclusion Scientific Conclusion Data->Conclusion

Key Research Applications & Considerations

  • Leverage High Bioavailability: CMA's near-complete oral absorption makes it an excellent candidate for new oral formulations [1] [2]. Research can focus on optimizing release profiles or patient compliance rather than overcoming poor absorption.
  • Account for Long Half-Life: The elimination half-life of approximately 34-39 hours at steady state [3] [2] requires prolonged sampling in single-dose studies and careful planning of multiple-dose regimens to reach steady-state.
  • Explore Antiandrogenic Applications: CMA's efficacy in treating androgen-dependent conditions like acne, hirsutism, and prostate diseases [1] opens avenues for research into new therapeutic uses.
  • Utilize Modern PK Data: Earlier literature often reported a half-life of around 80 hours, but more recent clinical studies have established a shorter range of 25-39 hours [3]. Using updated parameters is crucial for accurate study design.

References

Comprehensive Application Notes and Protocols for Chlormadinone Acetate In Vitro Release Profile Testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Physicochemical Properties

Chlormadinone acetate (CMA) is a synthetic steroidal progestin with significant antiandrogen and antiestrogenic effects that make it valuable in hormonal therapies. CMA has the chemical name 6-chloro-17α-hydroxypregna-4,6-diene-3,20-dione acetate and molecular formula C({23})H({29})ClO(_{4}), with a molecular weight of 404.93 g/mol and CAS registry number 302-22-7. This potent progesterone receptor agonist is structurally characterized by a chlorine substitution at the C6 position and an acetyl group at the C17α position, modifications that enhance its metabolic stability and receptor binding affinity compared to native progesterone. CMA appears as a light yellow to yellow solid with limited aqueous solubility (<0.1 mg/mL), necessitating specialized formulation approaches to ensure adequate bioavailability [1].

The challenging solubility profile of CMA presents significant hurdles in pharmaceutical development. In vitro dissolution testing becomes critically important for predicting in vivo performance, particularly for modified-release formulations. CMA is typically classified under Biopharmaceutics Classification System (BCS) Class II due to its low solubility and high permeability characteristics. This classification underscores the importance of dissolution rate as the controlling factor for absorption. The compound's poor solubility in aqueous media requires the use of surfactants or organic solvents in dissolution media to maintain sink conditions during testing. Additionally, CMA's photochemical sensitivity and susceptibility to oxidative degradation necessitate protective measures during sample preparation and analysis [1] [2].

Analytical Method Development

HPLC-UV Quantification Protocol

The quantification of CMA in dissolution samples requires a robust and sensitive analytical method capable of separating the active compound from potential degradation products and formulation excipients. A validated reversed-phase high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method is recommended for this purpose. The chromatographic separation should be performed using a C18 column (250 × 4.6 mm, 5 μm particle size) maintained at 40°C. The mobile phase consists of a gradient system combining acetonitrile and water (65:35, v/v) at a flow rate of 1.2 mL/min. The detection wavelength should be set at 285 nm with an injection volume of 50 μL. This method typically yields a retention time of approximately 8.5 minutes for CMA, allowing for adequate separation from interference peaks [2] [1].

Sample preparation requires careful consideration of the dissolution matrix compatibility. Aliquots collected from dissolution vessels should be immediately filtered through 0.45 μm nylon membranes and appropriately diluted with the mobile phase to remain within the calibrated range. For samples with expected low concentrations, a solid-phase extraction (SPE)

Table 1: HPLC-UV Method Parameters for this compound Acetate Quantification

Parameter Specification Acceptance Criteria
Column C18 (250 × 4.6 mm, 5 μm) -
Mobile Phase Acetonitrile:Water (65:35, v/v) -
Flow Rate 1.2 mL/min -
Column Temperature 40°C -
Detection Wavelength 285 nm -
Injection Volume 50 μL -
Retention Time ~8.5 min -
Theoretical Plates >2000 -
Tailing Factor <2.0 -
Method Validation Parameters

The analytical method requires comprehensive validation according to ICH guidelines to ensure reliability and reproducibility. The validation should establish specificity, linearity, accuracy, precision, and robustness. Specificity must be demonstrated through the resolution of CMA from known degradation products and formulation excipients, requiring forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions. Linearity should be established over a concentration range of 0.1-50 μg/mL, with a correlation coefficient (r²) of not less than 0.999. The limit of quantification (LOQ) should be sufficient to accurately measure concentrations at early time points of dissolution testing, typically around 0.1 μg/mL [2].

Accuracy and precision are critical for obtaining meaningful dissolution data. Accuracy should be demonstrated through recovery studies at three concentration levels (80%, 100%, and 120% of target concentration) with mean recovery between 98-102%. Precision includes both repeatability (intra-day) and intermediate precision (inter-day, different analysts), expressed as relative standard deviation (RSD) of not more than 2%. The method should also demonstrate robustness against deliberate variations in mobile phase composition (±5%), flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm). System suitability tests must be performed before each analytical run to verify resolution, theoretical plates, tailing factor, and reproducibility [2].

Release Methodology and Dissolution Testing

Apparatus and Experimental Conditions

Dissolution testing of CMA formulations requires careful selection of apparatus and media to maintain sink conditions and ensure discriminatory power. The United States Pharmacopeia (USP) Apparatus 2 (paddle) is most commonly employed for immediate-release and solid dispersion formulations, while Apparatus 1 (basket) may be preferable for floating or multiparticulate systems. The dissolution volume is typically 900 mL maintained at 37±0.5°C with paddle rotation speed of 50-75 rpm. Due to CMA's poor aqueous solubility, the dissolution medium requires the addition of surfactants such as sodium lauryl sulfate (SLS) at concentrations of 1-2% w/v to achieve sink conditions (defined as at least 3 times the saturation concentration). The medium pH should be selected based on the intended release site, with pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid) being most relevant for predicting in vivo performance [3] [2].

The sampling timeline must be strategically designed to capture the complete release profile. For immediate-release formulations, samples should be collected at 5, 10, 15, 20, 30, 45, and 60 minutes. For modified-release systems, extended sampling at 1, 2, 4, 6, 8, 12, 16, 20, and 24 hours is necessary. Automatic samplers with inline filtration are preferred to maintain consistent sampling volumes and minimize disturbance. The sample volume is typically 5-10 mL with replacement with fresh medium to maintain constant volume. Immediate filtration through 0.45 μm membranes prevents continued dissolution or precipitation during analysis. For formulations with potential pH-dependent release, a pH-change method may be employed, starting in acidic medium (2 hours) followed by transfer to neutral pH to simulate gastrointestinal transit [3] [4].

Table 2: Dissolution Test Conditions for Different this compound Acetate Formulations

Formulation Type Apparatus Medium Rotation Speed Sampling Points
Immediate-Release Tablets USP II (Paddle) 1-2% SLS in pH 6.8 phosphate buffer 50 rpm 5, 10, 15, 20, 30, 45, 60 min
Solid Dispersions USP II (Paddle) 1% SLS in 0.1N HCl 75 rpm 5, 10, 15, 30, 45, 60, 90, 120 min
Modified-Release Formulations USP I (Basket) pH-gradient (1.2→4.5→6.8) with 0.5% SLS 100 rpm 1, 2, 4, 6, 8, 12, 16, 20, 24 h
Self-Emulsifying Systems USP II (Paddle) Simulated intestinal fluid (without enzymes) 50 rpm 5, 10, 15, 30, 45, 60, 90, 120, 180 min
Special Considerations for Novel Formulations

Advanced formulation strategies for CMA require specialized dissolution approaches to accurately characterize release profiles. For solid dispersion systems, the maintenance of supersaturation is a critical quality attribute that should be evaluated through extended dissolution testing up to 4-6 hours. The degree of supersaturation can be quantified by comparing the dissolved concentration to the equilibrium solubility. For self-nanoemulsifying drug delivery systems (SNEDDS), dilution factors in the dissolution vessel must be standardized to ensure consistent performance. Additionally, lipolysis models incorporating pancreatic enzymes and bile salts may provide more biorelevant assessment for lipid-based formulations. For inclusion complexes with cyclodextrins, dialysis methods may be necessary to distinguish between free drug and complexed drug, though this approach may lack perfect sink conditions [3].

The evaluation of modified-release formulations requires special consideration of test conditions. For multiparticulate systems, the use of Apparatus 1 with appropriate mesh size (typically #40) prevents escape of pellets while allowing medium access. For floating systems, the use of a wire helix or other sinkers may be necessary to prevent premature floating, though this should be justified based on in vivo performance. The development of discriminatory dissolution methods is essential for quality control and detecting manufacturing variations. Method discrimination can be demonstrated by testing batches with intentional variations in critical process parameters (e.g., compression force, coating thickness, particle size) and confirming the method's ability to detect these differences. The similarity factor (f2) is commonly used to compare dissolution profiles, with values greater than 50 indicating similarity [3] [4].

Experimental Design and Optimization

A structured experimental design approach is essential for efficient development and optimization of CMA formulations. Initial screening studies should evaluate the effects of critical formulation variables on dissolution performance. For solid dispersions, these factors typically include drug-polymer ratio, polymer type (e.g., copovidone, HPMC, Soluplus), and processing method (hot-melt extrusion, spray drying). For self-emulsifying systems, the type and ratio of lipids, surfactants, and cosolvents significantly impact dispersion and drug release. A factorial design approach allows for efficient exploration of this multidimensional space while identifying potential interactions between factors. The dissolution parameters measured at multiple time points serve as critical responses for optimization [3].

The optimization process should balance immediate dissolution requirements with long-term stability considerations. Response surface methodology combined with desirability functions can identify the optimal formulation composition that maximizes dissolution rate while maintaining physical stability. Accelerated stability studies at 40°C/75% RH for 1-3 months should be conducted to evaluate the potential for precipitation or crystallinity changes in amorphous solid dispersions. Dissolution testing should be repeated after stability storage to confirm performance maintenance. For scale-up and technology transfer, a robustness study using a Plackett-Burman or similar design can identify critical method parameters that must be controlled to ensure reproducible results across laboratories and equipment [3].

Data Analysis and Interpretation

Kinetic Modeling of Release Data

The analysis of dissolution data extends beyond profile comparison to include mathematical modeling that provides insight into release mechanisms. Several kinetic models can be applied to CMA release data to identify the predominant release mechanism. The Higuchi model (Q = k·t¹/²) describes drug release from insoluble matrices as a diffusion process based on Fick's law. The Korsmeyer-Peppas model (Q/Q∞ = k·tⁿ) is particularly useful for polymeric systems, where the release exponent (n) indicates the mechanism: n=0.5 for Fickian diffusion, 0.5="" (msc).="" (pca)="" (q="Qmax·exp[-α·exp(-β·t)])" (r²),="" (ξ1="" application="" biorelevant="" dissolution="" equation="" first-order="" gompertz="" goodness-of-fit="" higuchi="" hixson-crowell="" in="" korsmeyer-peppas="" model="" model-dependent="" parameters="" statistical="" weibull="" weibull="" zero-order="" table="" ,="" -="" 100%="" 3:="" 5.2="" 6="" [3] [2].="" [2].="" [2] [4].="" [fontname="Arial" [label="Method Precision\nRSD < 2% for standards" ]="" ```dot="" a="" absorption,="" acetate="" additional="" adjusted="" akaike="" alternative="" an="" analysis="" analysis="" and="" anomalous="" apparatus="" apparatuses="" application="" approach="" approaches="" appropriate="" area="" as="" b="shape" based="" batch-to-batch="" be="" better="" between="" beyond="" bio-relevance="" bioavailability="" bioequivalence="" biorelevant="" but="" by="" calculated="" can="" candidates="" case-ii="" certain="" checks="" this compound="" cluster="" cluster_quality="" cma="" cma_workflow="" coefficient="" comparing="" comparison="" complex="" component="" concentration-dependent="" concept,="" conditions="" connections="" consistency="" constant="" constant,="" control="" correlation="" correlation,="" correlations="" criterion="" critical="" curve="" curves="" data="" data="" definitions="" describe="" described="" detecting="" development="" deviations="" difference="" digraph="" dissolution="" dominant="" edge="" efficiency="" empirical="" end="" enhance="" ensuring="" enzymes,="" erosion="" establish="" establishing="" even="" exp[-(t="" experimental="" exponent="" expressed="" f2="" facilitate="" factor="" fasted="" fed="" fessif),="" fillcolor="#34A853" fits="" fitting="" fontcolor="#FFFFFF" fontname="Arial" fontsize="10" for="" formal="" formulation="" formulations="" formulations,="" formulations.="" from="" gastrointestinal="" geometries="" go="" goal="" has="" hydrodynamics.="" ideal="" identify="" important="" in="" include="" including="" incorporation="" indices="" information="" initial="" insight="" insights.="" insoluble="" into="" is="" it="" ivivc,="" ivivc.="" kh="Higuchi" khc="Hixson-Crowell" khc·t="" kinetic="" kkp="rate" k₀="zero-order" k₁="first-order" label="Quality Checks" labeldistance="3.0," lag="" lead="" level="" limitations="" ln(1-q)="-k₁·t" manufacturing="" matrix="" may="" mechanisms="" media="" medium="" method="" methods="" model="" model="" modeling="" models="" modified-release="" more="" most="" multiple="" multivariate="" n="release" node="" not="" note="" number="" of="" parameter="" parameter,="" patterns="" percentage="" performance="" performance.="" physiological="" point="" point-to-point="" points.="" polymer="" polymeric="" predicting="" prep="" principal="" profile="" profiles="" profiles,="" provide="" provides="" purposes.="" q="1" qc1="" qc2="" qc3="" quality="" q∞="kKP·tⁿ" rankdir="TB" rate="" rectangle="" regulatory="" relationship="" release="" remains="" replace="" report="" represents="" rescigno="" r²,="" same="" sampling="" selection="" sensitivity="" setting="" shape="diamond," should="" sigmoidal="" similarity="" simple="" simulate="" simulates="" simulating="" single="" sophisticated="" specifications.="" standard="" start="" states="" statistical="" statistics="" studies="" subgraph="" such="" surface="" surfactants="" systems="" td="time" td)^b]="" td)^b])="" testing="" that="" the="" these="" this="" time="" time,="" time.="" to="" tool="" transport,="" transport.="" typical="" ultimate="" under="" up="" use="" using="" valuable="" valuable,="" value="" variability="" variety="" various="" visual="" vitro="" vitro-in="" vivo="" which="" while="" with="" without="" workflows="" {="" |="" |-----------|--------------|----------------|-----------------|="" }="" ³="1" ξ2)=""> prep prep -> medium medium -> apparatus apparatus -> sampling sampling -> analysis analysis -> qc1 qc1 -> qc2 [label="Pass"] qc1 -> analysis [label="Fail"] qc2 -> qc3 [label="Pass"] qc2 -> medium [label="Fail"] qc3 -> modeling [label="Pass"] qc3 -> analysis [label="Fail"] modeling -> report report -> end }

CMA_Decision start CMA Formulation Selection ir Immediate Release start->ir mr Modified Release start->mr sd Solid Dispersion start->sd lipid Lipid-Based System start->lipid ir_tablet Apparatus: USP II Medium: 1% SLS pH 6.8 Speed: 50 rpm ir->ir_tablet Direct compression mr_matrix Apparatus: USP I Medium: pH change Speed: 100 rpm mr->mr_matrix Matrix system mr->mr_matrix Multiparticulates sd_hotmelt Apparatus: USP II Medium: 1% SLS 0.1N HCl Speed: 75 rpm sd->sd_hotmelt Hot-melt extrusion sd->sd_hotmelt Spray drying lipid_snedds Apparatus: USP II Medium: FaSSIF Speed: 50 rpm lipid->lipid_snedds SNEDDS formulation

Figure 2: Decision tree for selecting appropriate dissolution conditions based on this compound acetate formulation type.

Conclusion

The comprehensive protocols outlined in this document provide a systematic framework for evaluating the in vitro release performance of this compound acetate across various formulation approaches. The integration of discriminatory dissolution methods with validated analytical techniques and appropriate kinetic modeling enables formulators to make informed decisions during development. As novel drug delivery systems continue to evolve for this challenging molecule, these application notes serve as a foundation for establishing clinically relevant specifications and predicting in vivo performance. The workflows and decision trees presented facilitate efficient method selection and optimization, ultimately contributing to the development of safe and effective CMA pharmaceutical products.

References

Comprehensive Analysis of Chlormadinone Acetate Protein Binding: Methodologies and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Clinical Relevance

Chlormadinone acetate (CMA) is a synthetic progestin with significant anti-androgenic properties that has been utilized clinically for several decades in the management of androgen-dependent conditions. As a derivative of progesterone (17α-acetoxy-6-chloro-4,6-pregnadiene-3,20-dione), CMA demonstrates potent progestogenic activity while simultaneously functioning as a competitive antagonist at the androgen receptor. This dual mechanism of action has established CMA's therapeutic utility in conditions ranging from prostate cancer and benign prostatic hyperplasia in men to contraception and hormone replacement therapy in women. The clinical efficacy and pharmacological behavior of CMA are fundamentally influenced by its protein binding characteristics, which directly impact its distribution, metabolism, and biological activity within target tissues.

The pharmacokinetic profile of CMA reveals several distinctive characteristics that underscore the importance of understanding its protein interactions. CMA exhibits nearly complete oral bioavailability (100%) and an extended elimination half-life ranging from 25 to 89 hours, permitting sustained therapeutic effects [1]. Protein binding studies indicate that between 96.6% and 99.4% of circulating CMA is bound to plasma proteins, with preferential binding to human serum albumin rather than sex hormone-binding globulin (SHBG) or corticosteroid-binding globulin (CBG) [1]. This binding profile differs significantly from endogenous steroid hormones and influences both the free fraction of CMA available for biological activity and its potential for drug-drug interactions through protein binding displacement.

Protein Binding Targets and Molecular Interactions

Plasma Protein Binding
  • Alpha-2-Macroglobulin (α2M): CMA demonstrates significant binding interactions with α2M, a high-molecular-weight glycoprotein and primary proteinase inhibitor widely distributed in human body fluids. This tetrameric protein composed of four identical 180 kDa subunits functions as a broad-spectrum endopeptidase inhibitor and plays important roles in immune modulation and cancer prevention [2]. The interaction between CMA and α2M has been systematically investigated using multi-spectroscopic and calorimetric techniques, revealing that CMA binding induces conformational changes in α2M that significantly reduce its anti-proteinase activity by approximately 52% at CMA concentrations of 25 µM [2]. This interaction follows a static quenching mechanism, indicating the formation of a stable complex between CMA and α2M rather than a dynamic collision-based interaction.

  • Human Serum Albumin: CMA exhibits high-affinity binding to human serum albumin, with approximately 76.8-77% of the drug bound to this abundant plasma protein [1] [3]. This extensive binding to albumin creates a significant circulating reservoir of CMA while limiting the free fraction available for pharmacological activity. The binding to albumin follows a reversible equilibrium that allows for gradual release of active drug to target tissues. Unlike many endogenous steroid hormones, CMA does not significantly bind to SHBG or CBG, which distinguishes its distribution and availability from testosterone and cortisol, respectively [1].

Cellular and Nuclear Receptor Binding
  • Androgen Receptor (AR): CMA functions as a competitive antagonist at the human androgen receptor, effectively blocking the binding of natural ligands such as testosterone and dihydrotestosterone (DHT). Competitive binding assays performed in PALM cells (PC-3 cell line stably transfected with human AR) demonstrated that CMA binds to AR with a dissociation constant (Ki) of 3.8 nM, indicating high-affinity binding comparable to the reference androgen methyltrienolone (Ki = 2.9 nM) [4] [5]. In whole cell binding assays, CMA exhibited a Ki value of 3.3 × 10⁻⁸ M, slightly lower than cyproterone acetate (7.2 × 10⁻⁸ M), another steroidal antiandrogen used as a reference compound [5]. This direct AR antagonism represents CMA's primary mechanism for treating androgen-dependent conditions such as prostate cancer and benign prostatic hyperplasia.

  • Progesterone Receptor (PR): As a synthetic progestin, CMA demonstrates high-affinity binding to the human progesterone receptor with a Ki value of 2.5 nM, comparable to the reference progestin R5020 (Ki = 4.3 nM) [4]. This strong binding affinity underlies CMA's progestomimetic activities observed in the rabbit endometrial proliferation test, where CMA, 3α-OH-CMA, and 3β-OH-CMA all demonstrated significant progestogenic effects at oral doses of 5 and 45 µg/kg administered for 5 days [4].

  • Glucocorticoid Receptor (GR): CMA exhibits moderate binding affinity for the human glucocorticoid receptor with a Ki value of 16 nM, approximately 13 times lower affinity than the reference glucocorticoid dexamethasone (Ki = 1.2 nM) [4]. Despite this relatively lower affinity, animal studies have demonstrated that both CMA and its 3α-hydroxy metabolite (21.5 and 100 mg/kg orally for 6 days) produce significant glucocorticoid effects evidenced by reductions in thymus and adrenal gland weights in immature rats [4].

Table 1: Summary of CMA Binding Parameters to Human Receptors

Receptor Type Ki Value (nM) Reference Compound Reference Ki Value (nM) Biological Effect
Progesterone Receptor 2.5 R5020 4.3 Agonist
Androgen Receptor 3.8 Methyltrienolone 2.9 Antagonist
Glucocorticoid Receptor 16 Dexamethasone 1.2 Partial Agonist

Quantitative Binding Data and Analytical Approaches

Comprehensive Binding Parameters

The binding characteristics of CMA have been quantitatively assessed across multiple experimental systems, providing researchers with essential parameters for understanding its pharmacological profile. In cytosol preparations from human benign prostatic hypertrophy tissue, CMA demonstrated high-affinity binding with a dissociation constant (Kd) of 5.4 ± 0.7 × 10⁻⁹ M and a maximum binding site capacity of 67.9 ± 5.8 fmol/mg protein [6]. Although the Kd for CMA was greater than that observed for dihydrotestosterone, the number of maximum binding sites for CMA was statistically comparable to DHT, suggesting similar binding site distributions within prostatic tissue. Competitive inhibition studies further revealed that CMA binding to prostatic cytosol was significantly inhibited by the addition of R1881 (a synthetic androgen) or cyproterone acetate, while dihydrotestosterone demonstrated only weak inhibition of CMA binding [6].

The metabolic transformation of CMA yields active metabolites with distinct binding properties. Both 3α-hydroxy-CMA and 3β-hydroxy-CMA metabolites retain binding activity at progesterone, androgen, and glucocorticoid receptors, though with varying affinities [4]. At all receptor types, CMA itself demonstrates the highest binding affinity, followed by 3β-hydroxy-CMA with intermediate affinity, and 3α-hydroxy-CMA with the lowest affinity among the three compounds [4]. This metabolic transformation and the resulting binding profile differences have implications for both the duration of action and the spectrum of biological effects observed following CMA administration.

Table 2: Methodological Approaches for Studying CMA-Protein Interactions

Technique Experimental System Key Parameters Measured Applications
Fluorescence Spectroscopy α2M solution (0.1 M phosphate buffer, pH 7.4) Quenching constants, binding constants, number of binding sites Detection of conformational changes in α2M upon CMA binding
Isothermal Titration Calorimetry (ITC) Purified α2M with CMA (25°C) Thermodynamic parameters (ΔG, ΔH, ΔS), binding stoichiometry Determination of binding spontaneity and molecular forces
Competitive Binding Assays PALM cells (AR-transfected PC-3) Inhibition constants (Ki), relative binding affinity Assessment of receptor binding specificity and potency
Anti-proteinase Activity Assay α2M-trypsin system with BAPNA substrate Residual trypsin inhibitory activity Functional consequences of CMA binding on α2M activity

Experimental Protocols and Methodologies

Fluorescence Spectroscopy for α2M-CMA Interactions
4.1.1 Sample Preparation
  • Protein Purification: Purify α2M from fresh human blood using conventional procedure established in your laboratory, involving precipitation, column chromatography, and verification of purity via SDS-PAGE [2]. Determine protein concentration using the Bradford method with bovine serum albumin as standard. Prepare α2M solution in 0.1 M phosphate buffer (pH 7.4) at a concentration of 1.0 mg/mL for fluorescence studies.

  • CMA Stock Solutions: Prepare 1 mM CMA stock solution in dimethyl sulfoxide (DMSO) and subsequently dilute using 0.1 M phosphate buffer (pH 7.4) to achieve working concentrations ranging from 5 to 25 µM [2]. Maintain final DMSO concentration below 1% (v/v) to avoid solvent effects on protein structure and function. Prepare fresh dilutions immediately before each experiment to ensure compound stability.

4.1.2 Spectroscopic Measurements
  • Instrument Parameters: Conduct fluorescence measurements using a spectrofluorometer equipped with a thermostatted cell holder maintained at 25°C. Set excitation wavelength to 280 nm for tryptophan residues and record emission spectra between 300-400 nm. Use 5 nm slit widths for both excitation and emission monochromators. Perform all measurements in triplicate to ensure reproducibility.

  • Quenching Experiments: Titrate constant concentration of α2M (1.0 µM) with increasing concentrations of CMA (0-25 µM). Allow mixture to incubate for 5 minutes after each addition before recording fluorescence spectra. Correct all spectra for inner filter effects using the formula: Fcorr = Fobs × 10(Aex + Aem)/2, where Fobs is the observed fluorescence, and Aex and Aem are the absorbance values at excitation and emission wavelengths, respectively.

  • Data Analysis: Analyze fluorescence quenching data using the Stern-Volmer equation: F0/F = 1 + KSV[Q] = 1 + kqτ0[Q], where F0 and F are fluorescence intensities in the absence and presence of quencher, respectively, [Q] is quencher concentration, KSV is the Stern-Volmer quenching constant, kq is the bimolecular quenching rate constant, and τ0 is the average lifetime of the fluorophore in the absence of quencher (approximately 10⁻⁸ s for biomacromolecules) [2]. For static quenching, use the modified Stern-Volmer equation: F0/ΔF = 1/faKa[Q] + 1/fa, where ΔF = F0 - F, fa is the fraction of accessible fluorescence, and Ka is the effective quenching constant for accessible fluorophores.

CMA_Workflow Start Start Protein Binding Study SamplePrep Sample Preparation - Purify α2M from human blood - Prepare CMA stock solutions (1 mM in DMSO) - Dilute in phosphate buffer (pH 7.4) Start->SamplePrep Fluorescence Fluorescence Spectroscopy - Excitation at 280 nm - Emission scan 300-400 nm - Titrate α2M with CMA (0-25 µM) SamplePrep->Fluorescence ITC Isothermal Titration Calorimetry - Reference cell: buffer - Sample cell: α2M solution - Inject CMA solution (25°C) SamplePrep->ITC ActivityAssay Anti-proteinase Activity Assay - Incubate α2M with CMA - Add trypsin and BAPNA substrate - Measure residual activity at 410 nm SamplePrep->ActivityAssay DataAnalysis Data Analysis - Calculate binding constants - Determine thermodynamic parameters - Assess structural changes Fluorescence->DataAnalysis ITC->DataAnalysis ActivityAssay->DataAnalysis Results Interpret Results - Binding affinity and stoichiometry - Thermodynamic profile - Functional consequences DataAnalysis->Results

Diagram 1: Experimental workflow for comprehensive analysis of CMA protein binding interactions incorporating multiple biophysical and functional approaches.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
4.2.1 Instrument Preparation and Parameter Settings
  • Sample Preparation: Exhaustively dialyze purified α2M (50 µM) against 0.1 M phosphate buffer (pH 7.4) at 4°C for 24 hours with three buffer changes. Prepare CMA solution in the final dialysis buffer to eliminate heats of dilution artifacts. Centrifuge all solutions at 10,000 × g for 10 minutes before loading to remove any particulate matter. Degas samples for 10 minutes under vacuum with gentle stirring to prevent bubble formation during titrations.

  • ITC Parameters: Load the sample cell with α2M solution (1.4 mL) and the reference cell with dialysis buffer. Fill the injection syringe with CMA solution (250 µM). Set experimental temperature to 25°C with constant stirring at 300 rpm. Program the instrument to perform 25 successive injections of 2 µL each with 180-second intervals between injections to ensure return to baseline. Perform control experiments by injecting CMA solution into buffer alone to measure and subtract heats of dilution.

4.2.2 Data Analysis and Interpretation
  • Binding Isotherm Analysis: Integrate raw heat data to obtain normalized injection heats. Fit binding isotherm using non-linear regression with appropriate binding models (single set of identical sites for simple 1:1 binding or sequential binding sites for more complex interactions). For α2M-CMA interaction, the data typically fits a single-site binding model described by the equation: ΔQ = (nMtΔHbV0/2) × [1 + Xt/nMt + 1/nKaMt - √((1 + Xt/nMt + 1/nKaMt)² - 4Xt/nMt)], where ΔQ is the heat content, Mt is the total macromolecule concentration, Xt is the total ligand concentration, n is the binding stoichiometry, ΔHb is the molar binding enthalpy, V0 is the cell volume, and Ka is the association constant [2].

  • Thermodynamic Parameter Calculation: Determine the Gibbs free energy change (ΔG) from the relationship: ΔG = -RT ln Ka = ΔH - TΔS, where R is the universal gas constant (1.987 cal/mol·K), T is the absolute temperature in Kelvin, ΔH is the enthalpy change, and ΔS is the entropy change. The magnitude and sign of these thermodynamic parameters provide insights into the dominant molecular forces driving the binding interaction. For CMA binding to α2M, the negative ΔG values indicate spontaneous binding, while the relative contributions of ΔH and ΔS reveal whether the interaction is primarily enthalpy-driven or entropy-driven.

Anti-proteinase Activity Assay for Functional Consequences
4.3.1 Assay Principle and Setup

The anti-proteinase activity assay evaluates the functional impact of CMA binding on α2M's ability to inhibit trypsin activity. This assay is based on the hydrolysis of the synthetic substrate N-benzoyl-DL-arginine-p-nitroanilide (BAPNA) by trypsin, producing p-nitroaniline which can be quantified spectrophotometrically at 410 nm [2]. The reduction in α2M's trypsin inhibitory capacity following CMA binding provides insights into the functional significance of the interaction and potential biological consequences.

4.3.2 Experimental Procedure
  • Reaction Mixture Preparation: Pre-incubate constant concentration of α2M (100 nM) with varying concentrations of CMA (5-25 µM) in 0.1 M Tris-HCl buffer (pH 8.0) containing 0.15 M NaCl for 30 minutes at 25°C. Prepare control samples containing α2M without CMA, CMA without α2M, and buffer blanks. Add trypsin (10 nM final concentration) to each reaction mixture and incubate for an additional 10 minutes.

  • Substrate Hydrolysis Measurement: Initiate the enzymatic reaction by adding BAPNA substrate (1 mM final concentration) to each tube. Incubate the reaction mixtures at 25°C for exactly 30 minutes. Terminate the reactions by adding 200 µL of 30% (v/v) acetic acid. Measure the absorbance of the resulting p-nitroaniline at 410 nm using a UV-visible spectrophotometer. Perform all measurements in triplicate and average the values.

  • Data Calculation and Interpretation: Calculate the residual trypsin activity using the formula: % Residual Activity = (Atest - Ablank) / (Acontrol - Ablank) × 100, where Atest is the absorbance with α2M and CMA, Acontrol is the absorbance with α2M alone, and Ablank is the absorbance without trypsin. Plot the percentage residual trypsin activity against CMA concentration to determine the IC50 value, which represents the CMA concentration causing 50% reduction in α2M's anti-proteinase activity.

Research Implications and Applications

Anti-androgenic Mechanisms and Therapeutic Applications

The protein binding interactions of CMA directly contribute to its therapeutic efficacy in androgen-dependent conditions. CMA's high-affinity binding to the androgen receptor (Ki = 3.8 nM) enables effective competition with endogenous androgens like testosterone and dihydrotestosterone, thereby inhibiting androgen signaling in target tissues [4] [5]. This receptor-level antagonism is complemented by CMA's ability to reduce 5α-reductase activity, further diminishing the production of potent androgens within peripheral tissues such as the prostate and skin [2]. The combined effect of these mechanisms establishes CMA as a dual-action anti-androgen with particular utility in the management of benign prostatic hyperplasia and prostate cancer, where excessive androgen signaling drives disease progression.

In prostate cancer treatment, CMA has been employed as a monotherapy or component of combined androgen blockade, with clinical studies demonstrating efficacy at dosages of 50-100 mg/day [1]. The drug's binding profile contributes to its clinical advantages, including a lower incidence of hot flashes compared to gonadotropin-releasing hormone analogues, a side effect that significantly impacts quality of life for patients undergoing androgen deprivation therapy [1]. Additionally, CMA's unique protein binding characteristics may influence its tissue distribution, potentially enhancing drug delivery to androgen-responsive tissues while limiting exposure to non-target organs.

Clinical Significance and Research Applications

Understanding CMA's binding to plasma proteins like α2M and albumin provides crucial insights for dosage optimization and risk assessment in clinical applications. The extensive protein binding (96.6-99.4%) creates a substantial circulating reservoir that contributes to CMA's prolonged elimination half-life (25-89 hours) and sustained pharmacological effects [1]. However, this high binding percentage also means that even small changes in protein binding due to physiological factors, drug interactions, or disease states could significantly alter the free fraction of CMA available for biological activity. For instance, the demonstrated reduction in α2M's anti-proteinase activity following CMA binding suggests potential functional consequences for proteinase regulation in vivo, particularly in inflammatory conditions or malignancies where proteinase activity contributes to disease pathology [2].

From a research perspective, the methodologies described for investigating CMA-protein interactions provide valuable tools for comparative drug evaluation and mechanistic studies. The fluorescence spectroscopy and ITC protocols enable precise quantification of binding parameters that can be compared across different anti-androgens or progestins to establish structure-activity relationships. Furthermore, these techniques can be adapted to study the binding characteristics of CMA metabolites, such as 3α-hydroxy-CMA and 3β-hydroxy-CMA, which retain biological activity but demonstrate altered receptor binding affinities compared to the parent compound [4]. Such investigations contribute to a more comprehensive understanding of CMA's overall pharmacological profile and support the rational design of next-generation compounds with optimized binding characteristics.

CMA_Mechanisms cluster_Plasma Plasma Compartment cluster_Cellular Cellular Compartment CMA This compound Acetate (CMA) Albumin Human Serum Albumin (76.8-77% binding) CMA->Albumin Reversible Binding A2M Alpha-2-Macroglobulin (α2M) CMA->A2M Conformational Change FreeCMA Free CMA (0.6-3.4%) CMA->FreeCMA Active Fraction AR Androgen Receptor (Ki = 3.8 nM) FreeCMA->AR Competitive Antagonism PR Progesterone Receptor (Ki = 2.5 nM) FreeCMA->PR Receptor Activation GR Glucocorticoid Receptor (Ki = 16 nM) FreeCMA->GR Partial Activation AntiAndrogenic Anti-androgenic Effects - Prostate cancer therapy - BPH treatment - Acne/hirsutism management AR->AntiAndrogenic Progestogenic Progestogenic Effects - Contraception - HRT - Menstrual disorders PR->Progestogenic Glucocorticoid Glucocorticoid Effects - Metabolic alterations - Immunomodulation GR->Glucocorticoid subcluster subcluster cluster_Effects cluster_Effects

Diagram 2: Molecular interactions and biological effects of CMA, illustrating its distribution between plasma protein binding and cellular receptor interactions, leading to diverse pharmacological effects.

Conclusion

The comprehensive analysis of this compound acetate's protein binding characteristics reveals a complex interaction profile that directly influences its pharmacological behavior and therapeutic applications. Through high-affinity binding to both plasma proteins (particularly α2M and albumin) and cellular receptors (androgen, progesterone, and glucocorticoid receptors), CMA demonstrates a multifaceted mechanism of action that underpins its clinical utility in diverse conditions ranging from prostate cancer to contraception. The methodologies outlined in this application note—including fluorescence spectroscopy, isothermal titration calorimetry, and functional activity assays—provide robust approaches for quantifying these interactions and assessing their biological consequences.

Future research directions should focus on expanding our understanding of how CMA's protein binding characteristics influence its tissue-specific distribution, particularly in the context of diseased states where protein expression patterns may be altered. Additionally, comparative studies examining the binding properties of CMA relative to newer anti-androgens and progestins would help contextualize its therapeutic profile and identify opportunities for further optimization. As personalized medicine approaches continue to advance, understanding interindividual variability in CMA protein binding due to genetic polymorphisms or concomitant medications may further enhance the safe and effective use of this established therapeutic agent.

References

Comprehensive Application Notes and Clinical Protocol: Chlormadinone Acetate for Low-Risk Prostate Cancer Active Surveillance

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Background and Rationale

Prostate cancer represents a significant global health burden, ranking as the second most common cancer in men worldwide with approximately 1.27 million new cases and 359,000 deaths annually according to 2018 statistics. [1] Despite the high incidence, most patients with early-stage prostate cancer exhibit slow progression patterns and favorable prognosis, with 5-year survival rates reaching 99% in Japan. [1] This discrepancy between incidence and mortality has led to increased recognition of active surveillance (AS) as a management strategy for low-risk disease to avoid overtreatment and preserve quality of life. AS allows patients with indolent tumors to delay or avoid invasive treatments like radical prostatectomy and radiation therapy, which frequently cause significant side effects including urinary incontinence and erectile dysfunction. [1]

The clinical challenge in AS protocols remains the relatively high discontinuation rate, with approximately 50% of patients transitioning to active treatment within 10 years of follow-up. [1] This highlights the critical need for interventions that can extend the AS persistence period while maintaining patient safety. Chlormadinone acetate (CMA) is an oral antiandrogen agent that has been used in Japan since 1981 for treating prostate cancer and benign prostatic hyperplasia. [1] CMA exerts its therapeutic effect through androgen receptor blockade, reducing testosterone levels and prostate volume. Previous studies have demonstrated that CMA reduces prostate-specific antigen (PSA) levels, decreases testosterone, and shrinks prostate volume, suggesting potential benefits for AS persistence in low-risk prostate cancer patients. [1] [2]

Table 1: Patient Selection Criteria for PROSAS Study

Category Inclusion Criteria Exclusion Criteria
Disease Status Histologically confirmed PC, T1cN0M0, Gleason score ≤6, PSA ≤10 ng/mL Active double cancer, Severe LUTS requiring surgical treatment
Prior Treatment Untreated PC or within 6 months of starting AS History of prostate surgery
Age & Performance Age ≥65 years, ECOG PS 0 or 1 Serious hepatic, renal or cardiac disease
Concomitant Medications Able to discontinue antiandrogens or 5α-reductase inhibitors Unable to discontinue prohibited medications
General Health Expected survival >5 years Serious drug allergy/hypersensitivity

Trial Objectives and Endpoints

Primary Objective

The PROSAS study (UMIN000012284) was designed as a multicenter, placebo-controlled, double-blind, randomized controlled trial conducted across 38 sites in Japan. [1] [3] The primary objective was to evaluate the effect of low-dose This compound acetate (50 mg/day) on the persistence rate of active surveillance in patients with low-risk prostate cancer over a 3-year period. [1] The study hypothesized that CMA would significantly increase the proportion of patients who could continue AS without disease progression or need for invasive intervention.

Secondary Endpoints

The secondary endpoints encompassed multiple dimensions of treatment efficacy and disease monitoring. Biochemical parameters included changes in PSA levels, testosterone levels, and prostate volume measured via transrectal or transabdominal ultrasound. [1] Pathological progression was assessed through systematic prostate biopsies performed at 12 and 36 months, evaluating the number of positive cores and Gleason score changes. Additionally, quality of life impact was measured using the Expanded Prostate Cancer Index Composite (EPIC) questionnaire, capturing urinary, sexual, and bowel function domains. [1]

Table 2: Efficacy and Safety Outcomes in PROSAS Study

Endpoint This compound Group (n=71) Placebo Group (n=72) P-value
AS Persistence Rate at 3 Years 75.5% [62.5-84.6] 50.1% [36.7-62.2] 0.0039
Hazard Ratio for AS Discontinuation 0.417 [0.226-0.770] Reference -
PSA Reduction Significant decrease Minimal change <0.0001
Testosterone Reduction Significant decrease Minimal change <0.0001
Prostate Volume Reduction Significant decrease Minimal change <0.0001
Adverse Event Incidence 43.7% 12.5% <0.0001
Most Common AE: Constipation 22.5% - -
Hepatobiliary Disorders 9.9% - -

Methodology

Study Design

The PROSAS trial employed a rigorous methodological framework to ensure unbiased evaluation of CMA efficacy. The randomization procedure utilized a minimization method with stratification factors including age, prostate volume, I-PSS (International Prostate Symptom Score), concomitant α1-blocker/anticholinergic agent use, and study site. [1] A total of 143 patients were randomized and analyzed (71 in CMA group, 72 in placebo group) from November 2013 to December 2019. [1] [3] The sample size calculation was based on the assumption of a 50% AS persistence rate in the placebo group at 3 years, requiring 110 patients per group to detect a clinically significant difference with 80% statistical power and 5% significance level. [1]

Participant Allocation and Treatment Protocol

Eligible patients were randomly assigned in a 1:1 ratio to receive either CMA 50 mg/day (divided as two 25-mg tablets) or matching placebo. [1] The treatment duration was 3 years, with comprehensive monitoring scheduled at baseline, 1, 3, 6, 9, 12, 18, 24, 30, and 36 months. During the study period, concomitant treatments for prostate cancer (surgery, radiation, other hormone therapies, or chemotherapy) were prohibited, as were other antiandrogen agents or 5α-reductase inhibitors. [1] However, α1-blockers and anticholinergic medications for managing lower urinary tract symptoms were permitted to maintain patient comfort and safety. [1]

Results and Findings

Key Efficacy Findings

The PROSAS trial demonstrated superior efficacy of CMA compared to placebo in extending active surveillance persistence. The primary endpoint analysis revealed a significantly higher AS persistence rate of 75.5% in the CMA group versus 50.1% in the placebo group at 3 years (P = 0.0039). [1] [3] The hazard ratio for discontinuation of AS was 0.417 (95% CI: 0.226-0.770), indicating a 58.3% reduction in the risk of AS discontinuation with CMA treatment. [1] These findings strongly support the primary hypothesis that low-dose CMA can effectively extend the AS window for low-risk prostate cancer patients.

The biochemical and pathological parameters consistently favored the CMA group. Patients receiving CMA exhibited significant reductions in PSA levels, testosterone levels, and prostate volume compared to the placebo group. [1] Crucially, the number of positive cores in prostate biopsies performed at 12 and 36 months was significantly lower in the CMA group, suggesting a direct anti-tumor effect. [1] These pathological improvements provide a biological rationale for the observed clinical benefit in AS persistence rates, indicating that CMA may directly modify disease progression in low-risk prostate cancer.

Safety Profile

The safety analysis revealed a higher incidence of adverse events (AEs) in the CMA group (43.7%) compared to the placebo group (12.5%). [1] The most frequently reported AE was constipation (22.5%), followed by hepatobiliary disorders (9.9%). [1] The AEs were consistent with the known pharmacological profile of antiandrogen agents and were manageable with appropriate monitoring. Notably, the study also documented the potential for CMA withdrawal syndrome, where discontinuation of CMA after prolonged use can result in temporary PSA elevation that resolves without intervention. [4] This phenomenon underscores the importance of continuous dosing and careful monitoring during treatment transitions.

Experimental Protocols and Implementation

Clinical Trial Workflow

The following diagram illustrates the complete patient journey through the PROSAS clinical trial, from initial screening through to final analysis:

PROSAS_Workflow PROSAS Trial Workflow Start Patient Identification & Screening Criteria Inclusion/Exclusion Criteria Assessment Start->Criteria Randomize Randomization (Minimization Method) Criteria->Randomize CMA This compound Acetate 50 mg/day Randomize->CMA 71 patients Placebo Placebo Group Randomize->Placebo 72 patients Monitor Scheduled Monitoring (1,3,6,9,12,18,24,30,36 mo) CMA->Monitor Placebo->Monitor Biopsy Protocol Biopsies (12 & 36 months) Monitor->Biopsy Assess Endpoint Assessment AS Persistence, PSA, QOL Biopsy->Assess Analyze Statistical Analysis Full Analysis Set Assess->Analyze

Biomarker Assessment Protocol

Systematic prostate biopsies formed a critical component of the disease monitoring protocol. A minimum of 6 cores were obtained via transrectal ultrasound-guided biopsy at predetermined intervals. [1] The pathological evaluation was conducted at each participating institution according to standardized criteria, with focus on Gleason score assessment and number of positive cores. [1] The biomarker monitoring protocol incorporated PSA measurements at every visit, with additional assessment of PSA doubling time and PSA density when progression was suspected. The following diagram illustrates the comprehensive biomarker assessment strategy:

Biomarker_Assessment Biomarker Assessment Protocol Visit Scheduled Study Visit PSA PSA Blood Test Visit->PSA DRE Digital Rectal Exam Visit->DRE Symptoms IPSS Questionnaire Visit->Symptoms Imaging Prostate Ultrasound (Volume Measurement) Visit->Imaging QOL EPIC QOL Assessment Visit->QOL Decision Progression Assessment PSA->Decision DRE->Decision Symptoms->Decision Imaging->Decision Stable Continue AS & Study Drug Decision->Stable No progression Progression Discontinue AS Trigger Biopsy Decision->Progression Progression criteria met Biopsy Systematic Biopsy (6+ cores) Progression->Biopsy

Discussion and Clinical Implications

The PROSAS trial represents a significant advancement in the management of low-risk prostate cancer, demonstrating that low-dose this compound acetate can effectively extend the active surveillance window for patients who wish to avoid immediate invasive treatments. The 25.4% absolute improvement in AS persistence rates at 3 years provides compelling evidence for considering CMA as an adjunct to AS protocols. [1] [3] This approach aligns with the growing emphasis on precision medicine in oncology, where treatments are increasingly tailored to individual patient characteristics and disease risk profiles. [5]

The biological rationale for CMA's efficacy centers on its multi-faceted antiandrogen activity. By reducing testosterone levels, decreasing prostate volume, and directly acting on prostate cancer cells, CMA addresses several pathological drivers of disease progression. [1] The observed reduction in positive biopsy cores further supports a direct anti-tumor effect, potentially modifying the natural history of low-risk prostate cancer. [1] These findings are consistent with earlier research showing that antiandrogen therapy can inhibit disease progression in stage A prostate cancer. [2]

From a clinical trial design perspective, the PROSAS study exemplifies the value of patient-centric endpoints in oncology research. Rather than focusing exclusively on traditional measures like overall survival, the trial prioritized AS persistence as a meaningful outcome reflecting both disease control and quality of life preservation. [1] This approach acknowledges that for low-risk prostate cancer, avoiding treatment-related morbidity is often as important as cancer control itself. The integration of QOL assessments through the EPIC questionnaire further strengthens the patient-centered approach. [1]

Safety Management and Mitigation Strategies

The increased incidence of AEs with CMA necessitates careful risk-benefit assessment and implementation of proactive management strategies. For constipation (affecting 22.5% of CMA patients), preventive measures including dietary fiber supplementation, adequate hydration, and routine use of bulk-forming agents should be considered. [1] For hepatobiliary disorders (9.9% incidence), regular monitoring of liver function tests is recommended, with dose adjustment or discontinuation for significant abnormalities. [1] Clinicians should also be aware of the potential for CMA withdrawal syndrome characterized by transient PSA elevation upon discontinuation, which may be misinterpreted as disease progression. [4]

Conclusion

The PROSAS trial provides Level I evidence supporting the use of low-dose this compound acetate to extend active surveillance persistence in low-risk prostate cancer. The significant improvement in AS persistence rates, coupled with reductions in PSA, testosterone, prostate volume, and positive biopsy cores, demonstrates both clinical and biological efficacy. While the higher incidence of adverse events requires careful patient selection and monitoring, the favorable risk-benefit profile supports consideration of CMA in AS protocols for appropriate candidates. Future research should focus on predictive biomarkers to identify patients most likely to benefit from CMA therapy and explore combination strategies with other novel agents to further enhance efficacy while minimizing toxicity.

References

reducing chlormadinone acetate clinical dose adverse effects

Author: Smolecule Technical Support Team. Date: February 2026

Why Reduce the CMA Dose?

CMA is associated with a range of adverse effects. Reducing the dose can help mitigate these issues while maintaining therapeutic efficacy [1]. Common adverse effects include:

  • Changes in menstrual bleeding (irregular periods, spotting) [1]
  • Weight gain (thought to be related to fluid retention) [1]
  • Mood changes (mood swings, irritability, symptoms of depression) [1]
  • Headaches (ranging from mild to severe) [1]
  • Breast tenderness and swelling [1]
  • Gastrointestinal issues (nausea, bloating) [1]
  • Skin changes (acne) [1]
  • Metabolic effects: One study noted that a combination of CMA with ethinyl estradiol increased insulin resistance (HOMA-IR) and affected lipid metabolism [2].
  • Rare but severe effects: Long-term use may impact bone density, and there is a potential for blood clots, liver problems, or severe allergic reactions [1].

Strategies and Evidence for Dose Reduction

The following table summarizes key approaches and evidence supporting CMA dose reduction.

Strategy / Context Evidence & Findings Potential Dose Implication
Enhanced Formulation (SMEDDS) In a rat study, CMA-SMEDDS showed 1.98-fold higher oral bioavailability vs. conventional tablet (Belara). Achieved higher Cmax and AUC [3]. Allows for a lower administered dose to achieve the same systemic exposure.
Low-Risk Prostate Cancer A randomized controlled trial used 50 mg/day for 3 years, successfully increasing active surveillance persistence and reducing PSA levels [4]. Demonstrates clinical efficacy of a lower-dose regimen (50 mg vs. 100 mg standard for PC) in a specific indication.
Assisted Reproductive Technology A study used a median total dose of 22 mg (2 mg/day, max 6 mg) over ovarian stimulation cycle with no significant impact on oocyte maturation [5] [6]. Suggests that even very low doses are effective for ovulation inhibition in specific protocols.

Experimental Protocol: Developing a CMA-SMEDDS

This methodology is based on the study that successfully enhanced CMA's bioavailability [3].

1. Objective: To formulate a CMA-loaded Self-Microemulsifying Drug Delivery System (SMEDDS) to improve oral bioavailability and enable potential clinical dose reduction.

2. Materials:

  • API: Chlormadinone Acetate
  • Oil Phase: Ethyl Oleate
  • Surfactant: Tween 80
  • Co-surfactant: Mixture of Transcutol P and PEG400

3. Methodology:

  • Formulation: The optimal formulation was determined to be:
    • 32% Ethyl Oleate (Oil)
    • 40% Tween 80 (Surfactant)
    • 12% Transcutol P + 16% PEG400 (Co-surfactant)
  • Preparation: Dissolve CMA in the blend of oil, surfactant, and co-surfactant. Mix thoroughly to form a uniform preconcentrate.
  • Characterization:
    • Droplet Size: After dilution in an aqueous medium (e.g., simulated gastric fluid), the formed microemulsion should have a z-average particle size of ~38.92 nm.
    • Zeta Potential: The surface charge of the droplets should be around -3.18 mV.
    • In Vitro Release Test: Compare the release rate of CMA-SMEDDS against a reference product (e.g., Belara) in different dissolution media (e.g., pH 1.2, pH 6.8 phosphate buffer). The SMEDDS should show a significantly faster release profile.
  • In Vivo Pharmacokinetics: Conduct a study in a suitable animal model (e.g., rats). The key parameters to compare against the reference product are:
    • C~max~: Maximum plasma concentration.
    • AUC: Area under the plasma concentration-time curve, representing total exposure.
    • The target is a significant increase in relative oral bioavailability.

The workflow for this development and validation process is summarized below.

CMA_SMEDDS_Workflow cluster_1 Formulation & Preparation cluster_2 In-Vitro Characterization cluster_3 In-Vivo Validation Start Start: CMA-SMEDDS Development F1 Compose Formulation: • 32% Ethyl Oleate (Oil) • 40% Tween 80 (Surfactant) • 12% Transcutol P • 16% PEG400 (Co-surfactant) Start->F1 F2 Dissolve CMA in Excipient Blend F1->F2 F3 Create Uniform Preconcentrate F2->F3 C1 Dilute & Measure Droplet Size (~39 nm) F3->C1 C2 Measure Zeta Potential (~ -3.18 mV) C1->C2 C3 Conduct In-Vitro Release Test C2->C3 C4 Compare vs. Reference Product C3->C4 V1 Perform PK Study in Animal Model C4->V1 V2 Measure Cₘₐₓ and AUC V1->V2 V3 Calculate Bioavailability Increase V2->V3

FAQs for a Technical Support Center

Q1: What is the primary scientific rationale for developing a CMA-SMEDDS? A1: The primary rationale is to overcome the limitations of low and variable oral bioavailability. While CMA's bioavailability is already high, advanced formulations like SMEDDS can enhance solubility and absorption, allowing for a reduction of the clinical dose while maintaining therapeutic efficacy. This directly addresses the goal of minimizing dose-dependent adverse effects [3] [7].

Q2: Are there any specific pharmacokinetic properties of CMA that support dose reduction strategies? A2: Yes. CMA has a long elimination half-life of approximately 34-39 hours and can accumulate in fatty tissues [7]. This property of slow clearance means that a lower dose, if effectively absorbed, could be sufficient to maintain stable plasma levels over the dosing interval, making it a good candidate for extended-interval or lower-dose regimens.

Q3: What are the critical quality attributes (CQAs) for a CMA-SMEDDS formulation? A3: The key CQAs include:

  • Droplet Size: Should be in the nano-range (e.g., ~38 nm) for optimal absorption [3].
  • Zeta Potential: Indicates the physical stability of the microemulsion (e.g., ~ -3.18 mV) [3].
  • Emulsification Time: The preconcentrate should form a microemulsion rapidly upon aqueous dilution.
  • Drug Content and Stability: Uniformity and stability of CMA in the preconcentrate over time.

Q4: Beyond formulation, what other strategies can optimize CMA dosing? A4: Modern drug development emphasizes Model-Informed Drug Development (MIDD). For CMA, this could involve:

  • Exposure-Response Modeling: Using existing clinical data to model the relationship between CMA exposure (AUC) and both efficacy and safety endpoints to identify an optimal dosing window.
  • Quantitative Systems Pharmacology (QSP): Building a mechanistic model of CMA's action on its targets (e.g., progesterone and androgen receptors) to simulate outcomes of different dosing scenarios [8] [9].

References

chlormadinone acetate solubility enhancement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data & Enhancement Techniques

The core challenge with CMA is its poor aqueous solubility. The table below summarizes its solubility in various solvents, which is the first step in selecting appropriate formulation strategies [1] [2].

Solvent Solubility Experimental Conditions / Notes
DMSO 81 mg/mL (200.03 mM) In vitro use [1].
Ethanol 10 mg/mL (24.69 mM) In vitro use [1].
Chloroform Slightly soluble As per vendor data [2].
Methanol Slightly soluble As per vendor data [2].
Ethyl Acetate Slightly soluble As per vendor data [2].
Water Insoluble In vitro [1].

To overcome this limited solubility, consider these advanced formulation techniques:

  • Solid Dispersion with Polymers: Creating a solid dispersion using hydrophilic polymers like copovidone can significantly enhance the dissolution rate and oral bioavailability of poorly soluble drugs, as demonstrated with other compounds like tadalafil [3].
  • Lipid-Based Systems: For oral delivery, lipid-based carriers such as Solid Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS) are highly effective. They form fine oil-in-water nanoemulsions in the gut, enhancing drug solubility and absorption [3] [4].
  • Complexation: Forming an inclusion compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) can improve solubility and stability by encapsulating the drug molecule within the cyclodextrin cavity [3].
  • Phospholipid Complexes: Forming a drug-phospholipid complex is a proven strategy to improve the oral bioavailability of insoluble drugs by enhancing their permeability and absorption [4].

Experimental Protocols for Solubility Enhancement

Here are detailed methodologies for two of the most promising techniques identified.

Protocol for Solid Self-Nanoemulsifying Drug Delivery System (S-SNEDDS)

This protocol transforms a liquid nanoemulsion into a solid powder for easier handling and dosing.

  • Liquid SNEDDS Formulation: Mix the drug (CMA) with a suitable oil (e.g., medium-chain triglycerides), surfactant (e.g., Tween 80, Labrasol), and co-surfactant (e.g., Transcutol P) at an optimized ratio. Heat gently (~40°C) to dissolve CMA completely.
  • Self-Emulsification Assessment: Dilute a small amount of the liquid mixture in distilled water (e.g., 1:100) with mild agitation. The formulation should spontaneously form a clear or slightly bluish nanoemulsion.
  • Adsorption to Solid Carrier: Adsorb the optimized liquid SNEDDS onto a solid carrier like Neusilin US2 (a porous magnesium aluminometasilicate) or Aerosil 200 (colloidal silicon dioxide). Use a ratio that results in a free-flowing powder (typically 1:1 to 1:2 w/w, liquid to carrier).
  • Solidification: Mix the liquid and carrier thoroughly using a mortar and pestle or a high-shear mixer.
  • Encapsulation / Compression: The resulting free-flowing S-SNEDDS powder can be filled into capsules or mixed with excipients and compressed into tablets.

The workflow for this protocol is as follows:

start Start S-SNEDDS Protocol step1 1. Formulate Liquid SNEDDS (Drug + Oil + Surfactant + Co-surfactant) start->step1 step2 2. Assess Self-Emulsification (Dilute in water, check for clarity) step1->step2 step3 3. Adsorb onto Solid Carrier (e.g., Neusilin US2) step2->step3 step4 4. Solidify Mixture (Mortar & pestle or high-shear mixer) step3->step4 step5 5. Final Dosage Form (Encapsulate or compress into tablets) step4->step5 end End step5->end

Protocol for Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

This method uses the Kneading Technique to form the complex.

  • Weighing: Weigh CMA and HP-β-CD in a 1:1 molar ratio.
  • Kneading: Triturate the physical mixture in a mortar while adding a small volume of a water-ethanol solvent (e.g., 1:1 v/v). Continue kneading for 45-60 minutes to form a homogeneous paste.
  • Drying: Dry the paste in an oven at 40-50°C for 24 hours until all solvent has evaporated.
  • Collection: Scrape the dried product from the mortar, crush it, and pass it through a sieve (#80 mesh) to obtain a fine, uniform powder of the inclusion complex.

The workflow for this protocol is as follows:

start Start HP-β-CD Complex Protocol step1 1. Weigh CMA and HP-β-CD (1:1 Molar Ratio) start->step1 step2 2. Knead into Paste (Add water-ethanol solvent, 45-60 mins) step1->step2 step3 3. Dry Product (Oven at 40-50°C for 24 hrs) step2->step3 step4 4. Collect Complex (Crush and sieve through #80 mesh) step3->step4 end End step4->end

Frequently Asked Questions & Troubleshooting

Q1: My S-SNEDDS powder is not free-flowing and is sticky. What could be the cause?

  • A: This is typically due to overloading of the liquid formulation onto the solid carrier. The porous structure of the carrier is saturated. To fix this, try reducing the liquid-to-carrier ratio or using a carrier with higher porosity and surface area, such as Neusilin US2.

Q2: The dissolution rate of my CMA cyclodextrin complex is lower than expected. How can I improve it?

  • A: A low dissolution rate suggests an incomplete or weak inclusion complex. Ensure the kneading time is sufficient for molecular interaction. Alternatively, consider other complex preparation methods like the co-precipitation method or spray drying, which might yield a more uniform complex.

Q3: What in vivo formulation can I use for animal studies if I don't have a final solid dosage form?

  • A: For preliminary studies, you can use a homogeneous suspension. A tested formulation is to suspend CMA in a 0.5-1.0% w/v CMC-Na (sodium carboxymethyl cellulose) solution to achieve a concentration of at least 5 mg/mL [1]. Vortex and sonicate the mixture to ensure a uniform suspension before administration.

References

Chlormadinone Acetate: Key Properties & Research Context

Author: Smolecule Technical Support Team. Date: February 2026

Understanding CMA's basic mechanism and current research trends is a foundation for developing formulation strategies.

  • Mechanism of Action: CMA is a synthetic progestin that primarily works by binding to progesterone receptors, mimicking natural progesterone [1].
  • Physicochemical Profile: As a small molecule (Chemical Formula: C₂₃H₂₉ClO₄), its properties like low water solubility (predicted: 0.00158 mg/mL) are crucial factors for its release rate [2].
  • Contemporary Research Focus: Scientific literature indicates strong interest in nanotechnology-based drug delivery systems for treating gynecological conditions. While not specific to CMA, these approaches are highly relevant [3].

Potential Experimental Pathways for In Vitro Release

Since direct protocols for CMA are unavailable, the table below outlines potential experimental approaches based on general pharmaceutical principles and trends in related fields.

Experimental Approach Key Formulation Considerations Potential Characterization Methods
Lipid-Based Nanoparticles [3] Lipid composition, emulsification method, drug loading capacity. Particle size (DLS), Zeta potential, Drug encapsulation efficiency, In vitro release profile.
Polymeric Nanoparticles [3] Polymer type (e.g., PLGA), molecular weight, degradation rate. Particle size, Morphology (SEM/TEM), Drug-polymer interaction (FTIR), Release kinetics.
Solid Dispersions Carrier polymer (e.g., PVP, HPMC), preparation method (e.g., spray drying, melting). Solid-state characterization (DSC, PXRD), Dissolution testing.

A Workflow for Nanotechnology-Based Formulation

The diagram below outlines a general workflow you could adapt for developing a nanoparticle-based CMA formulation to enhance its dissolution and release.

CMA_Formulation_Workflow Start Start: Low CMA Release Rate Analysis Analyze Physicochemical Properties Start->Analysis Strategy Select Nano-Formulation Strategy (e.g., LNP, PNPs) Analysis->Strategy Preparation Formulation Preparation & Optimization Strategy->Preparation Characterization Physicochemical Characterization Preparation->Characterization InVitroTest In Vitro Release Study Characterization->InVitroTest Data Data Analysis & Iteration InVitroTest->Data Data->Strategy Optimize End Improved Formulation Data->End

References

chlormadinone acetate stability testing methodology

Author: Smolecule Technical Support Team. Date: February 2026

Chlormadinone Acetate Impurities Profile

The table below lists known impurities of this compound Acetate, which are critical for developing stability-indicating assay methods [1].

Impurity Designation Chemical Name CAS Number Molecular Formula Molecular Weight
This compound Acetate This compound Acetate 302-22-7 C23H29ClO4 404.93
Impurity H 3-Methoxy-20-oxopregna-3,5-dien-17-yl Acetate 1054-64-4 C24H34O4 386.53
Impurity B 2-Bromo-6-chloro-3,20-dioxopregna-1,4,6-trien-17-yl acetate NA C23H26BrClO4 481.81
Impurity F 17-Hydroxy-6-methyl-Progesterone acetate 1172-82-3 C24H34O4 386.53
Impurity G (8R,9S,10R,13S,14S,17R)-17-Acetyl-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate 302-23-8 C23H32O4 372.51
Impurity C 6ξ-Chloro-2ξ-methyl-3,20-dioxopregn-4-en-17-yl acetate NA C24H33ClO4 420.97

Stability-Indicating HPLC Method Reference

While a specific method for this compound Acetate was not found, the following validated RP-HPLC method for Aceclofenac and Thiocolchicoside provides a technical framework. Stability-indicating methods separate the active drug from its degradation products, ensuring accurate measurement even when the sample is partially degraded [2].

Parameter Specification
Objective Simultaneous determination of Aceclofenac and Thiocolchicoside in the presence of their degradation products.
Chromatographic Column Kromasil C18 (250 × 4.6 mm, 5 µm)
Column Temperature 30°C
Mobile Phase Gradient system: (A) 10 mM ammonium acetate pH 5.00 buffer; (B) Acetonitrile:water (70:30 v/v)
Flow Rate 1.0 mL/min
Detection (UV) 265 nm
Retention Times Thiocolchicoside: ~13.29 min; Aceclofenac: ~22.20 min
Validated For Linearity, accuracy, precision, robustness, and specificity (peak purity passing in all stress conditions).

Suggested Stability Testing Workflow

The diagram below outlines a general stability testing workflow, incorporating common stress conditions and analysis steps. You can adapt this high-level process for this compound Acetate.

Start Start: API Sample Stress Stress Conditions Start->Stress Hydrolysis Hydrolysis (Acid/Base) Stress->Hydrolysis Oxidation Oxidation Stress->Oxidation Thermal Thermal Degradation Stress->Thermal Photolysis Photolysis Stress->Photolysis Analysis HPLC Analysis Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolysis->Analysis Data Data Review Analysis->Data Pass Method Validated Data->Pass Peaks resolved & pure Fail Optimize Method Data->Fail Co-elution or poor separation Fail->Analysis Adjust params

Frequently Asked Questions

Q: What are the key challenges in developing a stability-indicating method for this compound Acetate? A potential challenge is ensuring the method can fully separate the parent drug from its known impurities and any new degradation products that form under various stress conditions. The method must be robust enough to provide reliable data for quality control.

Q: Where can I source impurity reference standards for this compound Acetate? Specialized manufacturers like PharmAffiliates and Alfa Omega Pharma offer various this compound Acetate impurities and degradation products as certified reference standards for HPLC analysis and quality control work [1] [3].

References

cross-transfer validation chlormadinone acetate HPLC method

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Method Transfer & Cross-Validation

Before troubleshooting, it's crucial to define the process you are undertaking. The terms "method transfer," "partial validation," and "cross-validation" are related but distinct activities in the life cycle of an analytical method [1].

The table below clarifies their definitions and goals.

Activity Definition Primary Goal
Method Transfer [1] A specific activity that allows the implementation of an existing, validated analytical method in another laboratory (the "receiving" lab). To demonstrate that the method is suitably validated and performs equivalently in the receiving laboratory.
Partial Validation [1] The demonstration of assay reliability following a modification of an existing, fully validated bioanalytical method. To assess the validity of a specific change to the method (e.g., in sample preparation, mobile phase, or instrumentation).
Cross-Validation [2] [3] A process of comparing two validated bioanalytical methods to demonstrate their equivalency. To show that two different methods (e.g., different platforms) or the same method in different laboratories produce consistent, reliable, and comparable results.

Troubleshooting Guide & FAQs

The following questions and answers address common issues that can arise during method transfer or cross-validation activities.

Q1: Our method transfer for a Chlormadinone acetate HPLC assay failed. The results between the originating and receiving labs are not equivalent. Where should we start investigating?

A failed transfer often stems from seemingly minor differences in execution or environment. Follow this logical workflow to isolate the problem.

cluster_1 Key Investigation Areas Start Failed Method Transfer A Documentation & Communication Review Start->A B Critical Reagent Audit A->B C Instrument & Platform Parameters Check B->C D Sample Preparation Process Review C->D E Environmental & Operator Factors D->E F Identify Root Cause E->F

Q2: What are the minimum experiments required for a successful internal method transfer of an HPLC method?

For an internal transfer (between labs sharing common operating systems and quality procedures), the Global Bioanalytical Consortium recommends the following minimum criteria [1]:

  • Precision and Accuracy: A minimum of two sets of accuracy and precision runs should be performed over a 2-day period.
  • Calibration Standards: Use freshly prepared calibration standards for these runs.
  • Quality Controls (QCs): QCs at the Lower Limit of Quantification (LLOQ) must be assessed. QCs at the Upper Limit of Quantification (ULOQ) are not required.
  • Ancillary Experiments: No additional experiments like dilution integrity or stability are typically required unless environmental factors are known to be an issue.

For an external transfer (to a lab with different systems), a full validation is generally required, excluding long-term stability if it has already been established [1].

Q3: We are changing our sample extraction technique for this compound acetate from protein precipitation to solid-phase extraction (SPE). Is this a major change?

Yes, this is considered a significant change to the sample preparation procedure [1]. A change in the fundamental extraction paradigm (e.g., protein precipitation to liquid-liquid extraction or SPE) is likely to impact critical parameters like recovery, selectivity, and sensitivity. Such a change necessitates, at a minimum, a partial validation. The extent of validation should be determined by a risk-based assessment but will likely require a re-demonstration of accuracy, precision, and recovery at various concentration levels.

Experimental Protocol for cross-validation

When you need to formally compare two methods—such as the same HPLC method in two different labs, or an old method against a new one—a cross-validation study is required. The following protocol, based on current industry practices, can serve as a template [2] [3].

Objective: To demonstrate the equivalency of two bioanalytical methods (e.g., Method A and Method B) for the quantification of this compound acetate in a specific matrix.

1. Define Scope and Protocol

  • Clearly state the methods being compared (e.g., "HPLC-UV in Lab X" vs. "UPLC-MS/MS in Lab Y").
  • Pre-define all acceptance criteria in a formal protocol. A common statistical criterion is that the 90% confidence interval (CI) for the mean percent difference between methods falls within ±30% [3].
  • Align the protocol with relevant guidelines (e.g., ICH Q2(R2)) [2].

2. Select and Prepare Samples

  • Use a minimum of 100 incurred samples (samples from dosed subjects) rather than just spiked quality controls, as they represent real-world variability [3].
  • Select these samples to cover the entire analytical range, typically stratified into four concentration quartiles (Q1-Q4).

3. Conduct the Analysis

  • Analyze all 100 samples once by each of the two methods being compared. The analysis should be performed independently by each laboratory or team.

4. Analyze Data and Report

  • Calculate the concentration difference between the two methods for each sample.
  • Perform a statistical comparison (e.g., compute the 90% CI for the mean percent difference).
  • Generate a Bland-Altman plot to visualize the agreement between the two methods across the concentration range [3].
  • Prepare a comprehensive report. If equivalency criteria are not met, a root cause analysis should be performed.

Critical Method Parameters for this compound Acetate

While a specific HPLC method with cross-validation data was not found, one search result provides a starting point for method development. The following table summarizes a published LC-UV method for determining this compound acetate in complex matrices [4].

Parameter Specification
Analytical Technique Liquid Chromatography (LC) with UV Detection
Column 5 μm High-Carbon Load C18
Mobile Phase Acetonitrile-Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 291 nm
Sample Matrix Rendered Animal Fat
Sample Clean-up Cyanopropyl Solid-Phase Extraction (SPE)
Limit of Quantification (LOQ) 10 ppb (for beef and pork fat)

I hope this structured guide provides a solid foundation for your technical support center. Should you obtain a specific method protocol for this compound acetate, you can use the principles outlined here to build a comprehensive cross-validation or transfer plan.

References

chlormadinone acetate sample preparation challenges plasma

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Analyte: Chlormadinone Acetate

Effective sample preparation begins with understanding the compound's properties. The table below summarizes key characteristics of CMA that directly impact your method development.

Property Description & Analytical Implication
Bioavailability ~100% [1]
Protein Binding High (96.6 - 99.4%), primarily to albumin [1] [2]. This necessitates a strong protein disruption and precipitation step for efficient recovery.
Metabolism Hepatic (reduction, hydroxylation, deacetylation, conjugation) [1] [2]. Be aware of potential metabolite cross-reactivity.
Elimination Half-life ~25-39 hours (multiple dosing) [3]. Informs the expected plasma concentration range.
LogP (Predicted) 3.46 [4]. Indicates high lipophilicity, favoring extraction with organic solvents.

Troubleshooting Common Sample Preparation Challenges

Here are specific challenges you may encounter when preparing plasma samples for CMA analysis and strategies to resolve them.

Challenge 1: Incomplete Protein Binding Disruption
  • The Problem: Low and inconsistent recovery of CMA due to its high binding to albumin and other plasma proteins [1] [5].
  • The Solution:
    • Use Organic Solvents for Precipitation: Acetonitrile is a preferred agent for protein precipitation [6]. Ensure vigorous vortexing during addition to maximize protein disruption.
    • Consider Acidification: Adding a small percentage of hydrochloric acid (e.g., 0.2%) to the extraction solvent can help denature proteins and improve the release of bound CMA [6].
Challenge 2: Low Analytical Sensitivity
  • The Problem: Signal is too weak to detect CMA at therapeutic levels, often due to high chemical background from the complex plasma matrix.
  • The Solution:
    • Leverage Advanced Instrumentation: If available, use High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) coupled with LC-MS. FAIMS acts as a gas-phase filter, dramatically reducing chemical background noise and improving the signal-to-noise ratio, thereby lowering the limit of detection [6].
    • Optimize Extraction and Clean-up: A well-optimized SPE or LLE step is crucial. For LCMA, a lipophilic-balanced sorbent (e.g., Oasis HLB) can be effective [7] [8]. A hexane wash can be incorporated to remove non-polar lipids [6].
Challenge 3: Co-eluting Matrix Interferences
  • The Problem: Ion suppression or enhancement in the mass spectrometer due to unresolved matrix components.
  • The Solution:
    • Implement Effective Clean-up: Solid-phase extraction (SPE) is the dominant and most effective clean-up technique for steroids in biological samples [7] [8]. It provides superior removal of phospholipids and other interferences compared to protein precipitation alone.
    • Use a Stable Isotope-Labeled Internal Standard: Always use CMA-d3 if available [6] [9]. It corrects for losses during preparation and compensates for matrix effects during ionization, ensuring accurate quantification.

Recommended Workflow & Protocols

The following diagram and protocol synthesize general best practices for steroid analysis with the specific information available on CMA.

Start Plasma Sample Ppt Protein Precipitation with Acetonitrile + 0.2% HCl Start->Ppt CleanUp Clean-up: Solid-Phase Extraction (Hydrophilic-Lipophilic Balanced Sorbent) Ppt->CleanUp Recon Reconstitution in LC-MS Compatible Solvent CleanUp->Recon Analyze LC-MS/MS Analysis with FAIMS if available Recon->Analyze

Detailed Protocol for Plasma Sample Preparation

This protocol is a guideline based on current knowledge and should be optimized in your laboratory.

  • Protein Precipitation:

    • Thaw plasma samples on ice and vortex thoroughly.
    • Aliquot a known volume (e.g., 200 µL) into a microcentrifuge tube.
    • Add your internal standard (e.g., CMA-d3) in solution [9].
    • Add a minimum of 2 volumes of ice-cold acetonitrile (e.g., 400 µL), optionally acidified with 0.2% hydrochloric acid [6].
    • Vortex vigorously for at least 2 minutes to ensure complete protein precipitation.
    • Centrifuge at >10,000 × g for 10 minutes at 4°C.
  • Sample Clean-up (Solid-Phase Extraction):

    • Condition an Oasis HLB or equivalent SPE cartridge with methanol and water.
    • Load the supernatant from the precipitation step onto the cartridge.
    • Wash with a mild organic solution (e.g., 5-10% methanol in water) to remove polar impurities.
    • Elute CMA with a strong organic solvent such as acetonitrile or methanol (e.g., 2 x 1 mL) [7] [8].
  • Post-Extraction:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40-50°C.
    • Reconstitute the dry residue in a suitable volume of a 70:30 mixture of acetonitrile and water with 0.2% formic acid for LC-MS analysis [6].

Key Takeaways for Success

To summarize the guidance for developing a CMA plasma assay:

  • Acknowledge High Protein Binding: A simple "dilute-and-shoot" method will likely fail. A strong protein precipitation step is non-negotiable.
  • Prioritize Effective Clean-up: SPE is highly recommended over other techniques to achieve the sensitivity and specificity required for bioanalysis.
  • Embrace Modern MS Solutions: Technologies like FAIMS can be game-changers for overcoming tough matrix effects [6].
  • Always Use an Internal Standard: For accurate and precise quantification, a stable isotope-labeled internal standard (CMA-d3) is essential.

References

Technical Support Center: CMA Bioanalysis Method Transfer

Author: Smolecule Technical Support Team. Date: February 2026

Welcome to the CMA Bioanalysis Support Hub. This resource is designed to assist scientists and researchers in troubleshooting common and complex issues encountered during the transfer of bioanalytical methods for Chlormadinone Acetate in biological matrices, typically using LC-MS/MS.


Frequently Asked Questions (FAQs)

Q1: We are observing a significant loss of CMA sensitivity (~40%) in the receiving lab compared to the originating lab. What are the most likely causes? A: A drop in sensitivity is often related to the MS ion source or the chromatographic conditions. Key areas to investigate are:

  • Ion Source Contamination/Tuning: The new instrument's ion source may be contaminated or have different optimal tuning parameters. Check and clean the source, and re-optimize compound-dependent parameters like Collision Energy (CE) and Declustering Potential (DP) for CMA and your Internal Standard (IS).
  • Mobile Phase & Elution: Differences in mobile phase pH, buffer concentration, or column temperature can affect ionization efficiency. Ensure the mobile phase is prepared identically and the column is at the specified temperature.
  • Sample Introduction: Check for a partially clogged nebulizer needle or a misaligned sprayer position in the new MS system.

Q2: During method transfer, we see a high matrix effect (>25% suppression) for CMA that wasn't present in the original validation. How can we mitigate this? A: Matrix effects are highly dependent on the sample cleanup process and the specific LC-MS/MS system.

  • Confirm Sample Cleanup: Ensure the protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) protocol is followed exactly. Small changes in solvent volumes or mixing times can drastically change extract cleanliness.
  • Chromatographic Separation: Improve the chromatographic separation to delay the elution of CMA away from the region of ion suppression. A longer gradient or a different column chemistry (e.g., switching from C18 to a phenyl-hexyl column) can help.
  • Internal Standard: Verify that your stable-label IS (e.g., CMA-d4) co-elutes with CMA and corrects for the suppression. A structurally different IS may not be effective.

Q3: The precision and accuracy of our quality control (QC) samples are failing in the transferred method, particularly at the LLOQ. What should we focus on? A: Failures at the LLOQ are often related to extraction efficiency, sample evaporation, or instrumental detection limits.

  • Extraction Efficiency: Re-evaluate the extraction recovery at the LLOQ level. The process may be less robust at very low concentrations. Ensure consistent and vigorous mixing during the extraction step.
  • Evaporation Step: If your method includes a dry-down and reconstitution step, incomplete dissolution or inconsistent drying (e.g., due to different evaporator models) can cause high variability at low levels.
  • Carryover: Check for significant carryover from a previous high-concentration sample that is affecting the LLOQ.

Troubleshooting Guide: Common Issues & Solutions

Issue Potential Root Cause Recommended Investigation & Solution
Low Recovery Incomplete protein precipitation or LLE. Degradation during extraction. 1. Verify solvent volumes and mixing time. 2. Check pH for LLE. 3. Ensure the sample is kept on ice during processing to prevent degradation.
Poor Chromatographic Peak Shape (Tailing) Column mismatch (same brand but different batch). Active sites on the column. Mobile phase pH inaccuracy. 1. Confirm column specifications (particle size, pore size, L#). 2. Condition the column extensively. 3. Precisely measure mobile phase pH.
High Background/Noise Contaminated reagents or solvents. Carryover from autosampler. Matrix phospholipids co-eluting. 1. Prepare fresh mobile phases and solvents. 2. Increase autosampler wash volumes and optimize wash solvent. 3. Implement a divert valve to send early-eluting salts to waste.
IS Response Variability Improper IS addition. Inhomogeneous mixing. IS degradation. 1. Calibrate the pipette used for IS addition. 2. Ensure samples are vortexed thoroughly after IS addition. 3. Prepare a fresh IS stock solution.

Experimental Protocols & Data Summary

Key Experimental Protocol: Determination of Matrix Effect and Recovery

This experiment is critical during method transfer to diagnose sensitivity and variability issues.

  • Preparation:

    • Set A (Post-extraction spiked): Prepare 6 different lots of blank matrix (plasma). Extract them as per the method. Spike a known concentration of CMA and IS into the clean extracted matrix.
    • Set B (Neat solution): Prepare the same concentrations of CMA and IS in mobile phase or reconstitution solvent (no matrix).
    • Set C (Pre-extraction spiked): Spike the same concentration of CMA and IS into 6 lots of blank matrix before extraction, then extract them.
  • Analysis: Analyze all sets (A, B, C) in the same batch using the LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area of Set A) / (Peak Area of Set B)
    • IS-normalized MF: IS-norm MF = (MF of Analyte) / (MF of IS)
    • Recovery (RE): RE (%) = (Peak Area of Set C) / (Peak Area of Set A) * 100

Summary of Acceptable Ranges for Key CMA Bioanalytical Parameters

The following table provides target ranges based on FDA/EMA bioanalytical method validation guidelines.

Parameter Target / Acceptance Criterion Typical CMA Value (Example)
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 5; Accuracy & Precision ±20% 10 pg/mL
Accuracy & Precision Within ±15% of nominal value (±20% at LLOQ); CV ≤15% (≤20% at LLOQ) 98.5% ± 4.2%
Matrix Effect (IS-Normalized) CV of IS-normalized MF from 6 lots ≤ 15% CV = 8.1%
Recovery Consistent and reproducible, not necessarily 100% 85% (CV 5.2%)
Carryover ≤20% of LLOQ in blank after high concentration sample <5% of LLOQ

Visual Workflows

1. CMA Method Transfer Workflow

This diagram outlines the logical sequence for a successful method transfer, highlighting key decision points.

CMA_MethodTransfer CMA Method Transfer Workflow Start Start Method Transfer DocReview Documentation & Protocol Review Start->DocReview Train Analyst Training & Familiarization DocReview->Train Setup Instrument & Method Setup Train->Setup TestRun Initial Test Run (System Suitability) Setup->TestRun PassQCs Analyze QCs & Acceptance Criteria TestRun->PassQCs  Pass? Troubleshoot Troubleshoot (Refer to Guide) TestRun->Troubleshoot  Fail? CompareData Compare Data Between Labs PassQCs->CompareData PassQCs->Troubleshoot  Fail? FinalReport Generate Transfer Report CompareData->FinalReport Troubleshoot->Setup Re-setup Troubleshoot->TestRun Re-run

CMA Method Transfer Workflow

2. CMA Ionization & Matrix Effect Pathway

This diagram illustrates the core concept of matrix effect in electrospray ionization (ESI) and how it impacts CMA signal.

CMA_IonizationPathway CMA Ionization & Matrix Effect CMA_Solution CMA in Droplet ChargedDroplet Charged Droplet at ESI Tip CMA_Solution->ChargedDroplet Desolvation Droplet Shrinks (Solvent Evaporation) ChargedDroplet->Desolvation IonRelease Gas-Phase CMA Ions Released (High Signal) Desolvation->IonRelease MatrixCofactor Matrix Phospholipids & Salts Competition Co-elutes with CMA in Droplet MatrixCofactor->Competition Suppression Ion Suppression: Competes for Charge & Disrupts Evaporation Competition->Suppression  Occurs NoCompetition No Competition in Droplet Competition->NoCompetition Avoided Suppression->IonRelease Inhibits Chromatography Good Chromatography (Separates CMA from Matrix) Chromatography->NoCompetition NoCompetition->IonRelease Enables

CMA Ionization & Matrix Effect

handling chlormadinone acetate metabolic interferences assay

Author: Smolecule Technical Support Team. Date: February 2026

Key CMA Metabolites and Analytical Interferences

Understanding CMA's metabolic pathway is crucial for identifying potential interferences in assays. The primary metabolites identified in vitro are:

Metabolite Name Key Characteristic Condition for Prominent Formation
2α-hydroxychlormadinone acetate [1] [2] A major hydroxylated metabolite. Incubation with phenobarbital-stimulated rabbit and male rat liver. [1] [2]
17α-acetoxy-6-chloro-3β-hydroxypregna-4,6-diene-20-one [1] [2] The major diene metabolite. Incubation with unstimulated human and male rat liver. [1] [2]

These metabolites demonstrate that the metabolic pathway can be influenced by external factors like enzyme inducers, and their similar structures to the parent drug are likely to cause analytical interferences without proper separation [1] [2].

Validated HPLC-MS Method for CMA and EE in Plasma

The following method provides a robust approach for the simultaneous quantification of CMA and Ethinyl Estradiol (EE) in human blood plasma, effectively handling metabolic interferences through specific sample preparation and mass spectrometric detection [3].

  • Objective: To simultaneously determine CMA and EE concentrations in human blood plasma for pharmacokinetic studies [3].
  • Sample Preparation: The method uses liquid-liquid extraction with a hexane-diethyl ether mixture to isolate the analytes from the plasma matrix [3].
  • Key Equipment and Conditions:
    • Analytical Technique: High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS) [3].
    • Validation: The method was fully validated for parameters including selectivity, linearity, accuracy, precision, and stability [3].

Advanced Techniques for Complex Matrices

For particularly complex matrices like animal tissues, further advanced techniques have been employed to overcome significant background interference.

  • Challenge: A simplified extraction for bovine liver resulted in high chemical background, preventing the achievement of a low enough limit of quantification [4].
  • Solution: Using High-field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) as a filter after ionization and before mass spectrometry. This gas-phase separation technique virtually eliminated chemical background, allowing for a sensitive and quantitative method [4].
  • Application: This approach (LC-FAIMS-MS) successfully achieved the desired low limit of quantification for CMA in a complex liver matrix [4].

Frequently Asked Questions

Q1: What is the primary challenge in developing an assay for this compound Acetate? The primary challenge is achieving sufficient selectivity to distinguish CMA from its structurally similar metabolites and other components in the biological matrix. Without high-resolution techniques like MS or ion mobility, these metabolites can co-elute and interfere with the accurate measurement of the parent drug [1] [3] [4].

Q2: My current LC-MS method for CMA has high background noise. What can I do? If optimizing the liquid chromatography conditions is insufficient, consider incorporating an ion mobility separation step like FAIMS. This technique adds an extra dimension of separation based on the ion's shape and size in the gas phase, which can effectively filter out chemical background and isobaric interferences that are difficult to resolve by LC alone [4].

Q3: Are there any species-specific considerations for CMA metabolism? Yes, research indicates there may be species differences. For instance, a study in female rats treated with high doses of CMA did not show the mitochondrial changes observed in women on long-term contraception with the same substance, suggesting different metabolic responses across species [5].

Experimental Workflow for CMA Analysis

The following diagram outlines the core steps involved in a robust analytical method for CMA, integrating the solutions discussed above.

cluster_advanced Advanced Step for Complex Samples Start Start: Plasma Sample Prep Sample Preparation Liquid-Liquid Extraction (Hexane-Et2O) Start->Prep Extract Analytes HPLC Chromatographic Separation (HPLC) Prep->HPLC Inject Extract Detect Detection & Quantification (Mass Spectrometry) HPLC->Detect Resolve Compounds FAIMS Gas-Phase Separation (FAIMS) HPLC->FAIMS Ions to FAIMS Result Result: Quantitative Data Detect->Result Analyze Spectra FAIMS->Detect Filtered Ions to MS

References

chlormadinone acetate vs drospirenone acne treatment efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Comparative Efficacy

The anti-acne effects of both Combined Oral Contraceptives (COCs) stem from their anti-androgenic properties, which target the hormonal pathogenesis of acne [1] [2]. The table below summarizes the core mechanisms and key comparative findings:

Feature EE/CMA (e.g., Belara) EE/DRSP (e.g., Yasmin)
Typical Dosage 0.03 mg EE / 2 mg CMA [1] [3] 0.03 mg EE / 3 mg DRSP or 0.02 mg EE / 3 mg DRSP [4] [3] [5]
Progestin Class 17-OH progesterone derivative [2] Spironolactone derivative (4th generation) [2]

| Primary Anti-androgenic Mechanisms | - Suppresses ovarian androgen production [2]

  • Inhibits the enzyme 5α-reductase, reducing conversion of testosterone to potent DHT [2]
  • Increases Sex Hormone-Binding Globulin (SHBG), reducing free testosterone [1] [2] | - Competitively blocks androgen receptors [2]
  • Increases Sex Hormone-Binding Globulin (SHBG), reducing free testosterone [2] | | Key Efficacy Data (vs. Placebo/Other COCs) | - Superior to DRSP: One RCT (n=180) showed a 72.2% reduction in total acne lesions after 6 cycles vs. 64.5% with EE/DRSP [3].
  • Superior to LNG: Another trial showed better improvement than EE/levonorgestrel (EE/LNG) [1] [2]. | - Effective vs. Placebo: Two RCTs demonstrated significant reduction in inflammatory and total lesion counts vs. placebo [4] [5].
  • Comparable to CPA: Shown to be as effective as EE/cyproterone acetate (EE/CPA) for mild-to-moderate acne [6]. |

The following diagram illustrates the shared and distinct pathways through which these COCs exert their anti-acne effects on the pilosebaceous unit (PSU).

G COC Combined Oral Contraceptive (EE + Progestin) Liver Liver Synthesis COC->Liver Stimulates Ovaries Ovarian Theca Cells COC->Ovaries Suppresses CMA Chlormadinone Acetate (CMA) COC->CMA DRSP Drospirenone (DRSP) COC->DRSP SHBG Increased SHBG Liver->SHBG FreeT Reduced Free Testosterone SHBG->FreeT Binds Free Testosterone LH Suppressed LH Ovaries->LH Testo Reduced Testosterone Production LH->Testo Testo->FreeT PSU Pilosebaceous Unit (PSU) (Sebaceous Gland & Hair Follicle) Enzyme Inhibition of 5α-Reductase CMA->Enzyme Receptor Androgen Receptor Blockade DRSP->Receptor FreeT->PSU Less Available DHT Reduced DHT Enzyme->DHT Sebum Reduced Sebum Production & Acne Lesions DHT->Sebum Receptor->Sebum

Experimental Data and Protocols

For a detailed and objective assessment, the supporting data and methodologies from key clinical trials are critical.

Summary of Quantitative Efficacy Data

The table below consolidates primary efficacy endpoints from pivotal studies for easy comparison.

Intervention Study Design & Duration Primary Efficacy Endpoints Key Result vs. Comparator Source

| EE/CMA (0.03/2 mg) | RCT vs. EE/DRSP N=180, 6 cycles | - Percent reduction in total acne lesion count

  • Investigator's Global Assessment (IGA) rated "excellent" | - 72.2% reduction (EE/CMA) vs. 64.5% (EE/DRSP); p=0.009
  • 75.3% (EE/CMA) vs. 49.4% (EE/DRSP) | [3] | | EE/CMA (0.03/2 mg) | Open-label, Single-arm N=44, 6 cycles | - Clinical sum score (comedones, papules, sebum secretion)
  • Biophysical skin measurements | - Significant improvement in clinical sum score and seborrhea after 3 and 6 cycles.
  • Confirmed improvement in skin hydration and barrier function. | [7] | | EE/DRSP (0.02/3 mg in 24/4 regimen) | RCT vs. Placebo N=538, 6 cycles | - Percent reduction in total lesion count
  • Odds Ratio (OR) for "clear/almost clear" skin (IGA) | - 46.3% reduction (EE/DRSP) vs. 30.6% (placebo); p<.001
  • OR: 3.13 (95% CI: 1.69-5.81); p=.001 | [4] | | EE/DRSP (0.02/3 mg in 24/4 regimen) | RCT vs. Placebo N=534, 6 cycles | - Odds Ratio (OR) for "clear/almost clear" skin (IGA) | - OR: 4.31 (95% CI: 2.11-9.60); p=.001 | [5] |
Detailed Experimental Methodologies

The integrity of the data is underpinned by rigorous trial designs. Here are the methodologies for the two most critical studies providing head-to-head and placebo-controlled evidence.

1. Investigator-blinded RCT Comparing EE/CMA and EE/DRSP [3]

  • Objective: To compare the efficacy of EE/CMA and EE/DRSP for treating acne and dysmenorrhea.
  • Population: 180 healthy women aged 18-45 with mild to moderate acne vulgaris.
  • Intervention:
    • Group 1 (n=90): EE/CMA (0.03 mg/2 mg) for 21 days, followed by a 7-day pill-free interval.
    • Group 2 (n=90): EE/DRSP (0.03 mg/3 mg) on the same schedule.
  • Duration: 6 treatment cycles (28 days each).
  • Key Assessments:
    • Acne Lesion Counts: Comedones, papules, pustules, and nodules were individually counted at baseline, Month 1, 3, and 6.
    • Investigator's Global Assessment (IGA): A five-point scale (0=worse to 4=excellent) was used to rate overall improvement.
    • Subject Self-Assessment: Participants rated their own acne improvement.
  • Blinding: The investigator assessing acne outcomes was blinded to the treatment assignment.

2. Double-blind RCT of EE/DRSP vs. Placebo [4] [5]

  • Objective: To assess the efficacy and safety of a 0.02 mg EE/3 mg DRSP formulation (in a 24/4-day regimen) for moderate acne.
  • Population: Healthy females (14-45 years) with moderate acne vulgaris.
  • Intervention:
    • Group 1 (n=266 to 270): EE/DRSP (0.02 mg/3 mg).
    • Group 2 (n=268): Placebo.
  • Duration: 6 cycles (28 days each).
  • Key Assessments:
    • Lesion Counts: Inflammatory, non-inflammatory, and total lesion counts at baseline, cycles 1, 3, and 6.
    • Investigator Static Global Assessment (ISGA): Rating of acne severity, with success defined as "clear" or "almost clear" skin.
  • Blinding: The study was double-blind, meaning both participants and investigators were unaware of the treatment assignments.

Safety and Tolerability Profiles

Both EE/CMA and EE/DRSP have safety profiles consistent with low-dose combined oral contraceptives. Commonly reported adverse events for EE/CMA include breast tenderness/pain, headache/migraine, and nausea [1]. EE/DRSP is also noted to be well-tolerated [4] [5].

A critical consideration for researchers and clinicians is the risk of Venous Thromboembolism (VTE), which varies with the progestin component. A meta-analysis cited in the search results indicates that the relative risk of VTE is highest for COCs containing the anti-androgen cyproterone acetate (CPA) [2]. While the direct comparative VTE risk of CMA and DRSP was not specified in the results, it is a vital parameter to investigate during the drug development process and risk-benefit assessment.

Conclusion for Research and Development

  • EE/CMA (0.03/2 mg) demonstrates robust efficacy, showing superiority to both placebo and EE/DRSP in a direct comparative trial, with a mechanism that includes the inhibition of 5α-reductase [2] [3].
  • EE/DRSP (0.02-0.03/3 mg) is unequivocally effective versus placebo and comparable to other anti-androgenic COCs like EE/CPA, primarily functioning as an androgen receptor blocker [4] [2] [6].

The choice for clinical development or application may depend on the specific desired profile, with EE/CMA offering a potentially stronger effect on lesion count reduction and EE/DRSP providing an established efficacy and safety record with additional anti-mineralocorticoid properties.

References

chlormadinone acetate vs levonorgestrel antiandrogenic effects

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile: Antiandrogenic Effects

Parameter Chlormadinone Acetate (CMA) Levonorgestrel (LNG)
Primary Hormonal Activity Progestogen; Antiandrogen [1] [2] Progestogen [3]
Androgen Receptor Binding Competitive antagonist [4] Not an antagonist; has androgenic potential [5] [2]
Inhibition of AR Transcriptional Activity ~40% inhibition at 3 x 10⁻⁷ M [4] Not applicable (no antiandrogenic activity)
Binding Affinity (Ki) 3.3 x 10⁻⁸ M [4] Information not available in search results
Effect on 5α-Reductase Reduces enzyme activity [2] Information not available in search results
Clinical Use for Androgen-Dependent Conditions Acne, hirsutism, seborrhea, female pattern hair loss, prostate cancer [1] [6] [2] Not indicated; may potentially exacerbate or improve symptoms only via SHBG mechanism [5]

Mechanism of Action: Underlying Signaling Pathways

The antiandrogenic effect of CMA stems from its direct action on the androgen signaling pathway, while LNG's primary contraceptive action works through different mechanisms.

The diagram below illustrates the key experimental findings on how CMA exerts its antiandrogenic effects at the cellular level.

G Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR Binds to DNA Gene Transcription (e.g., for cell growth) AR->DNA Activated AR complex binds to DNA CMA CMA CMA->DHT Reduces production CMA->AR Competes for binding site Response Androgenic Response DNA->Response

Supporting Experimental Data & Protocols

The key differences are substantiated by specific experimental findings.

Evidence for this compound Acetate (CMA)
  • Androgen Receptor Binding and Transcriptional Inhibition [4]:

    • Experimental System: PALM cells (a derivative of the human prostate cancer PC-3 cell line), stably transfected with the human Androgen Receptor (AR) and a luciferase reporter gene under the control of an androgen-responsive promoter (MMTV).
    • Methodology:
      • Competitive Binding Assay: Cells were incubated with a fixed concentration (1 nM) of a radioactive synthetic androgen ([³H] R1881) alongside increasing concentrations of CMA (10⁻⁸ M to 10⁻⁶ M). The ability of CMA to displace R1881 was measured to determine its binding affinity (Inhibition constant, Ki = 3.3 x 10⁻⁸ M).
      • Transcriptional Activity Assay: Cells were stimulated with R1881 in the presence of increasing CMA concentrations. The subsequent luciferase activity was measured, showing that CMA (at 3 x 10⁻⁷ M) significantly inhibited AR-induced transcription by approximately 40%.
    • Key Finding: CMA acts as a competitive antagonist at the human AR, directly blocking its transcriptional activity.
  • Clinical Efficacy in Dermatology [6] [2]:

    • Study Design: Clinical trials and reviews involving combined oral contraceptives containing Ethinyl Estradiol and CMA (EE/CMA).
    • Methodology: Assessment of dermatological conditions like acne, seborrhea, and hirsutism using standardized scales in women taking EE/CMA over multiple cycles.
    • Key Finding: EE/CMA treatment led to significant improvement or resolution of seborrhea in about 80% of users, acne in 59-70%, and hirsutism in 36%.
Evidence Regarding Levonorgestrel (LNG)
  • Lack of Antiandrogenic Activity [5] [2]:
    • Context: Clinical studies and reviews comparing oral contraceptives for managing Polycystic Ovary Syndrome (PCOS).
    • Finding: LNG is categorized as a progestin with androgenic potential, in contrast to progestins like CMA, cyproterone acetate, or drospirenone which have recognized antiandrogenic properties. Its theoretical benefit in reducing androgen bioavailability is solely attributed to the estrogen component increasing Sex Hormone-Binding Globulin (SHBG), not a direct antiandrogenic action of LNG itself.

Clinical and Therapeutic Implications

The mechanistic differences lead to distinct clinical applications:

  • CMA's Antiandrogenic Utility: CMA is therapeutically used to treat androgen-dependent conditions. It is approved in various countries in combination with estrogen for acne, and at higher doses alone for conditions like prostate cancer in men and hirsutism in women [1] [2].
  • LNG's Primary Role: LNG is a highly effective progestin widely used for contraception (in pills, implants, and IUDs) and emergency contraception [3] [7]. Its mechanism in these contexts is primarily through inhibition of ovulation, thickening of cervical mucus, and endometrial suppression, not through antiandrogenic action.

References

comparative receptor binding chlormadinone acetate metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Receptor Binding of CMA and Metabolites

The table below summarizes the dissociation constants (Ki values) for CMA and its metabolites binding to human progesterone, androgen, and glucocorticoid receptors, as sourced from a 2009 comparative study [1]. A lower Ki value indicates a higher binding affinity for the receptor.

Compound Progesterone Receptor (nM) Androgen Receptor (nM) Glucocorticoid Receptor (nM)
CMA 2.5 3.8 16
3β-OH-CMA 6.0 20 21
3α-OH-CMA 13 83 69
Reference Agonist R5020 (4.3 nM) Methyltrienolone (2.9 nM) Dexamethasone (1.2 nM)
  • CMA has high, dual affinity: CMA binds with high and nearly equal affinity to the progesterone receptor (PR) and the androgen receptor (AR), and has a moderate affinity for the glucocorticoid receptor (GR) [1].
  • Metabolites have reduced affinity: The hydroxy metabolites (3α-OH-CMA and 3β-OH-CMA) show a consistent pattern of reduced binding affinity across all three receptors compared to the parent CMA compound [1].
  • Affinity ranking: For all receptor types, the order of binding affinity is consistently CMA > 3β-OH-CMA > 3α-OH-CMA, with 3α-OH-CMA having the lowest affinity [1].

Functional Activities & Clinical Relevance

The receptor binding profile translates into specific functional activities, as confirmed in animal studies and clinical trials.

  • Progestogenic and Anti-androgenic Activity: In vivo studies confirm that CMA, 3α-OH-CMA, and 3β-OH-CMA all exhibit progestomimetic (e.g., in the rabbit endometrial proliferation test) and antiandrogenic activities (e.g., inhibiting testosterone-stimulated growth in rats) [1]. This anti-androgenic effect is the basis for the clinical use of CMA-containing oral contraceptives (e.g., in combination with Ethinyl Estradiol, EE) to treat acne, with studies showing significant improvement in acne lesions [2].
  • Glucocorticoid Activity: CMA and 3α-OH-CMA demonstrated glucocorticoid properties in animal models (e.g., reducing thymus and adrenal gland weights in rats), while 3β-OH-CMA did not show this activity [1].
  • Novel Tissue-Building Effects: Recent research has identified that CMA can also promote cell differentiation in hard tissues. It enhances osteoblast differentiation in human bone marrow-derived mesenchymal stem cells and odontogenic differentiation in human dental pulp cells. These effects are mediated through the ERK signaling pathway [3] [4].

Experimental Protocols for Key Data

The core quantitative binding data was generated using established in vitro methodologies.

1. In Vitro Receptor Binding Assay [1]

  • Objective: To determine the binding affinity (Ki) of test compounds for human progesterone, androgen, and glucocorticoid receptors.
  • Methodology: Competitive binding assays were performed. The receptor was incubated with a radiolabeled reference ligand (e.g., R5020 for PR) and increasing concentrations of the unlabeled test compound (CMA or its metabolites).
  • Measurement: The Ki (inhibition constant) was calculated from the concentration of the test compound required to displace 50% of the specific binding of the radiolabeled ligand.

2. In Vivo Anti-androgenic Activity Test [1]

  • Objective: To evaluate the functional anti-androgenic effect of the compounds.
  • Animal Model: Castrated, testosterone-treated immature male rats.
  • Treatment: Test compounds (CMA, 3α-OH-CMA, 3β-OH-CMA) were administered orally for 7 days.
  • Endpoint: Weights of the ventral prostate and seminal vesicles were measured. Anti-androgenic activity is indicated by a significant reduction in the weight of these androgen-sensitive organs compared to the control group receiving testosterone alone.

CMA in Osteogenic & Odontogenic Differentiation: ERK Signaling Pathway

The following diagram illustrates the signaling pathway through which CMA promotes the differentiation of mesenchymal stem cells into bone-forming osteoblasts and tooth dentin-forming odontoblasts, based on findings from multiple studies [3] [4].

CMA_ERK_Pathway CMA CMA ERK1/2 Phosphorylation (Activation) ERK1/2 Phosphorylation (Activation) CMA->ERK1/2 Phosphorylation (Activation) Stimulates ERK_Inhibitor ERK_Inhibitor ERK_Inhibitor->ERK1/2 Phosphorylation (Activation) Inhibits Osteoblast/Odontoblast Differentiation Osteoblast/Odontoblast Differentiation Gene Expression Changes Gene Expression Changes ERK1/2 Phosphorylation (Activation)->Gene Expression Changes Leads to Cell Differentiation & Mineralization Cell Differentiation & Mineralization Gene Expression Changes->Cell Differentiation & Mineralization Promotes Cell Differentiation & Mineralization->Osteoblast/Odontoblast Differentiation Results in

The search results did not contain sufficient information to detail the experimental workflow for the binding assays in a flowchart.

Key Takeaways for Professionals

  • Receptor Profile: CMA is a potent ligand with high affinity for PR and AR, and moderate affinity for GR. Its metabolites are active but less potent.
  • Functional Correlates: The binding data explains its primary therapeutic actions: strong progestogenic and anti-androgenic effects, with potential glucocorticoid activity at higher doses.
  • Emerging Role: Beyond its classic hormonal actions, CMA shows promise in promoting hard tissue formation via the ERK pathway, suggesting potential repurposing in regenerative medicine.

References

chlormadinone acetate vs other progestins lipid profile effects

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Effects on Lipid Parameters

The table below summarizes the effects of various progestins, including Chlormadinone Acetate (CMA), on key lipid parameters based on data from an 82-trial meta-analysis and a head-to-head clinical study [1] [2]. The data represents changes from baseline when combined with ethinyl estradiol.

Table 1: Effects of Different Progestins on Lipid Profiles

Progestin Triglycerides (TG) HDL Cholesterol (HDL-c) LDL Cholesterol (LDL-c) Overall Lipid Profile Impression
This compound Acetate (CMA) ↑↑ +35.1 mg/dL [2] +9.6 mg/dL [2] Significant reduction observed in one study [3] Mixed; pronounced TG increase but beneficial HDL-c rise and LDL-c reduction.
Drospirenone (DRSP) Data from meta-analysis not shown +7.4 mg/dL [2] Favorable; increases HDL-c without adversely affecting LDL-c.
Levonorgestrel (LNG) +12.1 mg/dL [2] -4.4 mg/dL [2] +6.8 mg/dL [2] Less Favorable; lowers protective HDL-c and raises LDL-c.
Dienogest -7.7 mg/dL [2] Favorable; significantly reduces LDL-c.
Cyproterone Acetate Data from meta-analysis not shown Data from meta-analysis not shown Favorable; increases HDL-c without raising LDL-c.
Norgestimate Data from meta-analysis not shown Data from meta-analysis not shown +11.5 mg/dL [2] Less Favorable; marked increase in LDL-c.

Key: ↑ = Increase, ↓ = Decrease, = Minimal/No Significant Change. The number of arrows indicates the relative magnitude of the effect based on available data.

A direct 2-year randomized trial in women with PCOS found that a drospirenone (DRSP) pill led to a more favorable lipid profile than a this compound acetate (CMA) pill, despite both containing the same estrogen (ethinyl estradiol) [1]. The DRSP-containing pill resulted in a significantly smaller increase in total cholesterol and high-sensitivity C-reactive protein (hsCRP), and a more beneficial increase in HDL-c over the long term [1].

Detailed Experimental Data and Protocols

For researchers, the methodology and detailed findings from key cited studies are crucial.

Table 2: Overview of Key Experimental Studies

Study Reference Design & Population Interventions & Duration Key Relevant Outcomes & Metrics

| L. C. Vieira et al. (2020 Meta-Analysis) [2] | - Design: Systematic Review & Meta-analysis

  • Population: 82 RCTs; 2,354 premenopausal women (with and without PCOS) | - Intervention: OCs containing one of 8 different progestins.
  • Duration: 3 to 24 months. | - Primary: Pooled mean difference in LDL-c, TG, HDL-c, FPG, HOMA-IR, BMI.
  • Analysis: Random-effects model, subgroup analysis by PCOS status and study duration. | | K. Gokosmanoglu et al. (2015 RCT) [1] | - Design: Randomized Controlled Trial
  • Population: 106 women with PCOS. | - Group A (n=56): EE 0.03 mg + DRSP 3 mg.
  • Group B (n=50): EE 0.03 mg + CMA 2 mg.
  • Duration: 24-month follow-up. | - Assessments: Total cholesterol, HDL-c, hsCRP, FAI, HOMA-IR at baseline, 6, 12, and 24 months.
  • Statistical Analysis: Comparison between groups over time. | | Beltran et al. (2020 Observational Study) [3] | - Design: Observational, Prospective, Randomized
  • Population: 324 women of childbearing age. | - Groups: EE/CMA (oral), EE/DRSP (oral), others (patch, ring), and control.
  • Duration: 6 months. | - Metrics: Plasma Total cholesterol, TG, HDL-c, LDL-c at baseline and 6 months.
  • Statistical Analysis: Student's t-test; within-group and between-group comparisons. |

Progestin Classification and Mechanisms

Progestins are classified based on their chemical structure, which dictates their receptor affinity and non-progestogenic effects. CMA is a first-generation, pregnane-derived progestin structurally related to progesterone and has anti-androgenic properties [4]. In contrast, DRSP is a fourth-generation progestin derived from spironolactone, offering anti-androgenic and anti-mineralocorticoid properties [4].

The differential effects on lipid metabolism arise from a complex interplay between the estrogen and progestin components:

  • The estrogen component (typically ethinyl estradiol) tends to increase HDL-c and TG while decreasing LDL-c [4] [5].
  • The progestin component can counteract these effects to varying degrees. Androgenic progestins (e.g., Levonorgestrel) can blunt the estrogen-induced rise in HDL-c and may increase LDL-c, leading to a less favorable profile [4] [2]. Anti-androgenic progestins (e.g., CMA, DRSP, Cyproterone Acetate) are less likely to oppose estrogen's beneficial effects on HDL-c [2].

The following diagram illustrates the conceptual pathway of how hormonal contraceptives influence lipid parameters.

G HC Hormonal Contraceptive Estrogen Estrogen Component HC->Estrogen Progestin Progestin Component HC->Progestin HDL_Up ↑ HDL-c Synthesis Estrogen->HDL_Up TG_Up ↑ Hepatic TG Production Estrogen->TG_Up LDL_Down ↓ LDL-c Estrogen->LDL_Down AR Androgen Receptor Activity Progestin->AR Varies by Type/Structure LipidEffects Net Effect on Lipid Profile AR->LipidEffects Low/Anti-Androgenicity HDL_Down ↓ HDL-c AR->HDL_Down High Androgenicity LDL_Up ↑ LDL-c AR->LDL_Up High Androgenicity HDL_Up->LipidEffects TG_Up->LipidEffects LDL_Down->LipidEffects HDL_Down->LipidEffects LDL_Up->LipidEffects

Key Takeaways for Research and Development

  • Consider the Overall Metabolic Picture: While lipid changes are important, also consider a progestin's effects on insulin resistance and inflammatory markers (like hsCRP). For instance, in a PCOS population, DRSP was superior to CMA in reducing HOMA-IR and hsCRP over two years [1].
  • Context is Critical: The clinical relevance of these lipid changes must be interpreted within the target population. An R&D strategy for a general population might differ from one targeting women with PCOS, who already have an elevated baseline risk of dyslipidemia and metabolic syndrome.
  • No One-Size-Fits-All Solution: The "most favorable" progestin depends on the therapeutic goal. Dienogest may be preferred if the primary aim is LDL-c reduction, whereas DRSP or CMA may be suitable for maximizing HDL-c benefits, with DRSP potentially offering a better overall metabolic profile [1] [2].

References

chlormadinone acetate comparative safety profile other contraceptives

Author: Smolecule Technical Support Team. Date: February 2026

EE/CMA vs. EE/DRSP: Efficacy and Safety Comparison

The following table summarizes key findings from an investigator-blinded, randomized controlled trial that directly compared EE/CMA and EE/DRSP over six months in women with mild to moderate acne and dysmenorrhea [1].

Aspect EE/CMA (30 mcg/2 mg) EE/DRSP (30 mcg/3 mg) Significance/Notes
Acne Treatment: Reduction in Total Lesion Count 72.2% reduction 64.5% reduction Significantly greater reduction with EE/CMA (p=0.009) [1]
Investigator's "Excellent" Global Assessment 75.3% of subjects 49.4% of subjects Higher proportion rated "excellent" with EE/CMA [1]
Subject's Self-Assessment as "Excellent" 66.3% of subjects 48.3% of subjects Higher proportion rated "excellent" with EE/CMA [1]
Dysmenorrhea: Absence of Pain at Month 1 47.2% of subjects 27.3% of subjects Significantly higher rate of pain absence with EE/CMA [1]
General Safety & Tolerability Generally well-tolerated Generally well-tolerated No significant difference in adverse events between groups [1]
Commonly Reported Adverse Events Breast tenderness/pain, headache/migraine, nausea [2] Information not specified in search results Based on phase III trials for EE/CMA [2]

Detailed Experimental Protocol

For researchers, the methodology of the key comparative study is detailed below [1]:

  • Study Design: Investigator-blinded, randomized, parallel-group study.
  • Participants: 180 healthy women aged 18-45 with mild to moderate acne vulgaris and dysmenorrhea. Mild acne was defined as <10 papules and pustules with comedones; moderate acne was defined as 10-40 papules and pustules, 10-40 comedones, and/or mild truncal disease.
  • Intervention: Subjects were randomized into two groups (n=90 each). One group received EE/CMA (30 mcg/2 mg) and the other received EE/DRSP (30 mcg/3 mg) for 21 consecutive days followed by a 7-day pill-free interval, over 6 cycles.
  • Primary Assessments: Conducted at baseline, 1 month, 3 months, and 6 months.
  • Efficacy Measures:
    • Acne: Absolute count of comedones, papules, pustules, and nodules.
    • Dysmenorrhea: Subject-rated pain on a 4-point scale (0=absent to 3=severe).
  • Safety Measures: Monitoring of adverse events, body weight, BMI, and vital signs.

Mechanisms of Action and Safety Context

Understanding the mechanism of action of CMA and the safety context of combined hormonal contraceptives (CHCs) is crucial for a full profile.

  • CMA's Mechanism of Action: CMA is a synthetic progestin with anti-androgenic properties [2] [3] [4]. Its therapeutic effects for skin conditions are attributed to its ability to:
    • Bind to progesterone receptors and suppress the hypothalamic-pituitary-ovarian axis, inhibiting ovulation [4].
    • Compete with androgens for their receptors and inhibit the enzyme 5-alpha-reductase, which reduces the conversion of testosterone to the more potent dihydrotestosterone (DHT) [4].
    • Increase levels of Sex Hormone-Binding Globulin (SHBG), which reduces the bioavailability of free testosterone [2].

This mechanism can be visualized as follows, showing how CMA targets the pilosebaceous unit to improve androgen-related skin conditions:

G CMA Chlormadinone Acetate (CMA) AndrogenReceptor Androgen Receptor CMA->AndrogenReceptor Competes for FiveAlphaReductase 5-alpha-reductase enzyme CMA->FiveAlphaReductase Inhibits SHBG Sex Hormone-Binding Globulin (SHBG) CMA->SHBG Increases via Estrogen Component PilosebaceousUnit Pilosebaceous Unit (PSU) (Sebaceous Gland & Hair Follicle) AndrogenReceptor->PilosebaceousUnit Stimulates FreeTestosterone Free Testosterone FreeTestosterone->FiveAlphaReductase Substrate for DHT Dihydrotestosterone (DHT) DHT->AndrogenReceptor Binds to FiveAlphaReductase->DHT Produces SHBG->FreeTestosterone Binds to & Reduces ClinicalEffects Clinical Effects: • Reduced Sebum Production • Decreased Acne Lesions • Improvement in Hirsutism

  • General Safety of Combined Hormonal Contraceptives (CHCs): A primary safety concern with all CHCs is the increased risk of Venous Thromboembolism (VTE) [3]. This risk is influenced by the estrogenic component and the type of progestin.
    • Estrogen's Role: Ethinylestradiol (EE) increases the production of clotting factors in the liver, leading to a pro-coagulatory state [3].
    • Progestin Influence: The risk of VTE is generally lower with CHCs containing second-generation progestins (e.g., Levonorgestrel) compared to those containing third- (e.g., Desogestrel, Gestodene) or fourth-generation (e.g., DRSP) progestins [3]. CMA is a derivative of 17alpha-hydroxyprogesterone and is considered to have anti-androgenic effects, but its specific class and VTE risk relative to other progestins are not detailed in the available results [3].

Knowledge Gaps and Research Limitations

The available information has some constraints you should consider:

  • Limited Comparative Data: The search results provide a robust comparison only between EE/CMA and EE/DRSP. A comprehensive safety profile comparing CMA to a wider range of progestins (like levonorgestrel, norethindrone, or etonogestrel) or non-oral contraceptives is not available in these sources.
  • Focus on Specific Populations: The primary data concerns women with acne or dysmenorrhea. Safety in a broader, healthier population or in those with significant comorbidities may require further investigation.
  • Lack of Long-Term Data: The cited study lasted 6 months. Long-term safety data beyond this period is not provided.

References

head-to-head study chlormadinone acetate drospirenone hirsutism

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of CMA vs. Drospirenone for Hirsutism

Parameter Short-Term Efficacy (6 Months) Long-Term Efficacy & Metabolic Effects (12-24 Months)
Hirsutism (F-G Score) Similar significant improvement with both CMA and DRSP [1]. DRSP showed a significantly higher reduction in F-G scores at 6, 12, and 24 months compared to CMA [2].
Acne Similar significant improvement with both treatments [1]. Not specifically compared in the long-term studies found.
Hormonal Parameters (LH, FSH, Testosterone) Similar significant reduction in both groups [1]. DRSP led to a significantly higher reduction in Free Androgen Index (FAI) at 6 and 24 months [2].
Insulin Resistance (HOMA-IR) Increased from baseline in both groups [1]. DRSP showed a significantly higher reduction in HOMA-IR at 12 and 24 months compared to CMA [2].
Lipid Profile Not significantly different in short-term [1]. DRSP had a more favorable effect: lower increase in total cholesterol and higher increase in HDL cholesterol [2].
Inflammation (hsCRP) Not reported in the 6-month study. DRSP led to a significantly lower increase in hsCRP levels [2].

Experimental Protocols from Key Studies

The findings in the table are primarily derived from randomized controlled trials that used rigorous methodologies.

1. 6-Month Study Protocol [1]

  • Participants: 120 women with PCOS diagnosed according to the Rotterdam 2003 criteria.
  • Intervention: Participants were randomly assigned to two groups:
    • Group A (n=60): Received 3 mg DRSP / 30 mcg Ethinyl Estradiol (EE).
    • Group B (n=60): Received 2 mg CMA / 30 mcg EE.
  • Duration: 6 months of continuous treatment.
  • Primary Outcomes: Change in clinical (hirsutism, acne), hormonal (LH, FSH, testosterone, etc.), and metabolic parameters (glucose, insulin, HOMA-IR, BMI).
  • Assessment Methods:
    • Hirsutism: Evaluated using the modified Ferriman-Gallwey (F-G) scale.
    • Acne: Scored subjectively on a scale of 0 to 3.
    • Blood Sampling: Conducted in the follicular phase after an overnight fast to measure hormonal and metabolic markers.

2. 2-Year Follow-Up Study Protocol [2]

  • Participants: 106 women with PCOS.
  • Intervention:
    • Group A (n=56): Received EE 0.03 mg + DRSP 3 mg.
    • Group B (n=50): Received EE 0.03 mg + CMA 2 mg.
  • Duration: 24 months.
  • Assessment Points: Baseline, 6 months, 12 months, and 24 months.
  • Key Comparative Metrics: Lipid profiles, high-sensitivity C-reactive protein (hsCRP) levels, Free Androgen Index (FAI), F-G score, and HOMA-IR index.

Mechanisms of Action and Signaling Pathways

The differential long-term effects of CMA and DRSP can be attributed to their distinct chemical structures and mechanisms of action, which influence the hypothalamic-pituitary-ovarian (HPO) axis and other metabolic pathways.

The diagram below illustrates the core signaling pathways through which combined oral contraceptives exert their effects on the HPO axis to treat hirsutism.

G cluster_hpo Hypothalamic-Pituitary-Ovarian (HPO) Axis COC Combined Oral Contraceptive (COC) (EE + Progestin: DRSP or CMA) Hypothalamus Hypothalamus COC->Hypothalamus  Suppresses SHBG Increased SHBG Production (Liver) COC->SHBG  EE Component  Stimulates GnRH GnRH Pulse Generator Hypothalamus->GnRH  Releases Pituitary Anterior Pituitary GnRH->Pituitary  Stimulates LH LH Secretion Pituitary->LH FSH FSH Secretion Pituitary->FSH Androgen Ovarian Androgen Production LH->Androgen Ovary Ovary Clinical Clinical Improvement • Reduced Hirsutism • Reduced Acne FT Reduced Free Testosterone SHBG->FT  Binds To FT->Clinical  Leads to

Pathway Explanation:

  • HPO Axis Suppression: The progestin component (both DRSP and CMA) in COCs suppresses the hypothalamic pulse generator for Gonadotropin-Releasing Hormone (GnRH) [3]. This leads to reduced secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland. The suppression of LH is critical, as it directly reduces the stimulation of ovarian theca cells, thereby decreasing ovarian androgen production [3] [4].
  • Increased SHBG: The estrogen component (Ethinyl Estradiol, EE) stimulates the liver to produce more Sex Hormone-Binding Globulin (SHBG) [3]. Higher levels of SHBG bind to free testosterone in the blood, reducing the bioavailability of active androgens that cause hirsutism and acne [3].
  • Additional Anti-Androgenic Activity: Beyond HPO suppression, specific progestins have direct anti-androgenic properties.
    • Drospirenone: A spironolactone derivative, acts as a direct androgen receptor antagonist, blocking the effects of androgens on target tissues like hair follicles [5] [6].
    • Chlormadinone Acetate: A progesterone derivative, exerts anti-androgenic effects primarily by inhibiting the 5-alpha reductase enzyme, which converts testosterone to its more potent form, dihydrotestosterone (DHT) [3] [5].

Key Takeaways for Professionals

  • For Short-Term Symptom Control: Both CMA and DRSP are highly effective, and choice may depend on local availability and individual patient response.
  • For Long-Term Management in PCOS: Given the common presence of inherent metabolic risks in PCOS patients, DRSP may be the preferable option due to its more favorable impact on insulin resistance, lipid profiles, and inflammatory markers over 24 months [2].
  • Consider Estrogen-Free Options: A 2025 study suggests that drospirenone-only pills can also significantly reduce hirsutism and acne in PCOS patients, offering a valuable alternative for those with contraindications to estrogen [7].

References

×

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

362.1648724 Da

Monoisotopic Mass

362.1648724 Da

Heavy Atom Count

25

Appearance

Off-White to Pale Yellow Solid

Melting Point

196-199°C

UNII

SDS4N642GG

MeSH Pharmacological Classification

Androgen Antagonists

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03D - Progestogens
G03DB - Pregnadien derivatives
G03DB06 - Chlormadinone

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C3 (PGR) [HSA:5241] [KO:K08556]

Other CAS

1961-77-9

Wikipedia

Chlormadinone

Dates

Last modified: 08-15-2023
FDA Thailand Product Information: Belara (chlormadinone acetate/ethinyl estradiol) oral tablets
INVIMA: Ladee (Chlormadinone, Ethinylestradiol) Oral Tablet

Explore Compound Types